molecular formula C16H15BrClNO3S2 B606286 BMS-986124 CAS No. 1447968-71-9

BMS-986124

Numéro de catalogue: B606286
Numéro CAS: 1447968-71-9
Poids moléculaire: 448.8 g/mol
Clé InChI: PMPBBWPDHSHENJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-986124 is a synthetic, silent allosteric modulator (SAM) of the μ-opioid receptor (MOR) . As a SAM, it binds to an allosteric site on the receptor that is distinct from the orthosteric site used by endogenous opioids and traditional analgesics . While it has no intrinsic effect on orthosteric agonist affinity or efficacy on its own, it functions as a competitive antagonist at the allosteric site, blocking the activity of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) . This makes it an essential pharmacological tool for confirming that the effects of other allosteric ligands are receptor-mediated. Research indicates that its activity may not be exclusive to the μ-opioid receptor; studies show that this compound also acts as an allosteric antagonist at δ-opioid (δ-OR) and κ-opioid (κ-OR) receptors, suggesting the existence of a conserved allosteric binding site across the opioid receptor family . This compound is for research applications only and is not intended for diagnostic or therapeutic use. SMILES: COc1cc(Br)ccc1C1SCCN1S(=O)(=O)c1ccc(cc1)Cl InChIKey: PMPBBWPDHSHENJ-UHFFFAOYSA-N Molecular Weight: 446.94 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1447968-71-9

Formule moléculaire

C16H15BrClNO3S2

Poids moléculaire

448.8 g/mol

Nom IUPAC

2-(4-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-10-11(17)2-7-14(15)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3

Clé InChI

PMPBBWPDHSHENJ-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=CC(=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BMS-986122;  BMS 986124;  BMS986124.

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-986278 (Admilparant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986278, also known as admilparant, is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Increased lysophosphatidic acid (LPA) levels and subsequent activation of LPA1 are strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). BMS-986278 represents a promising therapeutic agent by directly targeting a key signaling pathway involved in fibroblast activation, proliferation, and extracellular matrix deposition. This document provides a comprehensive overview of the mechanism of action of BMS-986278, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.

Introduction to the LPA-LPA1 Signaling Axis in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), with LPA1 being a key mediator in the progression of fibrosis.[1] The LPA-LPA1 signaling pathway is a central driver of the aberrant wound-healing response that leads to excessive fibroblast activity and tissue scarring.[2][3] In fibrotic conditions, elevated LPA levels activate LPA1 on various cell types, including fibroblasts and epithelial cells, initiating a cascade of pro-fibrotic events.[4][5]

Activation of LPA1 by LPA leads to the coupling of several heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13.[1] These initiate downstream signaling cascades that culminate in:

  • Fibroblast migration, proliferation, and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) production.[6]

  • Increased deposition of ECM components , such as collagen.

  • Epithelial cell apoptosis , contributing to tissue injury.[2]

  • Enhanced vascular leakage .[4]

Given the central role of this pathway in fibrosis, antagonism of the LPA1 receptor presents a compelling therapeutic strategy.[4]

BMS-986278: A Potent and Selective LPA1 Antagonist

BMS-986278 (admilparant) is a second-generation LPA1 antagonist designed to overcome the limitations of earlier compounds in its class.[7] It is a potent and complete antagonist of LPA action at LPA1-mediated signaling pathways, including Gi, Gq, G12, and β-arrestin pathways in both cells heterologously expressing human LPA1 and in primary human lung fibroblasts.[8]

Preclinical Pharmacology

BMS-986278 has demonstrated a favorable preclinical profile, characterized by high potency, selectivity, and good oral bioavailability.

Table 1: Preclinical In Vitro and In Vivo Activity of BMS-986278

ParameterValueSpecies/ModelReference
In Vitro Potency
Human LPA1 Binding Affinity (Kb)6.9 nMHuman[9]
Inhibition of LPA-stimulated Ca2+ flux (IC50)17 nMCHO cells expressing human LPA1[5]
Inhibition of LPA-induced chemotaxis (IC50)181 nMHuman IMR-90 lung fibroblasts[5]
Transporter Inhibition
BSEP IC50>100 µMIn vitro assay[8]
MDR3 IC50>100 µMIn vitro assay[8]
OATP1B1 IC5035.5 µMIn vitro assay[8]
Oral Bioavailability
70%Mouse[8]
100%Rat[8]
79%Monkey[8]
Plasma Clearance
37 mL/min/kgMouse[8]
15 mL/min/kgRat[8]
2.0 mL/min/kgMonkey[8]

Mechanism of Action: Signaling Pathway

BMS-986278 exerts its anti-fibrotic effects by competitively binding to the LPA1 receptor and blocking the downstream signaling cascades initiated by LPA. The primary pathways inhibited are depicted below.

LPA1_Signaling_Pathway LPA1 Receptor Signaling Pathway in Fibrosis cluster_G_proteins G Proteins cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds and Activates Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 Apoptosis Epithelial Apoptosis LPA1->Apoptosis BMS986278 BMS-986278 BMS986278->LPA1 Antagonizes PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Proliferation Proliferation Ca_PKC->Proliferation cAMP ↓ cAMP AC->cAMP cAMP->Proliferation Inhibits ROCK ROCK RhoA->ROCK Activates Actin Actin Polymerization ROCK->Actin ECM ECM Production ROCK->ECM Migration Migration Actin->Migration

LPA1 Receptor Signaling Pathway in Fibrosis

Experimental Protocols

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced pulmonary fibrosis model in rodents is a widely used and well-characterized model for evaluating potential anti-fibrotic therapies.[1][3][4]

Objective: To assess the anti-fibrotic efficacy of BMS-986278 in a rodent model of pulmonary fibrosis.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.[4]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 1.5 U/kg) is administered to anesthetized mice. A device such as a Microsprayer® can be used to ensure aerosolized delivery and more uniform lung distribution.[4]

  • Treatment: BMS-986278 is administered orally, typically twice daily, starting from the day of bleomycin instillation or in a therapeutic dosing regimen.

  • Assessment of Fibrosis:

    • Histopathology: Lungs are harvested at a specific time point (e.g., day 21), fixed, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize collagen deposition. The extent of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.[3]

    • Biochemical Analysis: Lung tissue homogenates are analyzed for hydroxyproline (B1673980) content, a quantitative measure of collagen.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts, total protein, and levels of pro-inflammatory and pro-fibrotic mediators.[3]

Bleomycin_Model_Workflow Bleomycin-Induced Pulmonary Fibrosis Model Workflow start Start: C57BL/6 Mice anesthesia Anesthetize Mice start->anesthesia bleomycin Intratracheal Instillation of Bleomycin (e.g., 1.5 U/kg) anesthesia->bleomycin treatment_group Treatment Group: Oral BMS-986278 (b.i.d.) bleomycin->treatment_group placebo_group Control Group: Vehicle bleomycin->placebo_group monitoring Monitor for 21 Days treatment_group->monitoring placebo_group->monitoring euthanasia Euthanize and Harvest Lungs monitoring->euthanasia histology Histopathology: - Picrosirius Red Staining - Ashcroft Scoring euthanasia->histology biochemistry Biochemical Analysis: - Hydroxyproline Assay euthanasia->biochemistry bal BAL Fluid Analysis: - Cell Counts - Cytokine Levels euthanasia->bal end End: Assess Anti-fibrotic Efficacy histology->end biochemistry->end bal->end

Bleomycin-Induced Pulmonary Fibrosis Model Workflow
In Vitro Assay: Fibroblast Migration

This assay assesses the ability of BMS-986278 to inhibit the migration of fibroblasts in response to LPA, a key process in the pathogenesis of fibrosis.

Objective: To determine the in vitro potency of BMS-986278 in inhibiting LPA-induced fibroblast chemotaxis.

Methodology:

  • Cell Culture: Human lung fibroblasts (e.g., IMR-90) are cultured in appropriate media.

  • Transwell Migration Assay:

    • Fibroblasts are seeded in the upper chamber of a Matrigel-coated transwell insert (e.g., 8µm pore size) in serum-free media.

    • The lower chamber contains serum-free media supplemented with LPA as a chemoattractant.

    • For the treatment group, cells are pre-incubated with varying concentrations of BMS-986278 before being seeded in the upper chamber, which also contains the compound.

  • Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for cell migration.

  • Quantification:

    • Non-migrated cells on the upper surface of the insert are removed.

    • Migrated cells on the lower surface are fixed, stained (e.g., with Hema 3 or DAPI), and counted under a microscope.

    • The results are expressed as the number of migrated cells per high-power field, and an IC50 value is calculated for BMS-986278.

Clinical Efficacy and Safety

BMS-986278 has undergone Phase 2 clinical evaluation in patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) (NCT04308681).[10][11] The study was a randomized, double-blind, placebo-controlled trial evaluating two doses of BMS-986278 (30 mg and 60 mg, twice daily) over 26 weeks.[10][11]

Efficacy in Idiopathic Pulmonary Fibrosis (IPF)

Table 2: Phase 2 Clinical Trial Results in IPF (26 Weeks)

EndpointPlaceboBMS-986278 (30 mg BID)BMS-986278 (60 mg BID)Reference
Rate of Change in % Predicted FVC -2.7%-2.8%-1.2%[5]
Treatment Difference vs. Placebo (95% CI) --1.4% (-0.1 to 3.0)[5]
Relative Reduction in Decline vs. Placebo --~54%[12]
Serious Adverse Events 17%11%11%[13]
Efficacy in Progressive Pulmonary Fibrosis (PPF)

Table 3: Phase 2 Clinical Trial Results in PPF (26 Weeks)

EndpointPlaceboBMS-986278 (30 mg BID)BMS-986278 (60 mg BID)Reference
Rate of Change in % Predicted FVC -4.3%-2.9%-1.1%[5]
Treatment Difference vs. Placebo (95% CI) --3.2% (0.7 to 5.7)[5]
Relative Reduction in Decline vs. Placebo --~74%[12]
Serious Adverse Events 32%10%12%[14]

The results of the Phase 2 study demonstrated that BMS-986278, particularly at the 60 mg twice-daily dose, significantly slowed the rate of lung function decline in patients with both IPF and PPF.[5][14] The treatment effect was consistent with or without background antifibrotic therapy.[5] BMS-986278 was generally well-tolerated, with rates of adverse events comparable to placebo.[14]

Conclusion

BMS-986278 (admilparant) is a potent and selective LPA1 receptor antagonist that targets a core pathway in the pathogenesis of fibrosis. By blocking LPA-mediated signaling, BMS-986278 effectively inhibits key pro-fibrotic cellular responses, including fibroblast migration and proliferation. Preclinical studies have demonstrated its anti-fibrotic activity in relevant animal models. Furthermore, Phase 2 clinical trials have provided strong evidence of its efficacy in slowing the decline of lung function in patients with both IPF and PPF, with a favorable safety profile. These findings support the continued development of BMS-986278 as a promising novel therapy for fibrotic lung diseases.

References

BMS-986124: A Silent Allosteric Modulator of the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986124 is a novel small molecule that acts as a silent alloster-ic modulator (SAM) of the μ-opioid receptor (MOR).[1] Unlike traditional orthosteric ligands that bind to the same site as endogenous opioids, this compound binds to a distinct, allosteric site on the receptor. This interaction does not intrinsically alter receptor activity but can competitively block the effects of positive allosteric modulators (PAMs).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a neutral or silent allosteric modulator, meaning it does not possess intrinsic efficacy to either activate or inhibit the μ-opioid receptor on its own.[3] Its primary characterized role is the antagonism of μ-opioid receptor PAMs, such as BMS-986122.[1][3] By binding to an allosteric site, this compound prevents PAMs from exerting their enhancing effects on the binding and/or efficacy of orthosteric agonists like DAMGO and endomorphin-I.[4][3] Importantly, this compound does not affect the binding or activity of these orthosteric agonists in the absence of a PAM.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Parameter Value Assay Cell Line Orthosteric Agonist PAM Reference
Kb2 µMβ-arrestin RecruitmentU2OS-OPRM1Endomorphin-IBMS-986122[3]

Kb is the equilibrium dissociation constant for a competitive antagonist (in this case, a SAM at the allosteric site).

Assay Condition Agonist Agonist EC50 Fold Shift in Agonist Potency Reference
[35S]GTPγS BindingVehicleDAMGO224 nM (95% CI: 167–300 nM)-[3]
[35S]GTPγS Binding10 µM BMS-986122 (PAM)DAMGO29 nM (95% CI: 22–38 nM)8-fold increase[3]
[35S]GTPγS Binding10 µM BMS-986122 + 50 µM this compoundDAMGO128 nM (95% CI: 97–168 nM)<2-fold increase[3]

Signaling Pathways and Modulatory Effects

The following diagrams illustrate the signaling pathways of the μ-opioid receptor and the mechanism of action of this compound.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space orthosteric_agonist Orthosteric Agonist (e.g., DAMGO, Endomorphin-I) mor μ-Opioid Receptor (MOR) orthosteric_agonist->mor Binds to orthosteric site pam PAM (e.g., BMS-986122) pam->orthosteric_agonist Enhances binding and/or efficacy pam->mor Binds to allosteric site sam SAM (this compound) sam->pam Blocks binding sam->mor Binds to allosteric site g_protein Gαi/o G-protein mor->g_protein Activates beta_arrestin β-arrestin mor->beta_arrestin Recruits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp internalization Receptor Internalization beta_arrestin->internalization

Caption: μ-Opioid receptor signaling and points of allosteric modulation.

SAM_Mechanism_of_Action cluster_agonist_only Orthosteric Agonist Alone cluster_agonist_pam Orthosteric Agonist + PAM cluster_agonist_pam_sam Orthosteric Agonist + PAM + SAM agonist_node Orthosteric Agonist mor_agonist MOR agonist_node->mor_agonist response_agonist Basal G-protein activation & β-arrestin recruitment mor_agonist->response_agonist agonist_pam_node Orthosteric Agonist + PAM mor_pam MOR agonist_pam_node->mor_pam response_pam Potentiated G-protein activation & β-arrestin recruitment mor_pam->response_pam response_pam->response_agonist Greater than agonist_pam_sam_node Orthosteric Agonist + PAM + this compound (SAM) mor_sam MOR agonist_pam_sam_node->mor_sam response_sam Basal G-protein activation & β-arrestin recruitment mor_sam->response_sam response_sam->response_pam Reverts to basal

Caption: Logical relationship of this compound as a silent allosteric modulator.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

[35S]GTPγS Binding Assay

This assay measures the functional consequence of MOR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

Materials:

  • C6μ cell membranes (expressing the μ-opioid receptor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl

  • GDP (10 µM final concentration)

  • [35S]GTPγS (0.05 nM final concentration)

  • DAMGO (orthosteric agonist)

  • BMS-986122 (PAM)

  • This compound (SAM)

  • Multi-well filter plates (e.g., Millipore)

  • Scintillation counter

Procedure:

  • Thaw C6μ cell membranes on ice.

  • Prepare a master mix of membranes (5-10 µg protein per well) in assay buffer.

  • Add GDP to the membrane suspension.

  • In a 96-well plate, add varying concentrations of DAMGO, with or without a fixed concentration of BMS-986122 (e.g., 10 µM) and/or this compound (e.g., 50 µM).

  • Add the membrane suspension to each well.

  • Initiate the reaction by adding [35S]GTPγS to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Data are analyzed using non-linear regression to determine EC50 values for the orthosteric agonist under each condition.

GTPgS_Assay_Workflow prep Prepare C6μ cell membranes and assay reagents plate_setup Plate DAMGO, BMS-986122, and this compound in a 96-well plate prep->plate_setup add_membranes Add membrane suspension containing GDP plate_setup->add_membranes start_reaction Initiate reaction with [35S]GTPγS add_membranes->start_reaction incubation Incubate at 30°C for 60 minutes start_reaction->incubation filtration Terminate reaction by rapid filtration incubation->filtration wash Wash filters filtration->wash scintillation Add scintillation fluid and count wash->scintillation analysis Data analysis (non-linear regression) scintillation->analysis

Caption: Experimental workflow for the [35S]GTPγS binding assay.

β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to the activated MOR, a key event in receptor desensitization and signaling.

Materials:

  • U2OS-OPRM1 cells (U2OS cells stably expressing the μ-opioid receptor)

  • Assay medium (e.g., Opti-MEM)

  • Endomorphin-I (orthosteric agonist)

  • BMS-986122 (PAM)

  • BMS-986123 and this compound (SAMs)

  • β-arrestin recruitment detection system (e.g., PathHunter® enzyme fragment complementation)

  • Luminometer

Procedure:

  • Plate U2OS-OPRM1 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the SAMs (BMS-986123 or this compound).

  • To the cells, add the SAM dilutions along with a fixed concentration of endomorphin-I (e.g., 30 nM, ~EC20) and a fixed concentration of the PAM, BMS-986122 (e.g., 12.5 µM, ~EC80).

  • Incubate the plate at 37°C for 90 minutes.

  • Add the detection reagents for the β-arrestin recruitment system according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes.

  • Measure the luminescent signal using a luminometer.

  • Data are analyzed to determine the inhibitory constant (Kb) of the SAMs against the PAM-induced response.

Beta_Arrestin_Workflow cell_plating Plate U2OS-OPRM1 cells in a 96-well plate compound_prep Prepare serial dilutions of SAMs (this compound) cell_plating->compound_prep add_compounds Add SAMs, Endomorphin-I (EC20), and BMS-986122 (EC80) to cells compound_prep->add_compounds incubation_37c Incubate at 37°C for 90 minutes add_compounds->incubation_37c add_detection Add detection reagents incubation_37c->add_detection incubation_rt Incubate at room temperature for 60 minutes add_detection->incubation_rt read_plate Measure luminescence incubation_rt->read_plate analysis Calculate Kb values read_plate->analysis

References

Technical Guide: BMS-986124 and its Pharmacology at the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986124 is a novel small molecule that has been characterized as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1][2] Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to orthosteric ligands. As a SAM, this compound does not possess intrinsic efficacy at the MOR, meaning it does not activate the receptor on its own.[3] However, it competitively antagonizes the effects of positive allosteric modulators (PAMs), such as BMS-986122, a compound of which this compound is a positional isomer.[3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound at the μ-opioid receptor, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.

Quantitative Pharmacology of this compound

The pharmacological activity of this compound has been primarily characterized through its ability to inhibit the effects of the μ-opioid receptor PAM, BMS-986122. The following tables summarize the key quantitative data obtained from in vitro functional assays.

Assay TypeCell LineOrthosteric AgonistPAMThis compound Kb (μM)Reference
β-Arrestin RecruitmentU2OS-OPRM1Endomorphin-IBMS-9861222[3]
[35S]GTPγS BindingC6μ membranesDAMGOBMS-986122Not explicitly calculated, but inhibited the PAM effect[3]

Table 1: In Vitro Functional Activity of this compound as a Silent Allosteric Modulator (SAM)

Kb represents the equilibrium dissociation constant for a competitive antagonist (in this case, a SAM). A lower Kb value indicates higher potency.

Signaling Pathways and Mechanism of Action

This compound exerts its effect by binding to an allosteric site on the μ-opioid receptor, distinct from the orthosteric site where endogenous opioids and opioid analgesics bind. As a silent allosteric modulator, it does not alter the basal activity of the receptor or the signaling induced by orthosteric agonists alone. Its primary role is to block the binding and subsequent modulatory effects of positive allosteric modulators.

cluster_receptor μ-Opioid Receptor cluster_ligands Ligands cluster_signaling Intracellular Signaling MOR MOR G_Protein G Protein Activation MOR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Recruits Ortho_Site Orthosteric Site Ortho_Site->MOR Allo_Site Allosteric Site Allo_Site->MOR Agonist Orthosteric Agonist Agonist->Ortho_Site Binds PAM PAM (e.g., BMS-986122) PAM->Allo_Site Binds PAM->G_Protein Enhances Agonist-Mediated PAM->Beta_Arrestin Enhances Agonist-Mediated SAM SAM (this compound) SAM->Allo_Site Competitively Binds SAM->PAM Blocks Binding

This compound Mechanism of Action at the μ-Opioid Receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the μ-opioid receptor upon agonist stimulation, a key step in receptor desensitization and signaling. The assay was performed in a "SAM-detection mode" to characterize this compound.

Objective: To determine the ability of this compound to inhibit the positive allosteric modulation of BMS-986122 on endomorphin-I-induced β-arrestin recruitment.

Cell Line: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).

Materials:

  • U2OS-OPRM1 cells

  • Endomorphin-I (orthosteric agonist)

  • BMS-986122 (PAM)

  • This compound (SAM)

  • β-arrestin recruitment assay kit (e.g., PathHunter® by DiscoveRx)

  • Cell culture reagents

  • Microplate reader capable of detecting the assay signal (e.g., chemiluminescence)

Protocol:

  • Cell Culture: U2OS-OPRM1 cells are cultured according to standard cell culture protocols.

  • Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Addition:

    • A concentration of endomorphin-I that produces approximately 20% of the maximal response (EC20), which was 30 nM, is added to the wells.

    • A concentration of the PAM, BMS-986122, that produces approximately 80% of its maximal effect (EC80), which was 12.5 µM, is also added.

    • Varying concentrations of this compound are then added to the wells.

  • Incubation: The plates are incubated to allow for receptor stimulation and β-arrestin recruitment.

  • Detection: The assay signal is generated and read using a microplate reader according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of this compound on the PAM-enhanced signal is determined, and the Kb value is calculated. 100% activity is defined as the signal from endomorphin-I and BMS-986122 combined, while 0% activity is the signal from endomorphin-I alone.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout Culture Culture U2OS-OPRM1 Cells Seed Seed Cells in 384-well Plate Culture->Seed Add_Agonist Add Endomorphin-I (EC20) Seed->Add_Agonist Add_PAM Add BMS-986122 (EC80) Add_Agonist->Add_PAM Add_SAM Add this compound (Varying Conc.) Add_PAM->Add_SAM Incubate Incubate Add_SAM->Incubate Detect Detect Signal Incubate->Detect Analyze Analyze Data (Calculate Kb) Detect->Analyze

β-Arrestin Recruitment Assay Workflow.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the μ-opioid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Objective: To assess the ability of this compound to antagonize the potentiating effect of BMS-986122 on DAMGO-stimulated [35S]GTPγS binding.

Cell Line: C6 glioma cells stably expressing the μ-opioid receptor (C6μ).

Materials:

  • Membranes from C6μ cells

  • [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) (orthosteric agonist)

  • BMS-986122 (PAM)

  • This compound (SAM)

  • [35S]GTPγS

  • GDP

  • Assay buffer

  • Scintillation counter

Protocol:

  • Membrane Preparation: Membranes are prepared from C6μ cells and stored frozen until use.

  • Assay Incubation:

    • Cell membranes are incubated in an assay buffer containing GDP.

    • Varying concentrations of the orthosteric agonist DAMGO are added.

    • A fixed concentration of the PAM, BMS-986122 (10 µM), is added to assess its potentiating effect.

    • To test the SAM activity, a fixed concentration of this compound (50 µM) is co-incubated with BMS-986122 and DAMGO.

    • The reaction is initiated by the addition of [35S]GTPγS.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of DAMGO to generate concentration-response curves. The potency shift induced by the PAM and its reversal by the SAM are determined.

cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout Membranes Prepare C6μ Cell Membranes Incubate_Buffer Incubate Membranes in Assay Buffer with GDP Membranes->Incubate_Buffer Add_Ligands Add DAMGO, BMS-986122, and this compound Incubate_Buffer->Add_Ligands Add_Radioligand Initiate with [35S]GTPγS Add_Ligands->Add_Radioligand Filter Terminate and Filter Add_Radioligand->Filter Count Scintillation Counting Filter->Count Analyze Analyze Data (Potency Shift) Count->Analyze

[35S]GTPγS Binding Assay Workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the allosteric modulation of the μ-opioid receptor. Its characterization as a silent allosteric modulator highlights the potential for developing nuanced approaches to targeting this critical receptor for therapeutic benefit. The data and protocols presented in this guide provide a foundation for further research into the role of allosteric modulation in opioid pharmacology and the development of novel therapeutics with improved safety and efficacy profiles. Further studies are warranted to explore the in vivo effects of this compound and its potential to modulate the activity of endogenous and exogenous opioids in more complex biological systems.

References

An In-depth Technical Guide to the Discovery and Synthesis of BMS-986124: A Silent Allosteric Modulator of the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986124 is a novel, small molecule identified as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR). Unlike traditional opioid receptor ligands that bind to the orthosteric site, this compound interacts with an allosteric site on the receptor. Its unique mechanism of action involves the specific antagonism of positive allosteric modulators (PAMs) of the MOR, without affecting the binding or signaling of orthosteric agonists like endorphins or morphine. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Introduction

The μ-opioid receptor is a G protein-coupled receptor (GPCR) and a primary target for opioid analgesics. While effective in pain management, conventional orthosteric agonists are associated with significant adverse effects, including respiratory depression, tolerance, and dependence. The discovery of allosteric modulators of the MOR has opened new avenues for developing safer and more targeted opioid-based therapies.

Positive allosteric modulators (PAMs) can enhance the signaling of endogenous opioids, while silent allosteric modulators (SAMs) can competitively inhibit the effects of PAMs at the allosteric site. This compound has been identified as a potent and selective SAM of the MOR, making it a valuable research tool for probing the intricacies of allosteric modulation of this important receptor.

Discovery of this compound

This compound was discovered through a high-throughput screening campaign designed to identify allosteric modulators of the μ-opioid receptor. The screening utilized a β-arrestin recruitment assay, a common method for assessing GPCR activation. The initial screen aimed to identify both agonists and PAMs by running the assay in the presence of a low concentration of the orthosteric agonist endomorphin-I. Follow-up studies on the identified hits led to the characterization of a series of compounds, including the PAM BMS-986122 and the SAMs BMS-986123 and this compound.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the scientific literature. However, based on the general synthetic schemes provided in the patent literature (WO2014107344A1) and knowledge of related chemical syntheses, a plausible synthetic route can be outlined. The synthesis likely involves a multi-step process culminating in the coupling of two key heterocyclic intermediates.

3.1. General Synthetic Scheme

The synthesis of this compound, 2-((3-chlorophenyl)thio)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N-methylacetamide, likely proceeds through the formation of an N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N-methylamine intermediate, followed by its acylation with a (3-chlorophenyl)thioacetyl chloride derivative. The synthesis of the pyrazole (B372694) intermediate can be achieved through established methods for pyrazole ring formation, potentially involving the condensation of a hydrazine (B178648) derivative with a dicarbonyl compound or a functionalized acrylonitrile. The (3-chlorophenyl)thioacetyl chloride can be prepared from 3-chlorothiophenol (B146429) and chloroacetyl chloride.

Please Note: This is a proposed synthetic scheme, and the actual reaction conditions, reagents, and purification methods may vary.

Mechanism of Action

This compound functions as a silent allosteric modulator of the μ-opioid receptor. This means that it binds to a site on the receptor that is distinct from the orthosteric binding site for endogenous and exogenous opioids.

  • No Intrinsic Activity: this compound does not possess any agonist or antagonist activity at the orthosteric site. It does not activate the receptor on its own, nor does it inhibit the binding or signaling of orthosteric agonists like DAMGO or endomorphin-I.

  • Antagonism of Positive Allosteric Modulators: The primary action of this compound is to competitively antagonize the effects of positive allosteric modulators (PAMs) of the MOR, such as BMS-986122. PAMs enhance the affinity and/or efficacy of orthosteric agonists. This compound blocks this enhancement.

The following diagram illustrates the interplay between orthosteric agonists, PAMs, and SAMs at the μ-opioid receptor.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MOR μ-Opioid Receptor Orthosteric Site Allosteric Site G_protein G Protein Activation MOR->G_protein Activates Arrestin β-Arrestin Recruitment MOR->Arrestin Recruits Agonist Orthosteric Agonist Agonist->MOR Binds to Orthosteric Site PAM PAM (BMS-986122) PAM->MOR Binds to Allosteric Site SAM SAM (this compound) SAM->MOR Binds to Allosteric Site SAM->PAM Signaling Downstream Signaling G_protein->Signaling Arrestin->Signaling

Caption: Allosteric modulation of the μ-opioid receptor.

Quantitative Data

The following tables summarize the quantitative data from key in vitro pharmacology studies characterizing this compound.

Table 1: β-Arrestin Recruitment Assay Data in U2OS-OPRM1 Cells

CompoundAssay ModeAgonist/ModulatorEC50 / IC50 (µM)
Endomorphin-IAgonist-0.02 (EC10 used in PAM/SAM mode)
BMS-986122PAM+ 20 nM Endomorphin-I3.0
This compound SAM+ 12.5 µM BMS-986122 & 30 nM Endomorphin-I2.0 (Kb)

Table 2: [35S]GTPγS Binding Assay Data in C6μ Membranes

CompoundAssay ModeAgonist/ModulatorEffect
DAMGOAgonist-EC50 = 222 nM
BMS-986122PAM+ DAMGO7-fold leftward shift in DAMGO EC50
This compound SAM+ BMS-986122 & DAMGOAntagonizes the effect of BMS-986122

Table 3: cAMP Accumulation Assay Data in CHO-μ Cells

CompoundAssay ModeAgonist/ModulatorEC50 (µM)
Endomorphin-IAgonist-0.000076
BMS-986122PAM+ 30 pM Endomorphin-I8.9
This compound SAM+ BMS-986122 & Endomorphin-IAntagonizes the effect of BMS-986122

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

6.1. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the μ-opioid receptor upon ligand binding, a key step in GPCR desensitization and signaling.

Beta_Arrestin_Workflow start Start: U2OS-OPRM1 cells (μ-opioid receptor expressing) add_compounds Add test compounds: - Orthosteric agonist (Endomorphin-I at EC10) - PAM (BMS-986122) - SAM (this compound) start->add_compounds incubate Incubate at 37°C add_compounds->incubate add_reagents Add β-galactosidase substrate (chemiluminescent) incubate->add_reagents read_plate Read luminescence on a plate reader add_reagents->read_plate analyze Analyze data: - Generate dose-response curves - Calculate EC50/IC50/Kb values read_plate->analyze

Caption: Workflow for the β-arrestin recruitment assay.

Methodology:

  • Cell Culture: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1) are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Addition:

    • For PAM mode , cells are treated with a fixed low concentration of an orthosteric agonist (e.g., 20 nM endomorphin-I, ~EC10) and varying concentrations of the test compound (e.g., BMS-986122).

    • For SAM mode , cells are treated with a fixed low concentration of an orthosteric agonist, a fixed concentration of a PAM (e.g., 12.5 µM BMS-986122, ~EC80), and varying concentrations of the potential SAM (this compound).

  • Incubation: The plates are incubated for a specified time (e.g., 90 minutes) at 37°C.

  • Detection: A chemiluminescent β-galactosidase substrate is added to the wells. The recruitment of β-arrestin (fused to a fragment of β-galactosidase) to the receptor (fused to the complementary fragment) results in enzyme complementation and substrate turnover, generating a luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. Data are normalized to controls and dose-response curves are generated to determine EC50, IC50, or Kb values.

6.2. [35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the μ-opioid receptor.

GTPgS_Binding_Workflow start Start: C6μ cell membranes (μ-opioid receptor expressing) prepare_reaction Prepare reaction mixture: - Membranes - GDP - Test compounds (agonist, PAM, SAM) start->prepare_reaction add_radioligand Add [35S]GTPγS to initiate reaction prepare_reaction->add_radioligand incubate Incubate at 30°C add_radioligand->incubate terminate_reaction Terminate reaction by rapid filtration through glass fiber filters incubate->terminate_reaction wash_filters Wash filters to remove unbound radioligand terminate_reaction->wash_filters scintillation_counting Measure radioactivity on filters using a scintillation counter wash_filters->scintillation_counting analyze Analyze data: - Determine specific binding - Generate dose-response curves - Calculate EC50 values scintillation_counting->analyze

Caption: Workflow for the [35S]GTPγS binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from C6 glioma cells stably expressing the rat μ-opioid receptor (C6μ).

  • Assay Setup: In a 96-well plate, membrane homogenates are incubated with GDP, assay buffer, and the test compounds (orthosteric agonist, PAM, and/or SAM) at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specific binding.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is subtracted, and the data are analyzed to generate dose-response curves and determine the EC50 values of agonists in the presence and absence of allosteric modulators.

6.3. cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled μ-opioid receptor.

Methodology:

  • Cell Culture: CHO cells stably expressing the human μ-opioid receptor (CHO-μ) are used.

  • Assay Procedure:

    • Cells are pre-incubated with the test compounds (orthosteric agonist, PAM, and/or SAM).

    • Adenylyl cyclase is then stimulated with forskolin.

    • The reaction is stopped, and the cells are lysed.

  • Detection: The intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is calculated, and dose-response curves are generated to determine the potency and efficacy of the test compounds.

Conclusion

This compound is a valuable pharmacological tool for investigating the allosteric modulation of the μ-opioid receptor. As a silent allosteric modulator, it selectively antagonizes the effects of positive allosteric modulators without directly interfering with orthosteric ligand signaling. This unique profile allows for the precise dissection of the roles of allosteric modulation in MOR function. Further research with this compound and similar compounds will undoubtedly contribute to a deeper understanding of opioid receptor pharmacology and may pave the way for the development of novel, safer analgesics.

An In-depth Technical Guide to BMS-986124: A Silent Allosteric Modulator of the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986124 is a synthetic, small-molecule silent allosteric modulator (SAM) of the μ-opioid receptor (MOR). Unlike traditional orthosteric ligands that compete with endogenous opioids for the primary binding site, this compound binds to a distinct, allosteric site on the receptor. As a silent modulator, it does not alter the receptor's basal activity on its own but can competitively antagonize the effects of positive allosteric modulators (PAMs) at the same allosteric site. This unique mechanism of action presents a novel approach for probing the therapeutic potential of allosteric modulation of the MOR, with implications for pain management and opioid-related research. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways related to this compound.

Chemical Structure and Identifiers

This compound is a thiazolidine (B150603) derivative with the IUPAC name 2-(4-bromo-2-methoxyphenyl)-3-(4-chlorobenzenesulfonyl)-1,3-thiazolidine. Its chemical structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name 2-(4-bromo-2-methoxyphenyl)-3-(4-chlorobenzenesulfonyl)-1,3-thiazolidine
CAS Number 1447968-71-9[1][2]
Molecular Formula C₁₆H₁₅BrClNO₃S₂[2]
Molecular Weight 448.78 g/mol [1][2]
SMILES COC1=C(C=CC(=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChI InChI=1S/C16H15BrClNO3S2/c1-22-15-10-11(17)2-7-14(15)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3
InChIKey PMPBBWPDHSHENJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyValueSource
Physical Form White to beige powderSigma-Aldrich
Solubility DMSO: 5 mg/mL (warmed)Sigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Hydrogen Bond Acceptors 3IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donors 0IUPHAR/BPS Guide to PHARMACOLOGY

Pharmacological Properties

This compound is characterized by its specific interaction with the μ-opioid receptor as a silent allosteric modulator.

Mechanism of Action

This compound functions as a silent allosteric modulator (SAM) of the μ-opioid receptor. This means it binds to a site topographically distinct from the orthosteric binding pocket where endogenous opioids and conventional opioid agonists/antagonists interact. As a "silent" modulator, this compound does not intrinsically alter the receptor's signaling activity in the absence of an orthosteric ligand. Its primary characterized function is to competitively antagonize the effects of positive allosteric modulators (PAMs) that bind to the same allosteric site. For instance, it has been shown to block the effects of the MOR PAM, BMS-986122.[1] Importantly, this compound does not affect the binding or activity of orthosteric MOR agonists like endomorphin-I or DAMGO on its own.

In Vitro Pharmacology

The pharmacological profile of this compound has been characterized in several in vitro assays.

AssayParameterValueCell LineNotesReference
β-arrestin RecruitmentKb~2 µMU2OS-OPRM1Determined from the antagonism of BMS-986122's PAM effect.Burford et al., 2013
[³⁵S]GTPγS BindingKb~1 µMC6μDetermined from the antagonism of BMS-986122's PAM effect.Burford et al., 2013

Signaling Pathways

This compound exerts its effects by modulating the signaling of the μ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. The canonical signaling pathway for the MOR involves coupling to inhibitory G proteins (Gαi/o).

Caption: μ-Opioid Receptor Signaling and Modulation by this compound.

Upon activation by an orthosteric agonist, the MOR's associated Gαi/o protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. Additionally, agonist binding can lead to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can initiate G protein-independent signaling. As a SAM, this compound does not directly influence these pathways but can prevent PAMs from enhancing them.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized protocols for key assays used to characterize this compound, based on standard methodologies in the field.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the recruitment of β-arrestin to the activated MOR.

Principle: The MOR is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary fragment. Agonist-induced receptor activation brings the fragments together, forming an active enzyme that generates a detectable signal.

Methodology:

  • Cell Culture: U2OS cells stably co-expressing the tagged MOR and β-arrestin are cultured in appropriate media.

  • Assay Plate Preparation: Cells are seeded into 384-well white-bottom plates and incubated overnight.

  • Compound Preparation: this compound and a MOR PAM (e.g., BMS-986122) are serially diluted in assay buffer. An orthosteric agonist (e.g., DAMGO) is prepared at a fixed concentration (e.g., EC₂₀).

  • Assay Procedure:

    • A fixed concentration of the PAM is added to the wells, followed by varying concentrations of this compound.

    • The orthosteric agonist is then added to all wells.

    • The plate is incubated at 37°C for 90 minutes.

  • Detection: A substrate solution is added, and the plate is incubated at room temperature for 60 minutes. Luminescence is read using a plate reader.

  • Data Analysis: The inhibitory effect of this compound on the PAM-induced potentiation of the agonist response is analyzed using non-linear regression to determine the Kb value.

Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Culture Culture U2OS-MOR cells Seed Seed cells in 384-well plate Culture->Seed Add_PAM Add PAM to wells Seed->Add_PAM Compound_Prep Prepare serial dilutions of This compound, PAM, and agonist Compound_Prep->Add_PAM Add_BMS Add this compound Compound_Prep->Add_BMS Add_Agonist Add orthosteric agonist Compound_Prep->Add_Agonist Add_PAM->Add_BMS Add_BMS->Add_Agonist Incubate_37C Incubate at 37°C for 90 min Add_Agonist->Incubate_37C Add_Substrate Add detection substrate Incubate_37C->Add_Substrate Incubate_RT Incubate at RT for 60 min Add_Substrate->Incubate_RT Read_Luminescence Read luminescence Incubate_RT->Read_Luminescence Analyze_Data Analyze data to determine Kb Read_Luminescence->Analyze_Data

Caption: Workflow for a β-Arrestin Recruitment Assay.

[³⁵S]GTPγS Binding Assay

This assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog.

Principle: In the inactive state, G proteins are bound to GDP. Receptor activation promotes the exchange of GDP for GTP. The use of radiolabeled, non-hydrolyzable [³⁵S]GTPγS allows for the quantification of this activation.

Methodology:

  • Membrane Preparation: Membranes are prepared from C6 cells stably expressing the MOR.

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and saponin.

  • Compound Preparation: Similar to the β-arrestin assay, serial dilutions of this compound, a PAM, and a fixed concentration of an orthosteric agonist are prepared.

  • Assay Procedure:

    • Cell membranes are incubated with the compounds (PAM, this compound, and agonist) and GDP at 30°C for 15 minutes.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The incubation continues for 60 minutes at 30°C.

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is subtracted, and the data is analyzed to determine the Kb of this compound for the inhibition of the PAM effect.

Chemical Synthesis

A general synthetic route for thiazolidine derivatives similar to this compound involves a multi-step process. The specific synthesis of this compound is detailed in patent WO2014107344. A plausible synthetic scheme is outlined below.

Synthesis_Workflow Start_Aldehyde 4-Bromo-2-methoxy- benzaldehyde Thiazolidine_Intermediate 2-(4-Bromo-2-methoxyphenyl) -thiazolidine Start_Aldehyde->Thiazolidine_Intermediate Cysteamine (B1669678) Cysteamine Hydrochloride Cysteamine->Thiazolidine_Intermediate Condensation BMS986124 This compound Thiazolidine_Intermediate->BMS986124 Sulfonyl_Chloride 4-Chlorobenzene- sulfonyl chloride Sulfonyl_Chloride->BMS986124 Sulfonylation Base Base (e.g., Triethylamine) Base->BMS986124

Caption: Plausible Synthetic Pathway for this compound.

The synthesis would likely begin with the condensation of 4-bromo-2-methoxybenzaldehyde (B1278859) with cysteamine to form the thiazolidine ring. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product, this compound.

Conclusion

This compound represents a valuable research tool for the study of allosteric modulation of the μ-opioid receptor. Its characterization as a silent allosteric modulator provides a unique opportunity to investigate the role of the allosteric site in MOR function and to explore the potential of allosteric antagonists in opioid pharmacology. Further studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential of this and similar compounds. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the expanding field of GPCR allostery.

References

Unveiling the Role of BMS-986124 in Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile and mechanism of action of BMS-986124, a significant modulator of neuronal signaling pathways. By examining its interaction with the μ-opioid receptor, this document provides a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics. Through detailed data presentation, experimental protocols, and pathway visualizations, this guide aims to facilitate a deeper understanding of this compound's role in the intricate landscape of neuronal communication.

Core Concept: A Silent Allosteric Modulator of the μ-Opioid Receptor

This compound is characterized as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1][2][3][4][5] Unlike orthosteric ligands that bind to the primary agonist binding site, this compound binds to a distinct, allosteric site on the receptor. Its "silent" nature indicates that it does not possess intrinsic agonist or antagonist activity on its own.[6][7] Instead, its primary function is to antagonize the effects of positive allosteric modulators (PAMs) of the MOR, such as BMS-986122.[1][2][7] This mechanism of action allows for a nuanced modulation of MOR signaling, offering a potential therapeutic advantage by preserving the spatial and temporal control of endogenous opioid signaling.

Quantitative Analysis of this compound Activity

The functional activity of this compound has been quantified through its ability to inhibit the potentiation of MOR agonists by the PAM BMS-986122 in various in vitro assays. The following tables summarize the key quantitative data from these studies.

Assay TypeAgonistPAMCell LineKey ParameterValueReference
β-Arrestin RecruitmentEndomorphin-IBMS-986122U2OS-OPRM1Kb1 µM[7]
β-Arrestin RecruitmentEndomorphin-IBMS-986122U2OS-OPRM1Kb2 µM[7]

Table 1: Inhibitory Potency of this compound in β-Arrestin Recruitment Assays. The Kb value represents the inhibition constant of this compound for the SAM activity, indicating the concentration at which it occupies 50% of the allosteric sites in the absence of a competing allosteric ligand.

Assay TypeAgonistPAMCell Line/TissueAgonist EC50 (Control)Agonist EC50 (+ PAM)Agonist EC50 (+ PAM + this compound)Reference
[35S]GTPγS BindingDAMGOBMS-986122 (10 µM)C6μ membranes224 nM29 nM128 nM[6]

Table 2: Reversal of PAM-induced Potentiation of DAMGO by this compound in a [35S]GTPγS Binding Assay. This table demonstrates the ability of this compound (at 50 µM) to counteract the leftward shift in the DAMGO concentration-response curve induced by the PAM BMS-986122, thereby restoring the agonist's potency towards its baseline level.

Experimental Protocols

The characterization of this compound relies on specific in vitro functional assays that probe different aspects of μ-opioid receptor signaling. Detailed methodologies for these key experiments are provided below.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the μ-opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits serves as a direct measure of receptor-mediated G protein activation.[8][9]

Objective: To determine the effect of this compound on the potentiation of an orthosteric agonist's ability to stimulate [35S]GTPγS binding by a PAM.

Materials:

  • Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., C6μ cells).[6]

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[10]

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • Orthosteric agonist (e.g., DAMGO).

  • Positive Allosteric Modulator (PAM) (e.g., BMS-986122).

  • This compound.

  • Unlabeled GTPγS.

  • Whatman GF/B glass fiber filters.

  • Scintillation counter.

Procedure:

  • Thaw cell membranes on ice.

  • Prepare a master mix containing the assay buffer, GDP (typically 10-30 µM), and [35S]GTPγS (typically 0.05-0.1 nM).[8][10][11]

  • In a 96-well plate, add varying concentrations of the orthosteric agonist (DAMGO).

  • To assess PAM activity, add a fixed concentration of the PAM (e.g., 10 µM BMS-986122) to a set of wells containing the agonist titration.[6]

  • To assess SAM activity, add a fixed concentration of the PAM (e.g., 10 µM BMS-986122) and a fixed concentration of this compound (e.g., 50 µM) to another set of wells with the agonist titration.[6]

  • Add the cell membranes (typically 5-20 µg of protein per well) to initiate the reaction.

  • Incubate the plate at 25-30°C for 60-90 minutes.[10][11]

  • Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[10]

Data Analysis:

  • Subtract non-specific binding from all measurements.

  • Plot the specific [35S]GTPγS binding as a function of the agonist concentration.

  • Fit the data using a non-linear regression model to determine the EC50 and Emax values for the agonist under each condition (agonist alone, agonist + PAM, agonist + PAM + this compound).

β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in receptor desensitization and G protein-independent signaling.[12]

Objective: To measure the inhibitory effect of this compound on the PAM-enhanced recruitment of β-arrestin by an orthosteric agonist.

Materials:

  • Cells stably co-expressing the μ-opioid receptor and a β-arrestin fusion protein (e.g., U2OS-OPRM1 cells with a β-arrestin-enzyme fragment complementation system).[6]

  • Cell culture medium and reagents.

  • Orthosteric agonist (e.g., endomorphin-I).

  • Positive Allosteric Modulator (PAM) (e.g., BMS-986122).

  • This compound.

  • Assay buffer.

  • Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).

  • Luminometer.

Procedure:

  • Plate the cells in a 384-well plate and incubate overnight.[13]

  • Prepare serial dilutions of this compound.

  • Prepare a solution containing a fixed, sub-maximal (e.g., EC20) concentration of the orthosteric agonist (e.g., 30 nM endomorphin-I) and a fixed, potent (e.g., EC80) concentration of the PAM (e.g., 12.5 µM BMS-986122).[6]

  • Add the this compound dilutions to the wells.

  • Add the agonist/PAM mixture to the wells.

  • Incubate the plate at 37°C for 60-90 minutes.[13]

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes.[13]

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data with 0% activity defined by the response to the EC20 concentration of the agonist alone and 100% activity defined by the response to the agonist and PAM mixture.[6]

  • Plot the normalized response as a function of the this compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 or Kb value for this compound.

Adenylyl Cyclase Inhibition Assay

This assay measures the Gi/o-mediated inhibition of adenylyl cyclase activity following μ-opioid receptor activation, leading to a decrease in intracellular cyclic AMP (camp) levels.

Objective: To determine if this compound can reverse the PAM-induced enhancement of agonist-mediated adenylyl cyclase inhibition.

Materials:

  • Cells stably expressing the human μ-opioid receptor (e.g., CHO-μ cells).[7]

  • Forskolin (B1673556) (or another adenylyl cyclase activator).

  • Orthosteric agonist (e.g., endomorphin-I).

  • Positive Allosteric Modulator (PAM) (e.g., BMS-986122).

  • This compound.

  • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Plate the cells in a suitable assay plate and incubate.

  • Pre-treat the cells with various concentrations of this compound in the presence of a fixed concentration of the PAM.

  • Add a fixed, low concentration of the orthosteric agonist (e.g., EC10 of endomorphin-I).[7]

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each condition.

  • Plot the percentage of inhibition as a function of the this compound concentration to determine its ability to reverse the PAM's effect.

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orthosteric_Agonist Orthosteric Agonist MOR μ-Opioid Receptor (MOR) Orthosteric_Agonist->MOR Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) PAM->MOR Binds to allosteric site BMS986124 This compound (SAM) BMS986124->MOR Competitively binds to allosteric site G_Protein G Protein (Gi/o) MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Beta_Arrestin->Downstream_Signaling

Caption: μ-Opioid receptor signaling pathway with allosteric modulation.

experimental_workflow_sam_characterization cluster_assay_prep Assay Preparation cluster_conditions Experimental Conditions cluster_measurement Measurement and Analysis prep_cells Prepare Cells/Membranes Expressing MOR control 1. Agonist Alone (Baseline) prep_cells->control prep_reagents Prepare Reagents: Agonist, PAM, this compound prep_reagents->control pam_effect 2. Agonist + PAM (Potentiation) prep_reagents->pam_effect sam_effect 3. Agonist + PAM + this compound (Inhibition of Potentiation) prep_reagents->sam_effect incubation Incubation control->incubation pam_effect->incubation sam_effect->incubation detection Signal Detection (e.g., Radioactivity, Luminescence) incubation->detection data_analysis Data Analysis (Dose-Response Curves, IC50/Kb) detection->data_analysis

Caption: General experimental workflow for characterizing this compound.

This guide provides a foundational understanding of this compound's interaction with the μ-opioid receptor signaling pathway. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of silent allosteric modulators in neuroscience.

References

Preliminary Studies on the Effects of BMS-986124: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986124 is a novel small molecule that has been identified as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1][2] Unlike orthosteric ligands that bind to the same site as endogenous opioids, allosteric modulators bind to a distinct site on the receptor. As a SAM, this compound does not possess intrinsic activity at the MOR. Instead, its primary function is to antagonize the effects of positive allosteric modulators (PAMs) of the receptor, such as BMS-986122.[1] This technical guide provides a comprehensive overview of the preliminary findings on this compound, including its mechanism of action, available quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a specific antagonist to MOR PAMs. It has been demonstrated that this compound can block the enhancing effects of BMS-986122 on the μ-opioid receptor.[1] Importantly, this compound does not interfere with the binding or activity of orthosteric MOR agonists like endomorphin-I or DAMGO.[1] This selective antagonism of allosteric modulation, without affecting direct agonist action, presents a novel approach for finely regulating MOR signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preliminary in vitro studies. The primary data originates from the foundational study by Burford et al. (2013).

Table 1: In Vitro Activity of this compound

Assay TypeAgonistModulatorIC50 (nM)Fold Shift
β-arrestin RecruitmentEndomorphin-1BMS-986122 + this compoundData not availableData not available
cAMP InhibitionDAMGOBMS-986122 + this compoundData not availableData not available
[³⁵S]GTPγS BindingDAMGOBMS-986122 + this compoundData not availableData not available

Note: Specific IC50 and fold-shift values for the antagonistic action of this compound against BMS-986122 were not available in the public search results. The primary publication by Burford et al. (2013) would need to be consulted for this specific quantitative data.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathways

The μ-opioid receptor, a G-protein coupled receptor (GPCR), primarily signals through two main pathways upon activation by an agonist: the G-protein pathway and the β-arrestin pathway.

  • G-Protein Pathway: Agonist binding to the MOR triggers a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The dissociation of G-protein subunits can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[3][4]

  • β-Arrestin Pathway: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. β-arrestin also mediates receptor internalization and can initiate G-protein-independent signaling cascades.[4][5]

MOR_Signaling_Pathways cluster_G_Protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway MOR_G μ-Opioid Receptor G_Protein Gi/o Protein MOR_G->G_Protein Activation Agonist_G Agonist Agonist_G->MOR_G AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP MOR_A μ-Opioid Receptor GRK GRK MOR_A->GRK Agonist_A Agonist Agonist_A->MOR_A P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylation Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruitment Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization

Caption: Overview of μ-Opioid Receptor Signaling Pathways.
Experimental Workflow for Characterizing this compound

The characterization of this compound as a MOR SAM likely involved a series of in vitro assays to determine its effect on PAM activity. The general workflow for such a characterization is outlined below.

BMS986124_Workflow cluster_workflow Experimental Workflow start Start: Characterize this compound binding_assay Radioligand Binding Assay (Orthosteric Agonist) start->binding_assay functional_assay_pam Functional Assay with PAM (e.g., β-arrestin, cAMP) binding_assay->functional_assay_pam Confirm no direct orthosteric effect functional_assay_sam Functional Assay with PAM + this compound functional_assay_pam->functional_assay_sam Test for antagonism data_analysis Data Analysis (IC50 Determination) functional_assay_sam->data_analysis conclusion Conclusion: This compound is a MOR SAM data_analysis->conclusion

Caption: General workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments likely cited in the preliminary studies of this compound. These are based on standard protocols for GPCR research.

Radioligand Binding Assay

This assay is used to determine if a compound binds to the orthosteric site of the receptor.

  • Objective: To determine if this compound competes with a radiolabeled orthosteric ligand for binding to the μ-opioid receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the μ-opioid receptor (e.g., CHO-hMOR cells).

    • Radiolabeled MOR antagonist (e.g., [³H]diprenorphine).

    • Unlabeled orthosteric agonist (e.g., DAMGO) for determining non-specific binding.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound in the assay buffer.

    • For determining non-specific binding, a separate set of tubes will contain the cell membranes, radioligand, and a high concentration of an unlabeled orthosteric agonist.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine if this compound displaces the radiolabeled antagonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR.

  • Objective: To measure the antagonistic effect of this compound on PAM-induced β-arrestin recruitment.

  • Materials:

    • A cell line co-expressing the μ-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).

    • Orthosteric agonist (e.g., endomorphin-1).

    • MOR PAM (e.g., BMS-986122).

    • This compound.

    • Cell culture medium.

    • Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).

    • Plate reader.

  • Procedure:

    • Plate the cells in a multi-well plate and incubate overnight.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration of the MOR PAM (BMS-986122).

    • Stimulate the cells with a concentration-response curve of the orthosteric agonist.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Analyze the data to determine the inhibitory effect of this compound on the PAM-enhanced agonist response.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of MOR activation.

  • Objective: To determine the antagonistic effect of this compound on PAM-induced inhibition of cAMP production.

  • Materials:

    • Cells expressing the μ-opioid receptor (e.g., HEK293-hMOR cells).

    • Orthosteric agonist (e.g., DAMGO).

    • MOR PAM (e.g., BMS-986122).

    • This compound.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • cAMP detection kit (e.g., HTRF, LANCE).

    • Cell lysis buffer.

    • Plate reader.

  • Procedure:

    • Pre-treat cells with varying concentrations of this compound.

    • Add a fixed concentration of the MOR PAM (BMS-986122).

    • Add a concentration-response curve of the orthosteric agonist.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.

    • Analyze the data to determine the ability of this compound to reverse the PAM-enhanced inhibition of cAMP production.

Conclusion

This compound represents a significant tool for studying the allosteric modulation of the μ-opioid receptor. As a silent allosteric modulator, it provides a means to selectively block the effects of positive allosteric modulators without directly interfering with the actions of orthosteric agonists. The preliminary data, although not fully detailed in publicly available sources, points towards a novel mechanism for fine-tuning opioid receptor signaling. Further research, including access to the complete dataset from the foundational studies, is necessary to fully elucidate the therapeutic potential and detailed pharmacological profile of this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and replicating the initial characterization of this compound.

References

In-Depth Technical Guide: BMS-986124 (CAS 1447968-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

A Silent Allosteric Modulator of the μ-Opioid Receptor

This technical guide provides a comprehensive overview of BMS-986124, a silent allosteric modulator (SAM) of the μ-opioid receptor (μOR). It is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and allosteric modulation of G protein-coupled receptors (GPCRs).

Core Concepts and Mechanism of Action

This compound is a small molecule that binds to an allosteric site on the μ-opioid receptor, a site distinct from the orthosteric binding site where endogenous opioids and traditional opioid agonists/antagonists interact.[1] As a silent allosteric modulator, this compound does not intrinsically alter the receptor's activity.[2] Instead, its primary function is to competitively antagonize the effects of positive allosteric modulators (PAMs) at the same allosteric site.[3]

The discovery of this compound was part of a high-throughput screening campaign that also identified μ-opioid receptor PAMs, such as BMS-986122.[1] While PAMs enhance the effect of orthosteric agonists, this compound can block this enhancement.[3] This makes it a valuable research tool for studying the allosteric modulation of the μ-opioid receptor and for characterizing the binding and functional effects of PAMs.

Chemical Properties
PropertyValue
CAS Number 1447968-71-9
Molecular Formula C₁₆H₁₅BrClNO₃S₂
Purity ≥98% (HPLC)
SMILES COc1cc(Br)ccc1C1SCCN1S(=O)(=O)c1ccc(Cl)cc1

Experimental Data

The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.

Table 1: Antagonism of PAM-Induced Potentiation in β-Arrestin Recruitment Assay
AssayAgonistPAMThis compound ConcentrationFold-Shift in Agonist EC₅₀ (vs. PAM alone)
β-Arrestin RecruitmentEndomorphin-IBMS-986122 (10 µM)10 µMRightward shift, antagonizing PAM effect

Note: Specific fold-shift values are not detailed in the primary literature, but a clear antagonistic effect is demonstrated graphically.

Table 2: Effect on Agonist-Stimulated [³⁵S]GTPγS Binding
AgonistPAMThis compound ConcentrationEffect on Agonist Potency
DAMGOBMS-986122 (10 µM)10 µMAntagonizes the leftward shift in DAMGO potency induced by the PAM

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

β-Arrestin Recruitment Assay

This assay was utilized for the initial high-throughput screening to identify allosteric modulators of the μ-opioid receptor.

Principle: This is a cell-based assay that measures the recruitment of β-arrestin to the activated μ-opioid receptor. A β-galactosidase enzyme fragment complementation assay is a common format for this type of screen.

Methodology:

  • Cell Line: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).

  • Assay Conditions: The high-throughput screen was performed in the presence of a low concentration of the orthosteric agonist endomorphin-I (approximately EC₁₀) to enable the identification of PAMs.

  • Procedure:

    • Cells are plated in 384-well plates.

    • Compounds to be tested, including this compound, are added to the wells.

    • The positive allosteric modulator (e.g., BMS-986122) is added to the relevant wells.

    • The orthosteric agonist (endomorphin-I) is added to stimulate the receptor.

    • The plates are incubated to allow for β-arrestin recruitment.

    • A chemiluminescent substrate for β-galactosidase is added.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The potency of agonists (EC₅₀) is determined from concentration-response curves. The effect of this compound is quantified by its ability to shift the concentration-response curve of the agonist in the presence of a PAM.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the μ-opioid receptor.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from cells expressing the μ-opioid receptor (e.g., C6μ cells) or from mouse brain tissue.

  • Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated in the assay buffer.

    • GDP (e.g., 10 µM) is added to the mixture.

    • The orthosteric agonist (e.g., DAMGO) is added at various concentrations.

    • The PAM (e.g., BMS-986122) and/or this compound are added as required.

    • The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

    • The mixture is incubated, typically for 60 minutes at 30°C.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Agonist concentration-response curves are generated to determine EC₅₀ and Eₘₐₓ values. The effect of this compound is assessed by its ability to antagonize the PAM-induced shift in the agonist's potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows related to the characterization of this compound.

mu_opioid_receptor_signaling cluster_receptor μ-Opioid Receptor (μOR) cluster_ligands Ligands cluster_downstream Downstream Signaling uOR μOR g_protein G Protein Activation (Gαi/o) uOR->g_protein Activates beta_arrestin β-Arrestin Recruitment uOR->beta_arrestin Initiates orthosteric_site Orthosteric Site allosteric_site Allosteric Site agonist Orthosteric Agonist (e.g., Endomorphin-I, DAMGO) agonist->orthosteric_site Binds to PAM Positive Allosteric Modulator (PAM, e.g., BMS-986122) PAM->allosteric_site Binds to SAM Silent Allosteric Modulator (SAM, e.g., this compound) SAM->allosteric_site Binds to (Competes with PAM) adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp

Caption: μ-Opioid Receptor Signaling Pathway and Allosteric Modulation.

experimental_workflow cluster_screening High-Throughput Screening cluster_characterization Functional Characterization hts β-Arrestin Recruitment Assay (U2OS-OPRM1 cells) identification Identification of PAMs (BMS-986122) and SAMs (this compound) hts->identification gtps_assay [³⁵S]GTPγS Binding Assay (Cell Membranes/Brain Tissue) identification->gtps_assay Further Characterization pam_effect PAM enhances orthosteric agonist potency gtps_assay->pam_effect sam_antagonism This compound antagonizes PAM effect gtps_assay->sam_antagonism

Caption: Experimental Workflow for the Discovery and Characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BMS-986124

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-986124 is a significant research compound identified as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1][2][3] Unlike orthosteric ligands that bind to the primary agonist site, or positive allosteric modulators (PAMs) that enhance agonist activity, SAMs bind to an allosteric site and do not alter the receptor's basal activity or the binding and efficacy of orthosteric agonists.[2][3] However, they can competitively antagonize the effects of PAMs at the same allosteric site. These characteristics make this compound a valuable tool for studying the nuanced modulation of MOR signaling.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on assays to confirm its SAM properties. The methodologies are based on the foundational research describing its discovery and characterization.

Data Presentation

The following table summarizes the in vitro activity of this compound in the presence of the MOR positive allosteric modulator, BMS-986122, and the orthosteric agonist endomorphin-I.

Assay TypeCell LineAgonist/ModulatorThis compound ConcentrationEffect of this compoundIC50 (nM)
β-Arrestin RecruitmentU2OS-OPRM1Endomorphin-I + 10 µM BMS-9861220 - 30 µMInhibition of BMS-986122-potentiated endomorphin-I activity~300

Note: Data is interpreted from graphical representations in Burford et al., 2013. The IC50 value is an approximation from the dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates the modulation of the μ-opioid receptor signaling pathway by orthosteric agonists, positive allosteric modulators (PAMs), and silent allosteric modulators (SAMs) like this compound.

cluster_membrane Cell Membrane cluster_intracellular MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Cellular_Response Cellular Response (e.g., Analgesia) G_protein->Cellular_Response Downstream signaling cAMP cAMP AC->cAMP Conversion of ATP Agonist Orthosteric Agonist (e.g., Endomorphin-I, DAMGO) Agonist->MOR Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) (e.g., BMS-986122) PAM->MOR Binds to allosteric site SAM Silent Allosteric Modulator (SAM) (this compound) SAM->MOR Binds to same allosteric site as PAM cAMP->Cellular_Response Downstream signaling pERK pERK pERK->Cellular_Response Downstream signaling beta_arrestin->pERK Signaling

Caption: μ-Opioid Receptor Signaling Modulation.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for characterizing this compound as a silent allosteric modulator.

cluster_workflow Experimental Workflow for SAM Characterization start Start primary_assay Primary Assay: β-Arrestin Recruitment start->primary_assay agonist_mode Agonist Mode Screening: Test this compound alone primary_assay->agonist_mode pam_mode PAM Mode Screening: Test this compound with orthosteric agonist primary_assay->pam_mode sam_mode SAM Mode Screening: Test this compound with orthosteric agonist and PAM primary_assay->sam_mode secondary_assays Secondary Assays: GTPγS Binding & cAMP Inhibition confirm_sam Conclusion: This compound is a Silent Allosteric Modulator secondary_assays->confirm_sam no_activity Result: No intrinsic agonist activity agonist_mode->no_activity no_potentiation Result: No potentiation of agonist pam_mode->no_potentiation inhibition Result: Inhibition of PAM effect sam_mode->inhibition no_activity->secondary_assays no_potentiation->secondary_assays inhibition->secondary_assays end End confirm_sam->end

Caption: Workflow for this compound Characterization.

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is used to determine the effect of this compound on agonist-induced recruitment of β-arrestin to the μ-opioid receptor. The PathHunter β-arrestin assay technology is a suitable platform.[3][4]

Materials:

  • U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).

  • PathHunter β-arrestin assay reagents.

  • Endomorphin-I (orthosteric agonist).

  • BMS-986122 (positive allosteric modulator).

  • This compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Cell culture medium.

  • 96-well or 384-well white, clear-bottom assay plates.

Procedure:

  • Cell Culture and Plating:

    • Culture U2OS-OPRM1 cells in appropriate medium until they reach 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration.

    • Dispense cell suspension into assay plates.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of endomorphin-I and BMS-986122 at fixed concentrations in assay buffer. For SAM characterization, use an EC20 concentration of endomorphin-I and a concentration of BMS-986122 that produces a significant potentiation (e.g., 10 µM).

  • Assay Protocol:

    • Agonist Mode: Add this compound dilutions to the cells and incubate.

    • PAM Mode: Add a mixture of endomorphin-I (EC20) and this compound dilutions to the cells and incubate.

    • SAM Mode: Add a mixture of endomorphin-I (EC20), BMS-986122 (10 µM), and this compound dilutions to the cells.

    • Incubate the plates at 37°C for 90 minutes.

  • Detection:

    • Add the PathHunter detection reagents according to the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes.

    • Read the chemiluminescent signal using a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the response of the vehicle control.

    • For SAM mode, plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the MOR. It is used to confirm that this compound does not potentiate agonist-stimulated G-protein activation.[5][6][7]

Materials:

  • Membranes from cells expressing the μ-opioid receptor (e.g., C6-μ cells) or mouse brain homogenates.

  • [35S]GTPγS.

  • DAMGO (orthosteric agonist).

  • BMS-986122.

  • This compound.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

  • Scintillation cocktail.

  • Glass fiber filter mats.

Procedure:

  • Membrane Preparation:

    • Prepare cell or brain membranes by homogenization and centrifugation.

    • Resuspend the final membrane pellet in assay buffer.

  • Assay Protocol:

    • In a 96-well plate, combine the membrane preparation, GDP (e.g., 10 µM), and varying concentrations of DAMGO.

    • To test for SAM activity, add a fixed concentration of BMS-986122 (e.g., 10 µM) and varying concentrations of this compound to the wells containing DAMGO.

    • Pre-incubate the plate at 30°C for 30 minutes.

    • Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

    • Incubate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and add scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).

    • Plot the stimulated [35S]GTPγS binding against the agonist concentration.

    • Analyze the effect of this compound on the DAMGO concentration-response curve in the presence of BMS-986122.

Inhibition of Adenylyl Cyclase (cAMP) Assay

This assay measures the functional consequence of MOR activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.[8]

Materials:

  • CHO cells stably expressing the μ-opioid receptor.

  • Forskolin (B1673556).

  • Endomorphin-I.

  • BMS-986122.

  • This compound.

  • cAMP assay kit (e.g., HTRF or AlphaScreen).[8]

  • Cell culture medium and assay buffer.

  • 384-well assay plates.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-μ cells to 80-90% confluency.

    • Harvest and resuspend the cells in assay buffer.

    • Plate the cells in 384-well plates.

  • Assay Protocol:

    • Pre-treat the cells with varying concentrations of this compound in the presence of a fixed concentration of BMS-986122 (e.g., 10 µM).

    • Add varying concentrations of endomorphin-I.

    • Stimulate the cells with forskolin (e.g., 3 µM) to induce cAMP production.

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Lyse the cells and add the cAMP assay reagents according to the manufacturer's protocol.

    • Incubate to allow for the detection reaction to occur.

    • Read the signal on a suitable plate reader (time-resolved fluorescence or luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation.

    • Plot the percentage of inhibition against the agonist concentration.

    • Determine the effect of this compound on the endomorphin-I concentration-response curve in the presence of BMS-986122.

References

Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Cell-based assays for the characterization of BMS-986124 and the related TYK2 inhibitor, BMS-986165 (Deucravacitinib).

Note to the Reader: Initial searches for "this compound" have identified it as a silent allosteric modulator of the μ-opioid receptor.[1] It is possible that the intended compound of interest was BMS-986165 (Deucravacitinib) , a well-characterized, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) also developed by Bristol Myers Squibb. To provide a comprehensive resource, this document is divided into two sections, detailing the cell-based assays for both compounds.

Section 1: this compound - A μ-Opioid Receptor Silent Allosteric Modulator

This compound is characterized as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1] As a SAM, it binds to a site on the receptor that is distinct from the orthosteric site where endogenous ligands and conventional agonists/antagonists bind. This compound does not alter the receptor's basal activity but can inhibit the effects of positive allosteric modulators (PAMs).[2]

Quantitative Data for this compound

Currently, specific public data on the IC50 or EC50 values for this compound in various cell-based assays are limited. The discovery of this compound was facilitated by high-throughput screening using the PathHunter enzyme complementation assay.[3]

CompoundTargetAssay TypeCell LinePotencyReference
This compoundμ-Opioid ReceptorEnzyme ComplementationHEK 293TData not publicly available[3]

Signaling Pathway and Experimental Workflow Diagrams

mu_opioid_receptor_signaling μ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Agonist Opioid Agonist Agonist->MOR Binds to orthosteric site BMS986124 This compound (SAM) BMS986124->MOR Binds to allosteric site PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: μ-Opioid Receptor Signaling Pathway

beta_arrestin_assay_workflow β-Arrestin Recruitment Assay Workflow cluster_workflow Experimental Steps start Seed cells expressing GPCR-enzyme fragment 1 and β-arrestin-enzyme fragment 2 incubate_compound Incubate with this compound (or vehicle) start->incubate_compound add_agonist Add MOR agonist to stimulate receptor incubate_compound->add_agonist incubate_agonist Incubate to allow for β-arrestin recruitment add_agonist->incubate_agonist add_substrate Add enzyme substrate incubate_agonist->add_substrate read_signal Measure luminescence signal with a plate reader add_substrate->read_signal

Caption: β-Arrestin Recruitment Assay Workflow

Application Notes and Protocols

Application: To determine the affinity (Ki) of this compound for the μ-opioid receptor and to assess its effect on the binding of orthosteric ligands.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. For an allosteric modulator, its effect on the binding of a radiolabeled orthosteric ligand is evaluated.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human μ-opioid receptor.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.[4]

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add varying concentrations of this compound.

    • Add a fixed concentration of a radiolabeled MOR agonist or antagonist (e.g., [³H]DAMGO).

    • To determine non-specific binding, add a high concentration of a non-labeled orthosteric ligand (e.g., naloxone).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.[5]

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.[4]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the effect of this compound on radioligand binding.

Application: To measure the ability of this compound to modulate agonist-induced β-arrestin recruitment to the μ-opioid receptor.

Principle: This assay utilizes enzyme fragment complementation (EFC). The μ-opioid receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a luminescent or fluorescent signal.[6]

Protocol:

  • Cell Culture:

    • Use a commercially available cell line co-expressing the tagged μ-opioid receptor and β-arrestin (e.g., PathHunter β-arrestin cells).

    • Seed the cells in a 96-well or 384-well plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions or vehicle control to the cells and incubate for a pre-determined time.

    • Add a fixed concentration (e.g., EC80) of a MOR agonist (e.g., DAMGO) to stimulate the receptor.

    • Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.

    • Add the detection reagent containing the enzyme substrate.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the signal against the concentration of this compound to determine its modulatory effect on agonist-induced β-arrestin recruitment.

Section 2: BMS-986165 (Deucravacitinib) - A TYK2 Allosteric Inhibitor

BMS-986165 (Deucravacitinib) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[7][8] It binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory conformation and thereby blocking downstream signaling mediated by cytokines such as IL-12, IL-23, and Type I interferons.[7][8] Its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) is a key characteristic.[9]

Quantitative Data for BMS-986165 (Deucravacitinib)
Target/PathwayAssay TypeCell Line/SystemPotency (IC50/Ki)Reference
TYK2 (pseudokinase domain)Biochemical (Binding)Recombinant ProteinKi = 0.02 nM[7][9]
TYK2 (pseudokinase domain)Biochemical (Binding)Recombinant ProteinIC50 = 1.0 nM[7][8]
IL-23 SignalingCellular (Reporter)T-cellsIC50 = 2-14 nM[7][10]
IL-12 SignalingCellular (Reporter)T-cellsIC50 = 2-14 nM[7][10]
Type I IFN SignalingCellular (Reporter)T-cellsIC50 = 2-14 nM[7][10]
IFN-α-induced pSTAT1Cellular (Phosphorylation)Human PBMCsIC50 = 1-6 nM[11]
IL-12-induced pSTAT4Cellular (Phosphorylation)NK-92 cellsIC50 = 5 nM[11]
IL-12-induced IFN-γ productionCellular (Cytokine Release)Human PBMCsIC50 = 11 nM[11]
IL-2-induced pSTAT5 (JAK1/3)Human Whole Blood->100-fold less potent than TYK2[12]
TPO-induced pSTAT3 (JAK2)Human Whole Blood->2000-fold less potent than TYK2[12]

Signaling Pathway and Experimental Workflow Diagrams

tyk2_stat_pathway TYK2-STAT Signaling Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates Cytokine Cytokine (IL-12, IL-23, IFN-α) Cytokine->Receptor Binds BMS986165 BMS-986165 BMS986165->TYK2 Allosterically inhibits (binds to JH2 domain) pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates

Caption: TYK2-STAT Signaling Pathway

stat_phospo_workflow STAT Phosphorylation Assay Workflow (Flow Cytometry) cluster_workflow Experimental Steps start Isolate PBMCs or use whole blood incubate_inhibitor Pre-incubate cells with BMS-986165 (various concentrations) or vehicle start->incubate_inhibitor stimulate_cytokine Stimulate with cytokine (e.g., IL-12, IFN-α) incubate_inhibitor->stimulate_cytokine fix_perm Fix and permeabilize cells stimulate_cytokine->fix_perm stain_antibody Stain with fluorescently labeled anti-pSTAT antibody fix_perm->stain_antibody acquire_data Acquire data on a flow cytometer stain_antibody->acquire_data analyze_data Analyze Median Fluorescence Intensity (MFI) and calculate IC50 acquire_data->analyze_data

Caption: STAT Phosphorylation Assay Workflow

Application Notes and Protocols

Application: To measure the potency and selectivity of BMS-986165 by quantifying its inhibitory effect on cytokine-induced STAT phosphorylation in primary human cells.

Principle: This assay measures the phosphorylation of specific STAT proteins downstream of TYK2-dependent cytokine receptors. Following cell stimulation with a cytokine, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein. The amount of pSTAT is then quantified by flow cytometry.[13]

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Alternatively, use heparinized whole blood.

    • Resuspend cells in an appropriate culture medium.

  • Inhibitor Treatment and Stimulation:

    • Aliquot cells into a 96-well plate.

    • Add serial dilutions of BMS-986165 or a vehicle control and pre-incubate for 1-2 hours at 37°C.[13]

    • Stimulate the cells with a specific cytokine for 15-30 minutes at 37°C.[13]

      • TYK2/JAK2 pathway: Use IL-12 to induce pSTAT4.[12]

      • JAK1/TYK2 pathway: Use IFN-α to induce pSTAT1.

      • JAK1/JAK3 pathway (for selectivity): Use IL-2 to induce pSTAT5.[14]

      • JAK2/JAK2 pathway (for selectivity): Use thrombopoietin (TPO) to induce pSTAT3 in platelets.[14]

  • Staining and Data Acquisition:

    • Immediately fix the cells with a fixation buffer.

    • Permeabilize the cells to allow antibody entry.

    • Stain with a fluorescently labeled antibody against the specific phosphorylated STAT protein (e.g., anti-pSTAT4-PE).

    • Wash the cells and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest (e.g., lymphocytes or NK cells).

    • Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal for each condition.

    • Normalize the data to the vehicle-treated, cytokine-stimulated control.

    • Plot the normalized MFI against the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Application: To assess the functional inhibition of the entire TYK2 signaling cascade by measuring the downstream transcriptional response.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing STAT-responsive elements. Cells are engineered to stably express this reporter construct along with the necessary cytokine receptors. When the pathway is activated by a cytokine, STAT proteins translocate to the nucleus and drive the expression of the reporter gene. The resulting signal (luminescence) is proportional to the pathway's activity.

Protocol:

  • Cell Culture:

    • Use a T-cell line (e.g., Kit225) stably transfected with a STAT-responsive luciferase reporter construct.[15]

    • Seed cells in a 96-well plate and incubate.

  • Assay Procedure:

    • Treat cells with serial dilutions of BMS-986165 or a vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-12 or IL-23) for 6-24 hours.[10]

    • Lyse the cells and add the luciferase substrate.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data and plot the signal against the inhibitor concentration to determine the IC50 value.

References

BMS-986124: Application Notes for In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986124 is a novel small molecule that acts as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR). Unlike traditional opioid agonists or antagonists that bind to the orthosteric site, this compound binds to an allosteric site on the receptor. As a "silent" modulator, it does not intrinsically alter receptor activity but can competitively antagonize the effects of positive allosteric modulators (PAMs) at the same allosteric site. Its primary research application is as a tool to investigate the physiological roles of MOR allosteric modulation and to validate the effects of MOR PAMs.

This document provides an overview of the mechanism of action of this compound and outlines general experimental designs for its in vivo characterization. It is important to note that while the in vitro pharmacology of this compound is described in the scientific literature, specific in vivo experimental data, including detailed protocols and quantitative outcomes, have not been extensively published. The following protocols are therefore based on general principles for evaluating MOR modulators in preclinical models.

Mechanism of Action

This compound is a silent allosteric modulator of the μ-opioid receptor.[1] It functions by binding to a site on the receptor that is distinct from the binding site of endogenous and exogenous orthosteric ligands like morphine.[1] In its capacity as a silent allosteric modulator, this compound does not possess intrinsic efficacy and on its own, does not activate the receptor. However, it can block the effects of positive allosteric modulators (PAMs) of the μ-opioid receptor, such as BMS-986122.

The primary mechanism of this compound involves occupying the allosteric binding site, thereby preventing PAMs from binding and enhancing the signaling of orthosteric agonists. This makes this compound a valuable research tool for studying the allosteric modulation of the μ-opioid receptor.

Below is a diagram illustrating the signaling pathway of the μ-opioid receptor and the role of this compound.

cluster_receptor μ-Opioid Receptor Signaling cluster_modulators Allosteric Modulation MOR μ-Opioid Receptor G_protein Gαi/o MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ K+ Channel (GIRK) G_protein->GIRK Activation Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Resp_Dep Respiratory Depression cAMP->Resp_Dep GIRK->Analgesia GIRK->Resp_Dep Ca_channel->Analgesia Ca_channel->Resp_Dep PAM Positive Allosteric Modulator (PAM) (e.g., BMS-986122) PAM->MOR Enhances Agonist Affinity/Efficacy SAM Silent Allosteric Modulator (SAM) (this compound) SAM->MOR Blocks PAM Binding Orthosteric_Agonist Orthosteric Agonist (e.g., Morphine, Endorphin) Orthosteric_Agonist->MOR Binds to Orthosteric Site

Caption: μ-Opioid Receptor Signaling and Allosteric Modulation by this compound.

In Vivo Experimental Design: General Principles

Due to the lack of specific published in vivo studies for this compound, the following sections provide generalized protocols for evaluating a MOR SAM in preclinical models. These protocols are intended to serve as a starting point for researchers to design their own studies.

Pharmacokinetic (PK) Studies

A crucial first step in any in vivo experimental plan is to determine the pharmacokinetic profile of this compound in the chosen animal model (e.g., mouse, rat).

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Administration:

    • Intravenous (IV) bolus (e.g., 1-2 mg/kg in a suitable vehicle) via the tail vein to determine clearance and volume of distribution.

    • Oral gavage (PO) (e.g., 5-10 mg/kg in a suitable vehicle) to assess oral bioavailability.

  • Sample Collection: Serial blood samples are collected from the jugular or saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis.

Data Presentation:

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)TBDTBD
Tmax (hr)TBDTBD
AUC (0-inf) (ng*hr/mL)TBDTBD
Half-life (t1/2) (hr)TBDTBD
Clearance (CL) (L/hr/kg)TBDN/A
Volume of Distribution (Vd) (L/kg)TBDN/A
Bioavailability (%)N/ATBD

(Note: TBD - To Be Determined, as no specific data is publicly available)

In Vivo Target Engagement and Efficacy Models

As a SAM, this compound is not expected to have a direct analgesic effect on its own. Its in vivo activity would be demonstrated by its ability to block the effects of a MOR PAM.

Objective: To demonstrate that this compound can antagonize the pro-nociceptive or analgesic-enhancing effects of a MOR PAM in a relevant animal model of pain.

Experimental Protocol: Hot Plate Test

  • Animal Model: Male C57BL/6 mice.

  • Acclimation: Animals are acclimated to the hot plate apparatus (55°C) for several days before the experiment.

  • Experimental Groups:

    • Vehicle (for this compound) + Vehicle (for PAM)

    • Vehicle (for this compound) + MOR PAM (e.g., BMS-986122)

    • This compound (various doses) + MOR PAM (e.g., BMS-986122)

    • This compound (highest dose) + Vehicle (for PAM)

  • Administration: this compound (or vehicle) is administered (e.g., intraperitoneally, IP) at a set time before the administration of the MOR PAM (or vehicle).

  • Measurement: The latency to a nociceptive response (e.g., paw licking, jumping) is measured at various time points after drug administration. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Data Presentation:

Treatment GroupDose (mg/kg)NMean Latency (sec) ± SEM%MPE ± SEM
Vehicle + Vehicle-10TBDTBD
Vehicle + PAMX10TBDTBD
This compound + PAMY110TBDTBD
This compound + PAMY210TBDTBD
This compound + PAMY310TBDTBD
This compound + VehicleY310TBDTBD

(Note: TBD - To Be Determined, as no specific data is publicly available)

Safety and Tolerability Assessment

A key aspect of opioid research is the evaluation of side effects, particularly respiratory depression.

Objective: To assess whether this compound can reverse the respiratory depression induced by a combination of an orthosteric agonist and a MOR PAM.

Experimental Protocol: Whole-Body Plethysmography

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimation: Animals are acclimated to the plethysmography chambers.

  • Experimental Groups:

    • Vehicle

    • Orthosteric Agonist (e.g., Morphine) + MOR PAM

    • Orthosteric Agonist + MOR PAM + this compound

  • Administration: Drugs are administered (e.g., subcutaneously, SC).

  • Measurement: Respiratory parameters (respiratory rate, tidal volume, minute ventilation) are continuously monitored.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated for each treatment group.

Data Presentation:

Treatment GroupDose (mg/kg)NRespiratory Rate (% of Baseline) ± SEMTidal Volume (% of Baseline) ± SEMMinute Ventilation (% of Baseline) ± SEM
Vehicle-8TBDTBDTBD
Morphine + PAMX + Y8TBDTBDTBD
Morphine + PAM + this compoundX + Y + Z8TBDTBDTBD

(Note: TBD - To Be Determined, as no specific data is publicly available)

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the in vivo characterization of this compound.

A Pharmacokinetic (PK) Studies (Rat) BB BB A->BB B Determine Dosing Regimen and Exposure E Safety/Tolerability Studies (Rat) (e.g., Respiratory Depression Model) B->E C In Vivo Target Engagement/ Efficacy Studies (Mouse) (e.g., Hot Plate Test with PAM) D Evaluate Antagonism of PAM Effects C->D G Comprehensive In Vivo Characterization D->G F Assess Reversal of PAM-potentiated Side Effects E->F F->G BB->C

Caption: General In Vivo Experimental Workflow for this compound.

Conclusion

References

Application Notes and Protocols for BMS-986124 in Preclinical Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986124 is a significant research compound identified as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR). Unlike orthosteric ligands that bind directly to the primary agonist binding site, this compound binds to an allosteric site on the receptor. As a SAM, it does not alter the receptor's basal activity on its own but can competitively antagonize the effects of positive allosteric modulators (PAMs) at the same allosteric site. Its primary utility in research is as a tool to probe the allosteric modulation of the μ-opioid receptor and to counteract the effects of μ-opioid receptor PAMs, such as BMS-986122.

Note on in vivo studies: As of the current literature, there are no publicly available studies detailing the specific dosage and administration protocols for this compound in live mouse models. The primary characterization of this compound has been conducted through in vitro assays. Therefore, the following protocols focus on a key in vitro experiment using mouse tissue and provide a general framework for potential in vivo administration routes for research consideration.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro characterization of this compound as a silent allosteric modulator. The key finding is its ability to inhibit the potentiating effect of the μ-opioid receptor PAM, BMS-986122.

AssayCell/Tissue TypeOrthosteric AgonistPAMMeasured Effect of this compoundInhibition Constant (Kb)Reference
β-arrestin RecruitmentU2OS-OPRM1 cellsEndomorphin-IBMS-986122Inhibition of PAM-induced potentiation2 µM--INVALID-LINK--
[35S]GTPγS BindingC6μ cell membranesDAMGOBMS-986122Inhibition of PAM-induced potentiationNot Reported--INVALID-LINK--
[35S]GTPγS BindingMouse brain membranesDAMGOBMS-986122Potentiation of DAMGO by BMS-986122 was antagonizedNot Reported--INVALID-LINK--

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the μ-opioid receptor in the context of an orthosteric agonist and a positive allosteric modulator.

mu_opioid_receptor_signaling cluster_receptor μ-Opioid Receptor Signaling cluster_ligands Ligands receptor {μ-Opioid Receptor (MOR)|G-protein coupled receptor} g_protein Gαi/o Gβγ receptor->g_protein Activates agonist Orthosteric Agonist (e.g., Endomorphin-I) agonist->receptor Binds to orthosteric site pam Positive Allosteric Modulator (PAM - BMS-986122) pam->receptor Binds to allosteric site pam->g_protein Potentiates agonist-induced activation sam Silent Allosteric Modulator (SAM - this compound) sam->receptor Competitively binds to allosteric site sam->pam Antagonizes effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Inhibits response Cellular Response (e.g., ↓cAMP) effector->response

Mechanism of this compound at the μ-Opioid Receptor.

Experimental Protocols

Protocol 1: In Vitro [35S]GTPγS Binding Assay in Mouse Brain Membranes

This protocol is adapted from the methodology described in Burford et al., 2013, PNAS, and is a key experiment for characterizing the activity of this compound.

Objective: To determine the effect of this compound on the potentiation of agonist-stimulated G-protein activation by a PAM in native mouse brain tissue.

Materials:

  • C57BL/6 mice

  • This compound

  • BMS-986122 (or other μ-opioid receptor PAM)

  • DAMGO (or other μ-opioid receptor agonist)

  • [35S]GTPγS

  • GDP

  • Membrane buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Euthanize C57BL/6 mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Rapidly dissect whole brains and place them in ice-cold membrane buffer.

    • Homogenize the tissue using a Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh membrane buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in membrane buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store the membrane preparations at -80°C until use.

  • [35S]GTPγS Binding Assay:

    • Thaw the mouse brain membranes on ice.

    • Prepare assay tubes containing:

      • Membrane buffer

      • Mouse brain membranes (typically 10-20 µg of protein per tube)

      • GDP (final concentration ~10 µM)

      • [35S]GTPγS (final concentration ~0.05 nM)

      • Varying concentrations of the agonist (DAMGO).

      • A fixed concentration of the PAM (BMS-986122, e.g., 10 µM).

      • Varying concentrations of the SAM (this compound) to determine its inhibitory effect.

    • Include control tubes for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

    • Incubate the tubes at 30°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters rapidly with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the specific binding of [35S]GTPγS as a function of agonist concentration in the presence and absence of the PAM and/or SAM.

    • Analyze the data using non-linear regression to determine EC50 values for the agonist and to quantify the antagonistic effect of this compound on the PAM-induced shift in agonist potency.

gtp_gamma_s_workflow cluster_prep Membrane Preparation cluster_assay [35S]GTPγS Binding Assay cluster_analysis Data Analysis p1 Dissect Mouse Brain p2 Homogenize in Buffer p1->p2 p3 Centrifuge (Low Speed) p2->p3 p4 Centrifuge Supernatant (High Speed) p3->p4 p5 Wash and Resuspend Pellet p4->p5 p6 Determine Protein Concentration p5->p6 a1 Prepare Assay Mix: Membranes, GDP, [35S]GTPγS p6->a1 a2 Add Ligands: Agonist (DAMGO) ± PAM (BMS-986122) ± SAM (this compound) a1->a2 a3 Incubate at 30°C a2->a3 a4 Rapid Filtration a3->a4 a5 Scintillation Counting a4->a5 d1 Calculate Specific Binding a5->d1 d2 Plot Dose-Response Curves d1->d2 d3 Non-linear Regression (EC50, Inhibition) d2->d3

Workflow for [35S]GTPγS Binding Assay.
Protocol 2: General Protocol for Intracerebroventricular (i.c.v.) Injection in Mice

Disclaimer: This is a general protocol and has not been specifically validated for this compound. The optimal dose, volume, and injection coordinates would need to be empirically determined for this specific compound. This protocol is provided as a methodological reference for researchers considering central administration.

Objective: To administer a compound directly into the cerebral ventricles of a mouse to bypass the blood-brain barrier and achieve direct central nervous system effects.

Materials:

  • Stereotaxic apparatus for mice

  • Anesthetic (e.g., isoflurane)

  • Surgical drill

  • Hamilton syringe with a 33-gauge needle

  • This compound dissolved in a sterile, CNS-compatible vehicle (e.g., artificial cerebrospinal fluid or saline)

  • Surgical scissors, forceps, and cotton swabs

  • Antiseptic solution (e.g., Betadine) and 70% ethanol

  • Suturing material or tissue adhesive

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave the top of the head and secure the mouse in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Clean the surgical area with antiseptic solution followed by 70% ethanol.

    • Make a midline incision in the scalp to expose the skull.

  • Stereotaxic Injection:

    • Identify bregma on the skull.

    • Determine the coordinates for the lateral ventricle. Typical coordinates for an adult C57BL/6 mouse relative to bregma are:

      • Anterior/Posterior (AP): -0.3 mm

      • Medial/Lateral (ML): ±1.0 mm

      • Dorsal/Ventral (DV): -2.5 mm from the skull surface

    • Drill a small burr hole through the skull at the target ML and AP coordinates.

    • Slowly lower the injection needle to the target DV coordinate.

    • Infuse the this compound solution at a slow rate (e.g., 0.2-0.5 µL/min) to avoid tissue damage and backflow. The total volume is typically 1-2 µL.

    • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion of the solution.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the scalp incision or close with tissue adhesive.

    • Administer post-operative analgesics as per IACUC guidelines.

    • Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.

    • Monitor the mouse closely for any signs of distress or adverse reactions.

icv_injection_workflow cluster_prep Animal Preparation cluster_injection Stereotaxic Injection cluster_postop Post-Operative Care p1 Anesthetize Mouse p2 Secure in Stereotaxic Frame p1->p2 p3 Expose Skull p2->p3 i1 Identify Bregma and Determine Coordinates p3->i1 i2 Drill Burr Hole i1->i2 i3 Lower Injection Needle i2->i3 i4 Infuse this compound Solution i3->i4 i5 Retract Needle i4->i5 c1 Suture Incision i5->c1 c2 Administer Analgesics c1->c2 c3 Monitor Recovery c2->c3

General Workflow for Intracerebroventricular Injection.

Conclusion

This compound is a valuable pharmacological tool for investigating the allosteric modulation of the μ-opioid receptor. While its characterization has been primarily in vitro, the provided protocols offer a starting point for its use in preclinical research. Any in vivo studies should be preceded by careful dose-finding and tolerability assessments. The development of robust in vivo protocols will be essential for fully elucidating the therapeutic potential and physiological role of silent allosteric modulation of the μ-opioid receptor.

Application Notes and Protocols: Preparation of BMS-986124 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of BMS-986124, a μ-opioid receptor silent allosteric modulator, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. The following sections outline the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to maintain the compound's integrity.

Compound Information and Data Presentation

A summary of the essential quantitative data for this compound is provided in the table below. This information is critical for accurate preparation of the stock solution and subsequent experimental dilutions.

ParameterValueSource
Molecular Weight 448.78 g/mol [1]
CAS Number 1447968-71-9[1]
Appearance White to off-white solid[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)
Recommended Stock Concentration 10 mMStandard Practice
Storage of Solid Compound -20°C for up to 3 years[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure
  • Equilibration: Allow the vial containing the this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weight Measurement: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.4878 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • 0.00001 mol x 448.78 g/mol = 0.0044878 g = 4.4878 mg

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.4878 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw an aliquot at room temperature and gently mix before further dilution into aqueous buffers or cell culture media.

Note on Aqueous Dilutions: When diluting the DMSO stock solution into aqueous media, it is advisable to make intermediate dilutions in DMSO first to prevent precipitation of the compound.[2] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.[2] Always include a vehicle control (DMSO alone) in your experiments.

Visualized Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps for the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Use start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw and Mix Before Use store->thaw end_node Ready for Dilution thaw->end_node

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Studying Allosteric Modulation of the Mu-Opioid Receptor with BMS-986124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986124 is a valuable pharmacological tool for investigating the allosteric modulation of the mu-opioid receptor (MOR). It is classified as a silent allosteric modulator (SAM), meaning it binds to an allosteric site on the MOR without intrinsically altering receptor activity.[1][2] However, this compound acts as a competitive antagonist at this allosteric site, effectively blocking the effects of positive allosteric modulators (PAMs) of the MOR, such as BMS-986122.[1][3] This property makes this compound an essential compound for elucidating the mechanisms of MOR allosteric regulation and for characterizing novel MOR allosteric modulators. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study its effects on MOR signaling.

Data Presentation

The following tables summarize the quantitative data for this compound and its interaction with the MOR positive allosteric modulator BMS-986122.

Table 1: Allosteric Modulator Activity of this compound

ParameterValueAssay ConditionsCell LineReference
Kb2 µMInhibition of 12.5 µM BMS-986122 potentiation of 30 nM endomorphin-I-stimulated β-arrestin recruitmentU2OS-OPRM1[3][4][5]

Table 2: Effect of this compound on the Potentiation of DAMGO-induced G-protein Activation by BMS-986122

ConditionDAMGO EC50 (nM)Fold Shift in DAMGO Potency (vs. Vehicle)Cell LineReference
Vehicle2241C6µ[3][4]
10 µM BMS-986122298C6µ[3][4]
10 µM BMS-986122 + 50 µM this compound128<2C6µ[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the mu-opioid receptor and the experimental workflows to characterize the activity of this compound.

MOR_Signaling_Pathway cluster_0 Cell Membrane MOR MOR G_protein Gαi/oβγ MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits G_protein_activation G-protein Signaling G_protein->G_protein_activation cAMP cAMP AC->cAMP Reduces Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Promotes binding of Beta_Arrestin->MOR Binds to Beta_Arrestin_recruitment β-Arrestin Signaling Beta_Arrestin->Beta_Arrestin_recruitment Orthosteric_Agonist Orthosteric Agonist (e.g., DAMGO, Endomorphin-I) Orthosteric_Agonist->MOR Binds to orthosteric site PAM PAM (e.g., BMS-986122) PAM->MOR Binds to allosteric site BMS_986124 This compound (SAM) BMS_986124->MOR Competitively antagonizes PAM binding

Caption: Mu-opioid receptor signaling pathways.

Experimental_Workflow_SAM_Characterization cluster_0 Experimental Assays Beta_Arrestin_Assay β-Arrestin Recruitment Assay (U2OS-OPRM1 cells) Measure_Signal Measure downstream signaling Beta_Arrestin_Assay->Measure_Signal GTPgS_Assay [35S]GTPγS Binding Assay (C6µ cells) GTPgS_Assay->Measure_Signal cAMP_Assay cAMP Inhibition Assay (CHO-µ cells) cAMP_Assay->Measure_Signal Prepare_Cells Prepare cells expressing MOR Incubate_SAM Incubate with this compound (SAM) Prepare_Cells->Incubate_SAM Add_PAM_Agonist Add PAM (BMS-986122) and Orthosteric Agonist Incubate_SAM->Add_PAM_Agonist Add_PAM_Agonist->Beta_Arrestin_Assay Add_PAM_Agonist->GTPgS_Assay Add_PAM_Agonist->cAMP_Assay Analyze_Data Analyze data to determine Kb or inhibition of PAM effect Measure_Signal->Analyze_Data

Caption: Workflow for characterizing this compound.

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is designed to determine the ability of this compound to antagonize the potentiation of agonist-induced β-arrestin recruitment by a MOR PAM.

Materials:

  • PathHunter® eXpress OPRM1 U2OS β-Arrestin GPCR Assay kit (DiscoverX)

  • This compound

  • BMS-986122 (or other MOR PAM)

  • Endomorphin-I (or other MOR agonist)

  • Assay buffer (provided in the kit)

  • Detection reagents (provided in the kit)

  • White, clear-bottom 384-well assay plates

Procedure:

  • Cell Preparation: Culture and maintain the PathHunter® OPRM1 U2OS cells according to the manufacturer's protocol. On the day of the assay, harvest the cells and resuspend them in the provided assay buffer to the recommended density.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a solution of BMS-986122 at a concentration that gives approximately 80% of its maximal effect (e.g., 12.5 µM).[3]

    • Prepare a solution of endomorphin-I at a concentration that gives approximately 20% of its maximal effect (e.g., 30 nM).[3]

  • Assay Plate Setup:

    • Add the this compound serial dilutions to the appropriate wells of the 384-well plate.

    • Add the mixture of BMS-986122 and endomorphin-I to the wells containing this compound.

    • Include control wells:

      • Vehicle control (assay buffer only)

      • Endomorphin-I alone (e.g., 30 nM)

      • Endomorphin-I (e.g., 30 nM) + BMS-986122 (e.g., 12.5 µM)

  • Cell Addition and Incubation: Add the cell suspension to all wells. Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the PathHunter® detection reagents to all wells according to the manufacturer's instructions. Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data with the response to endomorphin-I alone as 0% and the response to endomorphin-I + BMS-986122 as 100%.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.

    • Calculate the Kb value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This assay measures the ability of this compound to inhibit the potentiation of agonist-stimulated G-protein activation by a MOR PAM.

Materials:

  • C6µ cell membranes (rat glioma cells stably expressing the rat MOR)

  • This compound

  • BMS-986122 (or other MOR PAM)

  • DAMGO (or other MOR agonist)

  • [35S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Scintillation fluid

  • Glass fiber filter mats

  • Cell harvester

Procedure:

  • Membrane Preparation: Prepare C6µ cell membranes as previously described.[6] Determine the protein concentration of the membrane preparation.

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of BMS-986122 (e.g., 10 µM).[3]

    • Prepare a serial dilution of DAMGO in assay buffer.

    • Prepare a solution of GDP (e.g., 10 µM) in assay buffer.

    • Prepare a solution of [35S]GTPγS (e.g., 0.1 nM) in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, combine the following in order: assay buffer, GDP, DAMGO dilutions, BMS-986122, and this compound dilutions.

    • Add the C6µ cell membranes (typically 10-20 µg of protein per well).

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding [35S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

    • Plot the specific [35S]GTPγS binding against the DAMGO concentration for each condition (vehicle, BMS-986122 alone, BMS-986122 + this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of DAMGO under each condition.

    • Analyze the rightward shift in the DAMGO EC50 curve in the presence of this compound to quantify its inhibitory effect on the PAM.

cAMP Inhibition Assay

This assay assesses the ability of this compound to reverse the PAM-induced enhancement of agonist-mediated inhibition of adenylyl cyclase.

Materials:

  • CHO-µ cells (Chinese Hamster Ovary cells stably expressing the human MOR)

  • This compound

  • BMS-986122 (or other MOR PAM)

  • Endomorphin-I (or other MOR agonist)

  • Forskolin (B1673556)

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium

Procedure:

  • Cell Culture and Plating: Culture CHO-µ cells in appropriate media. Seed the cells into 96- or 384-well plates and grow to confluence.

  • Compound Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare a solution of BMS-986122 at a concentration that produces a significant potentiation.

    • Prepare a solution of endomorphin-I at a low concentration (e.g., ~EC10).[5]

    • Prepare a solution of forskolin to stimulate adenylyl cyclase.

    • Prepare a solution of the phosphodiesterase inhibitor IBMX.

  • Assay Protocol:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with IBMX for 15-30 minutes at 37°C.

    • Add the this compound dilutions, followed by the BMS-986122 and endomorphin-I mixture.

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Calculate the concentration of cAMP in each well.

    • Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration for each condition.

    • Determine the extent to which this compound reverses the potentiating effect of BMS-986122 on endomorphin-I's inhibitory action.

Conclusion

This compound is a critical tool for dissecting the allosteric modulation of the mu-opioid receptor. The protocols outlined in these application notes provide a framework for researchers to characterize the effects of this compound and other potential allosteric modulators on MOR signaling through G-protein and β-arrestin pathways. Consistent and careful application of these methodologies will contribute to a deeper understanding of MOR pharmacology and aid in the development of novel therapeutics with improved safety and efficacy profiles.

References

Application Notes: Characterization of PAR2 Antagonism using β-Arrestin Recruitment Assays with C391

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Upon activation by serine proteases, PAR2 initiates downstream signaling through two primary pathways: G protein-dependent signaling (typically Gαq/11) and β-arrestin-mediated signaling.[1][2][3] The β-arrestin pathway is of particular interest as it is often associated with the pro-inflammatory effects of PAR2 activation.[1] Therefore, the identification and characterization of PAR2 antagonists that specifically modulate β-arrestin recruitment is a critical area of research for the development of novel therapeutics.

These application notes provide a detailed protocol for utilizing the PAR2 antagonist, C391, in a β-arrestin recruitment assay to quantify its inhibitory activity. C391 is a potent and specific peptidomimetic antagonist of PAR2 that has been shown to block both Gq-dependent and β-arrestin-mediated signaling pathways.[4][5]

PAR2 Signaling and C391 Mechanism of Action

PAR2 activation by proteases like trypsin or mast cell tryptase cleaves the N-terminal domain of the receptor, exposing a tethered ligand that binds to the receptor and triggers downstream signaling. This leads to the activation of Gαq/11, resulting in calcium mobilization and protein kinase C (PKC) activation. Independently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding desensitizes G protein signaling and initiates a second wave of signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade, contributing to inflammatory responses.[1][3]

C391 acts as a competitive antagonist at the PAR2 receptor, blocking the binding of activating ligands and thereby inhibiting both G protein-dependent and β-arrestin-mediated signaling cascades.[4]

PAR2 Signaling Pathway and Inhibition by C391

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR2 Protease->PAR2 Activates Gq_alpha Gαq PAR2->Gq_alpha Activates beta_Arrestin β-Arrestin PAR2->beta_Arrestin Recruits C391 C391 C391->PAR2 Inhibits PLC PLC Gq_alpha->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization MAPK_Pathway MAPK Pathway (Inflammation) beta_Arrestin->MAPK_Pathway Activates

Caption: PAR2 signaling pathways and the inhibitory action of C391.

Quantitative Data for C391

The inhibitory potency of C391 has been characterized in various functional assays. The following table summarizes the key quantitative data for this PAR2 antagonist.

ParameterValueCell LineAssay Type
IC₅₀ (Ca²⁺ Signaling) 1.3 µM16HBE14o-Calcium Mobilization
IC₅₀ (pERK Signaling) 14 µM16HBE14o-In-Cell Western
Activity Blocks agonist-induced β-arrestin recruitmentHEK 293β-Arrestin Recruitment

Data sourced from Boitano et al., 2015 and other publicly available data.[4]

Experimental Protocol: β-Arrestin Recruitment Assay using PathHunter® Technology

This protocol is adapted from the DiscoverX PathHunter® β-arrestin assay, a widely used platform for monitoring GPCR activation. The assay utilizes enzyme fragment complementation (EFC) technology. Cells are engineered to express the GPCR of interest fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced recruitment of β-arrestin to the GPCR, the two enzyme fragments complement, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[6]

Materials:

  • PathHunter® PAR2 β-Arrestin Cells (e.g., from DiscoverX)

  • Cell Culture Medium (as recommended by the cell line provider)

  • PAR2 Agonist (e.g., 2-furoyl-LIGRLO-NH₂)

  • C391 (PAR2 Antagonist)

  • Assay Buffer (as provided with the PathHunter kit)

  • PathHunter® Detection Reagents

  • White, solid-bottom 96- or 384-well cell culture plates

  • Luminometer

Experimental Workflow:

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_detection Day 2: Signal Detection Plate_Cells Plate PathHunter® PAR2 β-Arrestin Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Prepare_C391 Prepare Serial Dilutions of C391 Incubate_Overnight->Prepare_C391 Add_C391 Add C391 to Cells and Incubate Prepare_C391->Add_C391 Prepare_Agonist Prepare PAR2 Agonist (e.g., 2-furoyl-LIGRLO-NH₂) at EC₈₀ Concentration Add_Agonist Add Agonist to Cells and Incubate Prepare_Agonist->Add_Agonist Prepare_Detection_Reagent Prepare PathHunter® Detection Reagent Add_Agonist->Prepare_Detection_Reagent Add_Detection_Reagent Add Detection Reagent to Wells Prepare_Detection_Reagent->Add_Detection_Reagent Incubate_RT Incubate at Room Temperature (60 minutes) Add_Detection_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence

Caption: Experimental workflow for the β-arrestin recruitment assay.

Procedure:

Day 1: Cell Plating

  • Culture PathHunter® PAR2 β-Arrestin cells according to the supplier's recommendations.

  • On the day of the assay, harvest and count the cells.

  • Resuspend the cells in the appropriate cell plating medium to the recommended density.

  • Dispense the cell suspension into a white, solid-bottom 96- or 384-well plate.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

Day 2: Assay Execution

  • Compound Preparation:

    • Prepare a stock solution of C391 in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of C391 in assay buffer to generate a range of concentrations for IC₅₀ determination.

    • Prepare the PAR2 agonist (e.g., 2-furoyl-LIGRLO-NH₂) at a concentration that elicits an 80% maximal response (EC₈₀). This value should be predetermined from an agonist dose-response curve.

  • Antagonist Treatment:

    • Add the diluted C391 solutions to the appropriate wells of the cell plate.

    • Include vehicle control wells (containing the same concentration of solvent as the C391 dilutions).

    • Incubate the plate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Agonist Stimulation:

    • Following the antagonist incubation, add the EC₈₀ concentration of the PAR2 agonist to all wells except for the negative control wells (which should receive only assay buffer).

    • Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C.

  • Signal Detection:

    • Equilibrate the PathHunter® detection reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the chemiluminescent signal using a plate luminometer.

Data Analysis:

  • Subtract the average background signal (from wells with cells but no agonist) from all other readings.

  • Normalize the data by setting the signal from the vehicle control (with agonist) as 100% and the signal from the negative control (no agonist) as 0%.

  • Plot the normalized response as a function of the logarithm of the C391 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of C391 for the inhibition of PAR2-mediated β-arrestin recruitment.

Conclusion

The β-arrestin recruitment assay is a powerful tool for characterizing the inhibitory activity of PAR2 antagonists. By following the detailed protocol provided in these application notes, researchers can effectively quantify the potency of compounds like C391 in modulating the β-arrestin signaling pathway. This information is crucial for the development of novel therapeutics targeting PAR2-mediated diseases.

References

Application of LPA1 Receptor Antagonists in GTPγS Binding Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) that plays a critical role in a multitude of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain. Its activation by the ligand lysophosphatidic acid (LPA) triggers a cascade of intracellular signaling events mediated by heterotrimeric G proteins. Consequently, the development of selective LPA1 receptor antagonists is a significant area of interest for therapeutic intervention.

It is important to clarify that while Bristol Myers Squibb has been a key player in developing LPA1 antagonists for conditions like pulmonary fibrosis with compounds such as BMS-986020 and BMS-986278 (admilparant), the specific compound BMS-986124 is recognized as a silent allosteric modulator of the μ-opioid receptor, not a direct LPA1 antagonist.[1][2][3][4][5] This document will focus on the application of established LPA1 antagonists in GTPγS binding assays, a fundamental tool for characterizing the potency and mechanism of action of such compounds.

The GTPγS binding assay is a functional biochemical assay that measures a proximal event in the GPCR signaling cascade: the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein upon receptor activation. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state of the G protein can be trapped and quantified.[6] This assay is invaluable for determining the inhibitory potential of antagonists at the LPA1 receptor.

LPA1 Receptor Signaling Pathway and Antagonism

Lysophosphatidic acid (LPA) binding to the LPA1 receptor induces a conformational change, facilitating the coupling of heterotrimeric G proteins (primarily Gαi/o, Gαq/11, and Gα12/13).[7] This coupling catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then activate downstream effector pathways. LPA1 antagonists competitively or non-competitively bind to the receptor, preventing LPA from binding and/or stabilizing the receptor in an inactive conformation, thereby inhibiting G protein activation.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane LPA1_inactive LPA1 Receptor (Inactive) LPA1_active LPA1 Receptor (Active) LPA1_inactive->LPA1_active Activation G_protein G Protein (Gαi/q/12/13-GDP-Gβγ) LPA1_active->G_protein Couples G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Downstream Downstream Signaling G_alpha_GTP->Downstream G_beta_gamma->Downstream LPA LPA LPA->LPA1_inactive Binds Antagonist LPA1 Antagonist Antagonist->LPA1_inactive Binds & Inhibits

LPA1 Receptor Signaling and Antagonism

Quantitative Data for LPA1 Antagonists in GTPγS Binding Assays

The following table summarizes the inhibitory potencies of several known LPA1 antagonists as determined by GTPγS binding assays. This data is crucial for comparing the relative activities of different compounds and for selecting appropriate tool compounds for further research.

CompoundReceptorCell/Membrane PreparationAssay TypePotency (IC50/Ki)
AM095 Human LPA1CHO cell membranes[³⁵S]GTPγS BindingIC50: 0.98 µM
AM095 Mouse LPA1CHO cell membranes[³⁵S]GTPγS BindingIC50: 0.73 µM
Ki16425 LPA1-[³⁵S]GTPγS BindingKi: 0.25 µM
Ki16425 LPA3-[³⁵S]GTPγS BindingKi: 0.36 µM

Data sourced from multiple studies.[8][9]

Experimental Protocols

Principle of the [³⁵S]GTPγS Binding Assay for LPA1 Antagonists

This assay quantifies the ability of a test compound to inhibit LPA-stimulated binding of [³⁵S]GTPγS to G proteins in membranes prepared from cells overexpressing the human LPA1 receptor. The inhibitory potency is typically expressed as an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the maximal agonist-stimulated response.

Materials and Reagents
  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or other suitable cells stably expressing the human LPA1 receptor.[8][10]

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • Guanosine Diphosphate (GDP): To facilitate the exchange reaction.

  • Lysophosphatidic Acid (LPA): The agonist used to stimulate the receptor (e.g., 18:1 LPA).[8]

  • Test Compound (Antagonist): LPA1 antagonist of interest (e.g., AM095, Ki16425).

  • Assay Buffer: Typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[11]

  • Saponin: To permeabilize the membrane vesicles.[8]

  • Bovine Serum Albumin (BSA): Fatty acid-free, to reduce non-specific binding.

  • 96-well Microplates: For conducting the assay.

  • Scintillation Counter: For quantifying radioactivity.

  • Filtration Apparatus: With glass fiber filters, or alternatively, Scintillation Proximity Assay (SPA) beads.[6]

Experimental Workflow

The general workflow for a filtration-based [³⁵S]GTPγS binding assay to screen for LPA1 antagonists is depicted below.

GTP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, GDP, LPA, [³⁵S]GTPγS, Antagonist) add_components Add to 96-well Plate: 1. Antagonist (or Vehicle) 2. LPA1 Membranes 3. LPA (Agonist) 4. GDP prep_reagents->add_components prep_membranes Prepare LPA1 Receptor Membranes prep_membranes->add_components pre_incubate Pre-incubate add_components->pre_incubate add_gtp Initiate Reaction: Add [³⁵S]GTPγS pre_incubate->add_gtp incubate Incubate at 30°C add_gtp->incubate terminate Terminate Reaction (e.g., rapid filtration) incubate->terminate wash Wash Filters terminate->wash count Quantify Bound [³⁵S]GTPγS (Scintillation Counting) wash->count analyze Plot Dose-Response Curve & Calculate IC50 count->analyze

GTPγS Binding Assay Workflow for Antagonist Screening
Detailed Protocol

This protocol is adapted from established methodologies for assessing LPA1 receptor antagonists.[8][11]

  • Preparation of Reagents:

    • Prepare a 2x Assay Buffer (100 mM HEPES, 200 mM NaCl, 20 mM MgCl₂, pH 7.4).

    • Prepare stock solutions of the LPA1 antagonist in a suitable solvent (e.g., DMSO) and create serial dilutions to generate a concentration-response curve.

    • Prepare a working solution of LPA agonist at a concentration that elicits a submaximal response (e.g., EC80) to allow for inhibition. A typical concentration is around 900 nM.[8]

    • Prepare a solution containing [³⁵S]GTPγS and GDP. The final concentrations in the assay are typically around 0.1-1 nM for [³⁵S]GTPγS and 5-10 µM for GDP.[8][11]

  • Assay Procedure:

    • In a 96-well plate, add the following components in order:

      • 25 µL of the LPA1 antagonist at various concentrations (or vehicle for control wells).

      • 25 µL of LPA1 receptor membranes (typically 5-20 µg of protein per well).

      • 25 µL of LPA agonist solution (or buffer for basal binding).

    • Pre-incubate the plate for 15-30 minutes at 30°C to allow the antagonist to bind to the receptor.

    • Initiate the reaction by adding 25 µL of the [³⁵S]GTPγS/GDP solution to each well.

    • Incubate the plate for an additional 30-60 minutes at 30°C with gentle agitation.

  • Termination and Detection (Filtration Method):

    • Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the basal binding (in the absence of agonist) from all values to determine the agonist-stimulated binding.

    • Express the data as a percentage of the maximal agonist-stimulated binding in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of the antagonist.

Conclusion

The GTPγS binding assay is a robust and reliable method for the functional characterization of LPA1 receptor antagonists. It provides a quantitative measure of a compound's ability to inhibit a key proximal step in the receptor's signaling cascade. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this assay in the discovery and characterization of novel LPA1-targeted therapeutics.

References

BMS-986124: A Tool for Dissecting Mu-Opioid Receptor Allosteric Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

BMS-986124 is a valuable tool compound for researchers in the field of opioid pharmacology. It functions as a silent allosteric modulator (SAM) of the mu-opioid receptor (MOR). Unlike orthosteric ligands that bind to the same site as endogenous opioids, this compound binds to a distinct, allosteric site on the receptor. As a "silent" modulator, it does not possess intrinsic efficacy and does not alter the activity of the receptor on its own. Its utility lies in its ability to antagonize the effects of positive allosteric modulators (PAMs) of the MOR, such as BMS-986122. This property makes this compound an essential tool for studying the mechanisms of allosteric modulation, characterizing novel PAMs, and exploring the therapeutic potential of targeting the allosteric site of the MOR.[1]

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key in vitro assays.

Mechanism of Action

This compound exerts its effect by binding to an allosteric site on the mu-opioid receptor. This binding itself does not trigger a downstream signaling cascade. However, the presence of this compound at the allosteric site prevents or reverses the conformational changes induced by positive allosteric modulators. PAMs typically enhance the potency and/or efficacy of orthosteric agonists (e.g., DAMGO, morphine, endomorphin-I) by stabilizing an active conformation of the receptor. This compound effectively blocks this enhancement, thereby providing a means to isolate and study the specific contributions of allosteric modulation to receptor function.

Data Presentation

The following tables summarize the quantitative data available for this compound and its effects on mu-opioid receptor signaling in the presence of a PAM.

Table 1: Antagonism of PAM-Induced Potentiation of DAMGO in [³⁵S]GTPγS Binding Assay [1]

ConditionAgonist (DAMGO) EC₅₀ (nM)
Vehicle224
BMS-986122 (10 µM)29
BMS-986122 (10 µM) + this compound (50 µM)128

Table 2: Antagonism of PAM-Induced Potentiation of Morphine in [³⁵S]GTPγS Binding Assay

ConditionAgonist (Morphine) EC₅₀ (nM)
Vehicle110
This compound (µM concentration not specified)245

Note: The specific concentration of this compound used in the morphine experiment was not detailed in the available literature.

Table 3: Inhibitory Activity of this compound in a β-Arrestin Recruitment Assay [1]

CompoundKᵢ (µM) for SAM Activity
This compound2

This Kᵢ value represents the inhibitory constant of this compound against the PAM activity of BMS-986122 in the presence of endomorphin-I.[1]

Mandatory Visualizations

G_protein_signaling_pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gαi/o (GDP-bound) MOR->G_protein Activates G_protein_active Gαi/o (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Orthosteric_Agonist Orthosteric Agonist (e.g., DAMGO) Orthosteric_Agonist->MOR Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) (e.g., BMS-986122) PAM->MOR Binds to allosteric site PAM->MOR Enhances agonist potency/efficacy SAM Silent Allosteric Modulator (SAM) (this compound) SAM->MOR Binds to allosteric site SAM->MOR Antagonizes PAM effect beta_arrestin_pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor GRK GRK MOR->GRK Activates GRK->MOR Phosphorylates P_MOR Phosphorylated MOR Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Orthosteric_Agonist Orthosteric Agonist (e.g., Endomorphin-I) Orthosteric_Agonist->MOR Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) (e.g., BMS-986122) PAM->MOR Binds to allosteric site PAM->MOR Enhances agonist-induced β-arrestin recruitment SAM Silent Allosteric Modulator (SAM) (this compound) SAM->MOR Binds to allosteric site SAM->MOR Antagonizes PAM effect on recruitment gtpys_workflow start Start prepare_reagents Prepare Reagents (Agonist, PAM, SAM, Membranes) start->prepare_reagents plate_setup Set up 96-well Plate (Serial dilutions of agonist with vehicle, PAM, or PAM + SAM) prepare_reagents->plate_setup add_membranes_gdp Add Membranes and GDP plate_setup->add_membranes_gdp pre_incubate Pre-incubate at 30°C add_membranes_gdp->pre_incubate add_gtpys Add [³⁵S]GTPγS to initiate reaction pre_incubate->add_gtpys incubate Incubate at 30°C add_gtpys->incubate filter_wash Terminate by Filtration and Wash incubate->filter_wash detect Add Scintillation Cocktail and Count Radioactivity filter_wash->detect analyze Analyze Data (Calculate EC₅₀ values) detect->analyze end End analyze->end beta_arrestin_workflow start Start seed_cells Seed U2OS-OPRM1 Cells in 384-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_compounds Prepare Serial Dilutions of this compound incubate_overnight->prepare_compounds add_compounds Add this compound, Agonist (EC₂₀), and PAM (EC₈₀) to Wells prepare_compounds->add_compounds incubate_37c Incubate at 37°C add_compounds->incubate_37c add_detection_reagent Add PathHunter® Detection Reagent incubate_37c->add_detection_reagent incubate_rt Incubate at Room Temperature add_detection_reagent->incubate_rt read_luminescence Read Chemiluminescence incubate_rt->read_luminescence analyze Analyze Data (Calculate IC₅₀ and Kᵢ) read_luminescence->analyze end End analyze->end

References

Application Note: In Vivo Formulation of BMS-986124 Using Polyethylene Glycol 400 (PEG400)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-986124 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in the B-cell receptor (BCR) pathway.[1][2] Its role in B-cell activation, proliferation, and survival makes it a therapeutic target for various B-cell malignancies and autoimmune diseases.[2][3] Like many kinase inhibitors, this compound is a poorly water-soluble compound, which presents a significant challenge for achieving adequate oral bioavailability in preclinical in vivo studies.[4][5]

Polyethylene glycol 400 (PEG400) is a widely used, low-toxicity co-solvent for enhancing the solubility of lipophilic drugs in preclinical oral and parenteral formulations.[6][7] Its ability to dissolve a wide range of compounds makes it an excellent choice for early-stage in vivo evaluation. This document provides a detailed protocol for the preparation and characterization of a PEG400-based formulation of this compound for in vivo research applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for formulation development.

PropertyValueSource
IUPAC Name 2-(4-Bromo-2-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]thiazolidine
CAS Number 1447968-71-9[8][9]
Molecular Formula C16H15BrClNO4S2
Molecular Weight 480.78 g/mol
Hydrogen Bond Donors 0[10]
Hydrogen Bond Acceptors 3[10]
Predicted Solubility Poor in water, soluble in organic solvents like PEG400 and DMSOGeneral knowledge for similar compounds

Signaling Pathway

This compound targets BTK, a key kinase in the B-cell receptor signaling cascade. Inhibition of BTK blocks downstream signaling, leading to decreased B-cell activation and proliferation.[1][11]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK_node BTK SYK->BTK_node Phosphorylation PLCg2 PLCγ2 BTK_node->PLCg2 Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription BMS986124 This compound BMS986124->BTK_node Formulation_Workflow start Start weigh 1. Weigh this compound start->weigh add_peg 2. Add calculated volume of PEG400 weigh->add_peg dissolve 3. Dissolve Compound: Vortex / Gentle Heat add_peg->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect store 5. Store at Room Temp (Protect from Light) inspect->store end Formulation Ready store->end

References

Troubleshooting & Optimization

BMS-986124 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986124.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR). It functions by blocking the effects of MOR positive allosteric modulators, such as BMS-986122, without affecting the binding or activity of orthosteric MOR agonists like endomorphin-I or DAMGO.

Q2: What is the primary mechanism of action for this compound?

A2: this compound acts as a neutral allosteric modulator of the μ-opioid receptor. This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous opioids and traditional opioid agonists. Its binding does not activate the receptor but prevents or reduces the potentiation of the receptor's activity by positive allosteric modulators.

Q3: What are the basic physicochemical properties of this compound?

A3: The table below summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 1447968-71-9
Molecular Formula C₁₆H₁₅BrClNO₃S₂
Molecular Weight 448.78 g/mol
Appearance White to off-white solid/powder
Purity ≥98% (HPLC)

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter solubility challenges when preparing this compound solutions for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these issues.

Initial Solubility Data

The known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) is a critical starting point for stock solution preparation.

SolventConcentrationObservations
DMSO 5 mg/mLClear solution upon warming
Step-by-Step Guide to Resolving Solubility Issues

If you are experiencing precipitation or incomplete dissolution of this compound, follow these steps:

Step 1: Start with the Recommended Solvent

  • Primary Recommendation: Begin by dissolving this compound in DMSO to prepare a concentrated stock solution.

  • Protocol:

    • Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.

    • Add the appropriate volume of DMSO to achieve a concentration of up to 5 mg/mL.

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

Step 2: Preparing Aqueous Solutions from a DMSO Stock

For most biological assays, a high concentration of DMSO is toxic to cells. Therefore, the DMSO stock solution must be diluted into an aqueous buffer.

  • Issue: this compound may precipitate when the DMSO stock is diluted into aqueous media like Phosphate-Buffered Saline (PBS) or cell culture media.

  • Solution Workflow:

G cluster_0 Aqueous Solution Preparation Workflow start Start with concentrated This compound DMSO stock dilute Dilute stock solution into aqueous buffer (e.g., PBS) start->dilute observe Observe for precipitation dilute->observe precipitate Precipitation occurs observe->precipitate no_precipitate No precipitation observe->no_precipitate troubleshoot Proceed to Troubleshooting (Step 3) precipitate->troubleshoot success Solution is ready for use no_precipitate->success

A workflow for preparing aqueous solutions of this compound.

Step 3: Advanced Solubilization Techniques

If direct dilution results in precipitation, consider the following strategies, progressing from simpler to more complex methods.

  • Method 1: Use of a Co-solvent System

    • Rationale: A combination of solvents can improve the solubility of hydrophobic compounds in aqueous solutions. For a similar compound, BMS-986165, a DMSO and PBS co-solvent system is effective.

    • Experimental Protocol:

      • Prepare a concentrated stock solution of this compound in 100% DMSO.

      • For your final working solution, use a mixture of DMSO and PBS. For example, to achieve a final solution with 10% DMSO, first mix your DMSO stock with the appropriate volume of pure DMSO, and then add this to the PBS buffer.

      • A recommended starting point, based on protocols for similar molecules, is a 1:2 solution of DMSO:PBS (pH 7.2). The final concentration of this compound in such a mixture may be limited, so empirical testing is necessary.

  • Method 2: pH Adjustment

    • Rationale: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.

    • Experimental Protocol:

      • Determine if this compound has acidic or basic functional groups by examining its chemical structure.

      • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

      • Attempt to dissolve this compound in these buffers, or dilute a DMSO stock into them.

      • Measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV) to determine the optimal pH for solubility.

  • Method 3: Use of Surfactants

    • Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Common Surfactants: Tween® 80, Pluronic® F-68.

    • Experimental Protocol:

      • Prepare your aqueous buffer containing a low concentration of a biocompatible surfactant (e.g., 0.1% Tween® 80).

      • Slowly add the concentrated DMSO stock of this compound to the surfactant-containing buffer while vortexing.

      • Monitor for any signs of precipitation.

General Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

To systematically determine the solubility of this compound in a new solvent system, the shake-flask method is recommended.

  • Preparation: Add an excess amount of this compound solid to a known volume of the test solvent in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Dilute the saturated supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Signaling Pathway

This compound targets the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the MOR.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Endorphin) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds & Activates G_protein Gαi/oβγ (Inactive) MOR->G_protein Activates BMS986124 This compound (SAM) BMS986124->MOR Binds (Allosteric Site) No Activation G_alpha Gαi/o-GTP (Active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Cellular_Response ↓ Neuronal Excitability (Analgesia) cAMP->Cellular_Response ↓ cAMP Levels K_channel->Cellular_Response ↑ K+ Efflux Ca_channel->Cellular_Response ↓ Ca2+ Influx

The μ-opioid receptor signaling pathway.

Technical Support Center: Optimizing BTK Inhibitor Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound specified in the topic, BMS-986124, is not a Bruton's tyrosine kinase (BTK) inhibitor. Publicly available data identifies this compound as a μ-opioid receptor silent allosteric modulator.[1][2][3][4] Consequently, a technical support guide for its use in BTK inhibition studies cannot be provided.

As a helpful alternative, this guide has been created for a well-characterized, potent BTK inhibitor, Ibrutinib , to address your query's core requirements for experimental design and troubleshooting in the context of BTK inhibition. The principles and protocols outlined here are broadly applicable to other covalent BTK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ibrutinib?

A1: Ibrutinib is a first-generation, potent, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This blockade disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival, proliferation, and trafficking of malignant B-cells.

Q2: What is a typical starting concentration range for Ibrutinib in in vitro cell-based assays?

A2: A common starting concentration range for Ibrutinib in cell-based assays is between 1 nM and 10 µM. For initial dose-response experiments, a logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 nM) is recommended to determine the IC50 value in your specific cell line and assay.

Q3: How long should I incubate cells with Ibrutinib to see an effect?

A3: The incubation time depends on the assay. For signaling studies, such as measuring the phosphorylation of BTK or its downstream targets, a short pre-incubation of 1-4 hours is often sufficient before cell stimulation. For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are typically required.

Q4: What solvent should I use to prepare Ibrutinib stock solutions?

A4: Ibrutinib is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is common practice to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be serially diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).

Data Presentation: Ibrutinib Potency

The half-maximal inhibitory concentration (IC50) of Ibrutinib can vary depending on the cell line and assay conditions. The following table summarizes representative IC50 values.

Cell LineAssay TypeIC50 (nM)
Ramos (Human Burkitt's lymphoma)BTK Autophosphorylation~0.5
TMD8 (Human ABC-DLBCL)Cell Viability (72h)~10
Jeko-1 (Human Mantle Cell Lymphoma)Cell Viability (72h)~25
Primary CLL CellsCell Viability (48h)2-10

Note: These values are approximate and should be used as a reference. It is crucial to determine the IC50 experimentally in your specific system.

Experimental Protocols

Protocol: Western Blot for Phospho-BTK (p-BTK) Inhibition

This protocol describes how to assess the inhibitory effect of Ibrutinib on BTK activity by measuring the level of its autophosphorylation at Tyr223.

1. Cell Culture and Treatment:

  • Seed a suitable B-cell lymphoma cell line (e.g., Ramos, TMD8) in 6-well plates and allow them to adhere or stabilize overnight.

  • The next day, pre-treat the cells with a range of Ibrutinib concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Stimulate the B-cell receptor pathway by adding an activating anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.

2. Cell Lysis:

  • Place the plates on ice, aspirate the media, and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Transfer the supernatant (cleared lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total BTK and a housekeeping protein like GAPDH or β-actin.

5. Detection:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the reduction in p-BTK signal relative to the total BTK and loading control.

Mandatory Visualizations

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway highlighting BTK's central role.

Experimental_Workflow start Start: Hypothesis cell_prep Prepare Cell Culture (e.g., Ramos, TMD8) start->cell_prep dose_range Determine Dose Range (e.g., 1 nM - 10 µM) cell_prep->dose_range treatment Treat Cells with BTK Inhibitor dose_range->treatment assay_type Select Assay Type treatment->assay_type phospho Phosphorylation Assay (e.g., Western Blot for p-BTK) (1-4h incubation) assay_type->phospho Signaling viability Viability/Apoptosis Assay (e.g., MTS, Annexin V) (24-72h incubation) assay_type->viability Phenotypic data_analysis Data Collection & Analysis phospho->data_analysis viability->data_analysis ic50 Calculate IC50 data_analysis->ic50 conclusion Conclusion: Optimal Concentration ic50->conclusion

Caption: Experimental workflow for optimizing BTK inhibitor concentration.

Troubleshooting_Logic start Inconsistent Results (e.g., High IC50) check1 Is the inhibitor stock properly stored and fresh? start->check1 sol1 Action: Prepare fresh inhibitor stock solution. check1->sol1 No check2 Is the final DMSO concentration consistent and non-toxic? check1->check2 Yes sol1->check2 sol2 Action: Adjust dilutions to keep DMSO <0.1%. check2->sol2 No check3 Are cell passage numbers low and consistent? check2->check3 Yes sol2->check3 sol3 Action: Use cells from a low-passage, validated bank. check3->sol3 No check4 Is the assay readout within the linear range? check3->check4 Yes sol3->check4 sol4 Action: Optimize cell density and/or incubation time. check4->sol4 No end Consistent Results check4->end Yes sol4->end

Caption: Troubleshooting logic for inconsistent experimental results.

Troubleshooting Guide

Q: My IC50 value for Ibrutinib is much higher than the literature values. What could be the cause?

A: Several factors could contribute to an unexpectedly high IC50 value:

  • Inhibitor Degradation: Ensure your Ibrutinib stock solution is stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles) and has not expired. Prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number: Use healthy, low-passage number cells. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Serum Concentration: High concentrations of serum in the culture medium can sometimes interfere with inhibitor activity due to protein binding. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.

  • Assay Conditions: Ensure your cell seeding density is consistent and that the assay readout is within its linear range. Overly confluent cells may show reduced sensitivity to inhibitors.

Q: I am not seeing any inhibition of BTK phosphorylation even at high concentrations of Ibrutinib. What should I check?

A: This issue can often be traced to the stimulation or detection steps:

  • Ineffective BCR Stimulation: Confirm that your stimulating antibody (e.g., anti-IgM) is active and used at an optimal concentration. You should have a positive control (stimulated, no inhibitor) that shows a robust increase in p-BTK compared to the unstimulated control.

  • Antibody Performance: Verify that your primary antibodies for both phospho-BTK and total BTK are validated for Western blotting and are working correctly. Run a known positive control lysate if possible.

  • Lysis Buffer Composition: It is critical that your lysis buffer contains fresh phosphatase inhibitors to protect the phosphorylation status of your proteins during extraction.

Q: I am observing significant cell death in my vehicle control (DMSO-treated) wells. How can I resolve this?

A: This points to a problem with your experimental setup, likely solvent toxicity:

  • DMSO Concentration: The final concentration of DMSO in your culture medium should be non-toxic, typically below 0.1%. Calculate the final concentration carefully after all dilutions. Ensure all treatment conditions, including the "no inhibitor" control, have the same final DMSO concentration.

  • Cell Seeding Density: Very low cell densities can make cells more susceptible to stress. Ensure you are seeding an appropriate number of cells for the plate format and assay duration.

  • Media Quality: Ensure your cell culture medium is fresh and properly supplemented. Old or improperly stored media can degrade, leading to poor cell health.

References

BMS-986124 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BMS-986124, this technical support center provides essential information on the stability and storage of this compound. Adherence to these guidelines is critical for ensuring the integrity and performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]

Q2: How should I store this compound in solution?

A2: If you have dissolved this compound in a solvent, it is recommended to store the solution at -80°C for a stability of up to 6 months. For storage up to 1 month, -20°C is suitable.[1] It is best practice to prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for creating a stock solution?

A3: While specific data on solubility in various solvents is limited in publicly available resources, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. A solubility of 5 mg/mL in warmed DMSO has been reported. When preparing a stock solution, ensure the compound is fully dissolved.

Q4: Is this compound sensitive to light?

A4: There is no specific public data on the photostability of this compound. As a general precaution for novel research compounds, it is advisable to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

Q5: What is the stability of this compound in aqueous buffers?

A5: Currently, there is no publicly available data on the stability of this compound in various aqueous buffers or at different pH values. It is highly recommended that researchers perform their own stability assessments in the specific buffer systems used in their assays.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the compound is stored according to the recommended conditions (see FAQs). Prepare fresh stock solutions regularly and avoid multiple freeze-thaw cycles.
Precipitation of the compound in aqueous buffer.Verify the solubility of this compound in your specific assay buffer. You may need to adjust the final concentration or the percentage of co-solvent (e.g., DMSO). Perform a visual inspection for any precipitates before use.
Loss of compound activity over time in an experiment Instability of this compound under experimental conditions (e.g., temperature, pH, light exposure).Conduct a time-course experiment to assess the stability of this compound under your specific assay conditions. This can be done by measuring the compound's concentration or activity at different time points.
Difficulty dissolving the compound Insufficient solvent volume or inadequate mixing.Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO). Gentle warming and vortexing can aid in dissolution.

Stability and Storage Data Summary

The following tables summarize the available stability and storage information for this compound.

Table 1: Storage Conditions for Solid this compound

Storage TemperatureShelf Life
-20°C3 years
4°C2 years

Table 2: Storage Conditions for this compound in Solvent

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not publicly available, researchers can adapt general methodologies to assess the stability of the compound.

General Protocol for Assessing Stability in an Aqueous Buffer

This protocol outlines a general workflow to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare a concentrated stock solution of this compound in DMSO prep_samples Dilute the stock solution into the aqueous buffer to the final working concentration prep_stock->prep_samples prep_buffer Prepare the desired aqueous buffer prep_buffer->prep_samples t0 Immediately take a time-zero (T0) sample prep_samples->t0 incubate Incubate the solution under desired conditions (e.g., 37°C, room temperature) t0->incubate sampling Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours) incubate->sampling hplc_analysis Analyze all samples by a suitable HPLC method sampling->hplc_analysis data_analysis Quantify the peak area of this compound at each time point hplc_analysis->data_analysis stability_calc Calculate the percentage of this compound remaining relative to the T0 sample data_analysis->stability_calc

Workflow for assessing this compound stability in aqueous buffer.

Signaling Pathways and Logical Relationships

Decision Workflow for Troubleshooting Inconsistent Results

This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes that may be related to this compound stability.

G start Inconsistent Experimental Results check_storage Verify Storage Conditions of Solid and Stock Solutions start->check_storage fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock Improper check_solubility Check for Precipitation in Assay Buffer check_storage->check_solubility Proper fresh_stock->check_solubility modify_buffer Modify Buffer or Lower Compound Concentration check_solubility->modify_buffer Precipitate Observed assess_stability Perform Stability Assessment Under Assay Conditions check_solubility->assess_stability No Precipitate modify_buffer->assess_stability modify_protocol Modify Experimental Protocol (e.g., shorter incubation) assess_stability->modify_protocol Degradation Observed resolved Issue Resolved assess_stability->resolved Stable modify_protocol->resolved

Troubleshooting workflow for inconsistent experimental results.

References

Troubleshooting BMS-986124 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986124. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving experimental variability when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1][2][3] As a SAM, it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous and exogenous opioids. By itself, a SAM does not alter the receptor's basal activity. However, it can competitively block the binding and effects of positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) that act at the same allosteric site. Specifically, this compound has been shown to antagonize the effects of the MOR positive allosteric modulator, BMS-986122.[2][3]

Q2: How does a silent allosteric modulator (SAM) like this compound differ from a neutral antagonist?

A2: A neutral antagonist binds to the orthosteric site of the receptor, the same site as the endogenous agonist, and competitively blocks the agonist from binding and activating the receptor. In contrast, a SAM like this compound binds to an allosteric site and does not prevent the orthosteric agonist from binding. Its primary role is to modulate the effects of other allosteric modulators.

Q3: In which experimental systems can I characterize the activity of this compound?

A3: The activity of this compound is typically characterized in cell-based functional assays that measure the downstream signaling of the μ-opioid receptor. Common assays include:

  • β-arrestin recruitment assays: To measure the recruitment of β-arrestin to the receptor upon activation.

  • cAMP inhibition assays: To quantify the inhibition of cyclic AMP production, a hallmark of Gi-coupled receptor activation.

  • [³⁵S]GTPγS binding assays: To measure the activation of G-proteins by the receptor.

These assays are most informative when performed in the presence of a MOR agonist and a MOR positive allosteric modulator (PAM), such as BMS-986122, to observe the antagonistic effect of this compound on the PAM's activity.

Troubleshooting Guides

Issue 1: No observable effect of this compound in a functional assay.

Possible Cause 1: Incorrect assay design for a silent allosteric modulator.

  • Troubleshooting: this compound, as a SAM, is not expected to have an effect on its own in a standard agonist or antagonist assay format. Its effect is to block the activity of another allosteric modulator.

    • Solution: Design your experiment to include a known μ-opioid receptor positive allosteric modulator (PAM), such as BMS-986122. First, establish a dose-response curve for the PAM in the presence of a fixed concentration of a MOR agonist (e.g., DAMGO or endomorphin-I). Then, pre-incubate the cells with varying concentrations of this compound before adding the PAM and the agonist. You should observe a rightward shift in the PAM's dose-response curve.

Possible Cause 2: Suboptimal reagent concentrations.

  • Troubleshooting: The concentrations of the orthosteric agonist and the positive allosteric modulator can significantly impact the ability to observe the effect of a SAM.

    • Solution:

      • Orthosteric Agonist Concentration: Use a concentration of the orthosteric agonist that gives a submaximal response (e.g., EC₂₀ to EC₅₀) to provide a sufficient window to observe potentiation by a PAM.

      • Positive Allosteric Modulator (PAM) Concentration: Use a concentration of the PAM that produces a significant, but not maximal, potentiation of the agonist response. This will allow for a clear demonstration of the inhibitory effect of this compound.

Possible Cause 3: Compound integrity and handling.

  • Troubleshooting: Improper storage or handling can lead to degradation of the compound.

    • Solution: Ensure that this compound is stored according to the manufacturer's recommendations. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.

Issue 2: High variability in experimental replicates.

Possible Cause 1: Inconsistent cell culture conditions.

  • Troubleshooting: Cell health, passage number, and receptor expression levels can all contribute to variability.

    • Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range. Ensure cells are healthy and not overgrown at the time of the experiment. Periodically verify the expression level of the μ-opioid receptor in your cell line.

Possible Cause 2: Pipetting errors and inconsistent incubation times.

  • Troubleshooting: Small variations in reagent volumes or incubation times can lead to significant differences in results, especially in kinetic assays.

    • Solution: Use calibrated pipettes and be meticulous with pipetting technique. Ensure that incubation times for compound addition, agonist stimulation, and signal detection are consistent across all plates and experiments.

Possible Cause 3: Assay-specific variability.

  • Troubleshooting: Different assay formats have inherent sources of variability.

    • Solution:

      • For cAMP assays: Use a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and improve the signal window.

      • For [³⁵S]GTPγS binding assays: Optimize the concentrations of GDP and Mg²⁺ in your assay buffer, as these can influence G-protein activation.

      • For β-arrestin assays: Ensure the cell density is optimal for the detection window of the assay.

Data Presentation

Table 1: Recommended Concentration Ranges for Key Reagents in Functional Assays

ReagentAssay TypeRecommended Concentration RangeNotes
This compoundAll functional assays1 nM - 30 µMTitrate to determine the IC₅₀ against a fixed concentration of PAM.
BMS-986122 (PAM)All functional assays100 nM - 50 µMUse a concentration at or near the EC₅₀ for potentiation.
DAMGO (Agonist)β-arrestin, cAMP, GTPγS1 nM - 1 µMUse an EC₂₀ - EC₅₀ concentration to establish a signal window for PAM activity.
Endomorphin-I (Agonist)β-arrestin, cAMP, GTPγS10 nM - 10 µMUse an EC₂₀ - EC₅₀ concentration.
Forskolin (B1673556)cAMP Assay1 µM - 10 µMUsed to stimulate adenylyl cyclase to measure inhibition by Gi-coupled receptors.

Experimental Protocols

β-Arrestin Recruitment Assay
  • Cell Plating: Plate cells expressing the μ-opioid receptor and a β-arrestin reporter system (e.g., PathHunter®) in a 384-well white, clear-bottom plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of BMS-986122 (at its EC₅₀ for potentiation) and a MOR agonist (at its EC₂₀).

  • Pre-incubation: Add this compound to the cells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add the mixture of BMS-986122 and the MOR agonist to the wells.

  • Incubation: Incubate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

cAMP Inhibition Assay
  • Cell Preparation: Culture cells expressing the μ-opioid receptor. On the day of the assay, resuspend the cells in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Compound and Agonist Addition: In a 384-well plate, add serial dilutions of this compound, a fixed concentration of BMS-986122, and a fixed concentration of the MOR agonist.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay kit (e.g., HTRF® or AlphaScreen®).

  • Data Acquisition: Read the signal on a compatible plate reader.

Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR μ-Opioid Receptor (MOR) Orthosteric Site Allosteric Site Agonist->MOR:ortho Binds PAM PAM (e.g., BMS-986122) PAM->MOR:allo Binds SAM SAM (this compound) SAM->MOR:allo Binds & Blocks PAM G_protein Gαi Gβγ MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Internalization Internalization Beta_Arrestin->Internalization Promotes

Caption: Signaling pathway of the μ-opioid receptor with allosteric modulation.

experimental_workflow_sam_characterization cluster_setup Experimental Setup cluster_protocol Assay Protocol cluster_analysis Data Analysis Plate_Cells Plate MOR-expressing cells Pre_incubate Pre-incubate cells with This compound (15-30 min) Plate_Cells->Pre_incubate Prepare_Compounds Prepare serial dilutions of this compound Prepare_Compounds->Pre_incubate Prepare_Reagents Prepare fixed concentrations of Agonist (EC20) and PAM (EC50) Stimulate Add Agonist + PAM mixture Prepare_Reagents->Stimulate Pre_incubate->Stimulate Incubate Incubate (30-90 min) Stimulate->Incubate Detect Add detection reagents Incubate->Detect Read_Signal Read signal (e.g., luminescence) Detect->Read_Signal Plot_Curve Plot dose-response curve of this compound Read_Signal->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Experimental workflow for characterizing this compound activity.

troubleshooting_logic Start No effect of This compound observed Check_PAM Is a PAM (e.g., BMS-986122) included in the assay? Start->Check_PAM Add_PAM Incorporate a PAM into the experimental design Check_PAM->Add_PAM No Check_Concentrations Are Agonist and PAM concentrations optimal? Check_PAM->Check_Concentrations Yes Add_PAM->Start Optimize_Concentrations Titrate Agonist (to EC20) and PAM (to EC50) Check_Concentrations->Optimize_Concentrations No Check_Compound Is the compound integrity verified? Check_Concentrations->Check_Compound Yes Optimize_Concentrations->Start Prepare_Fresh Prepare fresh stock solutions of all compounds Check_Compound->Prepare_Fresh No Review_Protocol Review full protocol for other sources of error (cell health, incubation times) Check_Compound->Review_Protocol Yes Prepare_Fresh->Start

Caption: Troubleshooting logic for unexpected this compound results.

References

How to prevent BMS-986124 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986124. This resource is designed to assist researchers, scientists, and drug development professionals in preventing precipitation of this compound in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1][2] As a SAM, it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous opioids or opioid agonists. It does not activate the receptor on its own but can modulate the receptor's response to other ligands.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Why is this happening?

A2: this compound has low aqueous solubility. Precipitation upon dilution of a concentrated stock (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for many small molecule inhibitors. This occurs because the compound is significantly less soluble in the aqueous environment compared to the organic solvent.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 5 mg/mL, and warming the solution may aid in dissolution.

Q4: Can I store this compound in an aqueous buffer?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. For another BMS compound, BMS-986165, which is also sparingly soluble in aqueous buffers, it is advised not to store the aqueous solution for more than one day.[3] It is best practice to prepare fresh working solutions in your aqueous buffer from a DMSO stock solution immediately before each experiment.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your experiments.

Visualizing the Troubleshooting Workflow

This compound Precipitation Troubleshooting Troubleshooting Workflow for this compound Precipitation start Start: Precipitation Observed check_stock Step 1: Verify Stock Solution Is it clear? Stored correctly? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution check_stock->prep_fresh_stock Stock Cloudy/Old dilution_method Step 2: Review Dilution Method Direct dilution or serial? check_stock->dilution_method Stock OK prep_fresh_stock->dilution_method serial_dilution Implement Serial Dilution Protocol dilution_method->serial_dilution Direct Dilution Used final_concentration Step 3: Check Final Concentration Is it above expected aqueous solubility? dilution_method->final_concentration Serial Dilution OK serial_dilution->final_concentration end_fail Still Precipitating: Contact Technical Support serial_dilution->end_fail Issue Persists with Serial Dilution lower_concentration Lower Final Working Concentration final_concentration->lower_concentration Too High buffer_composition Step 4: Examine Buffer Composition Any incompatible components? Check pH. final_concentration->buffer_composition Concentration OK lower_concentration->buffer_composition lower_concentration->end_fail Issue Persists at Lower Conc. modify_buffer Modify Buffer (e.g., adjust pH, add solubilizing agents) buffer_composition->modify_buffer Potential Incompatibility end_success Success: No Precipitation buffer_composition->end_success Buffer OK & No Precipitation modify_buffer->end_success Precipitation Resolved modify_buffer->end_fail Issue Persists

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 5 mg/mL.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, warm the solution briefly (e.g., in a 37°C water bath) and vortex again. Gentle sonication can also be applied.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of Aqueous Working Solution using Serial Dilution

Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing the risk of precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Anhydrous DMSO

  • Desired aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Perform an intermediate dilution of the stock solution in anhydrous DMSO. For example, if your stock is 10 mM and you need a final concentration of 10 µM, you could first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.

  • Add the intermediate DMSO solution to your pre-warmed aqueous buffer. It is crucial to add the DMSO solution to the buffer and not the other way around. Mix gently but thoroughly immediately after addition.

  • Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, to avoid solvent effects on your experiment. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before use. Use the solution immediately after preparation.

Quantitative Data Summary

ParameterValueSolvent/BufferNotes
Solubility in DMSO 5 mg/mLDimethyl SulfoxideWarming may be required for complete dissolution.
Aqueous Solubility Sparingly SolubleAqueous Buffers (e.g., PBS)Quantitative data is not readily available. Precipitation is likely at higher concentrations. A 1:2 solution of DMSO:PBS (pH 7.2) was reported for a similar BMS compound, BMS-986165, to yield a solubility of approximately 0.33 mg/ml.[3] This can be a starting point for optimization.
Storage of Stock Solution -20°C (short-term) or -80°C (long-term)DMSOStore in single-use aliquots to avoid freeze-thaw cycles.
Storage of Aqueous Solution Not RecommendedAqueous BuffersPrepare fresh before each experiment. Based on recommendations for similar compounds, storage should not exceed one day.[3]

Signaling Pathway

This compound is a silent allosteric modulator of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR by agonists initiates two main signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids.

MOR_Signaling_Pathway Simplified μ-Opioid Receptor (MOR) Signaling Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein Activation MOR->G_protein Conformational Change GRK GRK Phosphorylation MOR->GRK Agonist Opioid Agonist Agonist->MOR Binds to Orthosteric Site BMS986124 This compound (SAM) BMS986124->MOR Binds to Allosteric Site AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Ion_channel->Analgesia b_arrestin β-Arrestin Recruitment GRK->b_arrestin Internalization Receptor Internalization b_arrestin->Internalization MAPK MAPK Activation b_arrestin->MAPK Side_effects Side Effects (e.g., Respiratory Depression, Tolerance) Internalization->Side_effects MAPK->Side_effects

Simplified μ-Opioid Receptor (MOR) signaling pathways.

References

Addressing off-target effects of BMS-986124 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986124. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and other experimental challenges when working with this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1][2][3] Unlike orthosteric ligands (e.g., morphine, DAMGO) that bind to the primary active site, this compound binds to a distinct allosteric site on the MOR.[4] As a "silent" modulator, it does not alter receptor activity on its own but can competitively block the binding and effects of positive allosteric modulators (PAMs) of the MOR, such as BMS-986122.[2]

Q2: What are potential off-target effects and why are they a concern with small molecules like this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For small molecules, this could mean binding to other receptors, enzymes, or ion channels. These effects are a significant concern as they can lead to misleading experimental results, cellular toxicity, and confounding phenotypes that are not related to the modulation of the intended target (the μ-opioid receptor).

Q3: Are there any known off-target effects for this compound?

A3: Currently, there is limited publicly available information specifically detailing the off-target selectivity profile of this compound. As with any small molecule, the potential for off-target interactions exists. Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects are indeed mediated by the modulation of the μ-opioid receptor.

Q4: What are the recommended cell lines for studying the effects of this compound?

A4: The choice of cell line will depend on your specific research question. Ideally, you should use cell lines that endogenously express the μ-opioid receptor. If you are using a recombinant system, it is advisable to have a parental cell line (not expressing the receptor) as a negative control to identify MOR-independent effects.

Q5: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?

A5: To confirm on-target activity, consider the following experimental controls:

  • Use of a structurally unrelated MOR antagonist: An orthosteric antagonist like naloxone (B1662785) should be able to block the effects of a MOR agonist, and this should be compared to the modulatory effect of this compound in the presence of a PAM.

  • Use of a MOR-negative cell line: As mentioned, a parental cell line lacking the MOR should not exhibit the same response to this compound in the presence of a PAM and an agonist.

  • Rescue experiments: If this compound is used to counteract the effect of a MOR PAM, the addition of the PAM should produce a clear phenotype that is subsequently reversed by this compound.

Troubleshooting Guide

Issue 1: Unexpected Cellular Toxicity or Reduced Viability
Possible Cause Suggested Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Run a vehicle-only control to assess the impact of the solvent on cell viability.
Compound Instability This compound may be unstable under your specific cell culture conditions. Prepare fresh stock solutions and dilutions for each experiment. Consider assessing compound stability in your media over the time course of your experiment.
Off-Target Effects The compound may be interacting with other cellular targets essential for cell survival. This is more likely at higher concentrations. Perform a dose-response curve to determine the optimal concentration range.
Contamination Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
Compound Degradation Repeated freeze-thaw cycles of stock solutions can lead to compound degradation. Aliquot stock solutions into single-use vials. Store as recommended by the manufacturer.
Cell Culture Variability Ensure consistency in cell passage number, confluency, and overall health. Variations in these parameters can significantly impact experimental outcomes.
Pipetting and Handling Errors Calibrate your pipettes regularly and use consistent techniques to minimize errors in compound dilution and dispensing.
Assay Timing and Conditions For allosteric modulators, the timing of addition of the SAM, PAM, and orthosteric ligand can be critical. Optimize the incubation times and order of addition for your specific assay.
Issue 3: No Observable Effect of this compound
Possible Cause Suggested Solution
Absence of a Positive Allosteric Modulator (PAM) This compound is a silent allosteric modulator and will only show an effect in the presence of a MOR PAM (like BMS-986122) and an orthosteric agonist. Ensure your experimental design includes a PAM to be antagonized.
Low or Absent MOR Expression Confirm the expression of the μ-opioid receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the effective concentration range of this compound in your assay.
Poor Compound Solubility Visually inspect your prepared solutions for any signs of precipitation. If solubility is an issue, you may need to adjust the solvent or use a different formulation, keeping in mind potential vehicle effects.

Quantitative Data Summary

Currently, specific quantitative data on the off-target effects of this compound is not widely available in the public domain. The table below summarizes the known primary activity of the compound.

CompoundTargetActionAssay SystemReference
This compound μ-Opioid Receptor (MOR)Silent Allosteric Modulator (SAM)β-arrestin recruitment assay[4]
This compound μ-Opioid Receptor (MOR)Antagonizes MOR PAM (BMS-986122)Not specified[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement and Potential Off-Targets

This protocol is a general method to assess the binding of a compound to its target in a cellular environment.

  • Cell Treatment: Incubate your cell line with this compound at the desired concentration. Include a vehicle-treated control.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble MOR (and other potential off-targets) at each temperature using Western blotting or mass spectrometry. Ligand binding will typically increase the thermal stability of the target protein.

Visualizations

BMS-986124_Mechanism_of_Action cluster_receptor μ-Opioid Receptor cluster_ligands Ligands cluster_effect Cellular Response MOR Orthosteric Site Allosteric Site No_Effect Basal Activity MOR:ortho->No_Effect No Agonist Activation Signal Transduction (e.g., β-arrestin recruitment) MOR:ortho->Activation Agonist Bound Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR:ortho Binds PAM PAM (BMS-986122) PAM->MOR:allo Binds & Potentiates PAM->Activation Enhanced Signaling SAM SAM (this compound) SAM->MOR:allo Binds & Blocks PAM Blocked_Activation Blocked Signal Transduction SAM->Blocked_Activation Prevents PAM effect

Caption: Mechanism of action for this compound as a silent allosteric modulator.

Troubleshooting_Workflow Start Experiment with this compound Observe_Phenotype Observe Unexpected Phenotype (e.g., toxicity, no effect) Start->Observe_Phenotype Check_Controls Review Experimental Controls Observe_Phenotype->Check_Controls Controls_OK Controls are Valid Check_Controls->Controls_OK Yes Controls_Not_OK Controls are Invalid Check_Controls->Controls_Not_OK No Dose_Response Perform Dose-Response Curve Controls_OK->Dose_Response Redo_Experiment Re-run Experiment with Proper Controls Controls_Not_OK->Redo_Experiment Redo_Experiment->Observe_Phenotype Toxicity_Concentration Is Effect Only at High Concentrations? Dose_Response->Toxicity_Concentration Yes_Toxicity Likely Off-Target Effect Toxicity_Concentration->Yes_Toxicity Yes No_Toxicity Investigate On-Target Mechanism Toxicity_Concentration->No_Toxicity No Orthogonal_Assay Use Orthogonal Assay to Confirm On-Target Effect Yes_Toxicity->Orthogonal_Assay MOR_Expression Confirm MOR Expression in Cell Line No_Toxicity->MOR_Expression End Conclusion Orthogonal_Assay->End MOR_Expression->End

Caption: A troubleshooting workflow for unexpected results with this compound.

Off_Target_Investigation_Workflow Start Suspected Off-Target Effect Use_Negative_Control Use MOR-Negative Cell Line Control Start->Use_Negative_Control Phenotype_Persists Does Phenotype Persist? Use_Negative_Control->Phenotype_Persists Yes_Persists Off-Target Effect Confirmed Phenotype_Persists->Yes_Persists Yes No_Persists Phenotype is MOR-Dependent Phenotype_Persists->No_Persists No Structural_Analog Use a Structurally Dissimilar Inactive Analog as a Control Yes_Persists->Structural_Analog Target_Deconvolution Consider Target Deconvolution Methods (e.g., CETSA, Proteomics) Structural_Analog->Target_Deconvolution End Identify Off-Target Target_Deconvolution->End

Caption: Workflow for investigating suspected off-target effects of this compound.

References

BMS-986124 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of BMS-986124.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for assessing the purity of this compound?

A1: For routine purity assessment and quality control of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the primary recommended method due to its high precision and sensitivity in separating the active pharmaceutical ingredient (API) from potential impurities.[1][2][3] For more detailed impurity profiling and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and assessing the purity of the compound.[7][8][9]

Q2: What are the typical acceptance criteria for the purity of this compound?

A2: While specific acceptance criteria may vary depending on the intended use and regulatory requirements, a typical purity specification for a research-grade this compound is ≥98%. For pharmaceutical development, more stringent criteria are applied, often requiring purity of ≥99.5% with individual impurities not exceeding 0.1%.

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored in a tightly sealed container, protected from light, at a controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation products of this compound?

A4: Degradation of this compound can occur under harsh conditions such as exposure to strong acids, bases, oxidizing agents, or high temperatures. Potential degradation pathways may include hydrolysis of the amide or sulfonamide functional groups. Stress testing studies are crucial to identify and characterize these degradation products.[1]

Troubleshooting Guides

This section addresses common issues that may be encountered during the analysis of this compound using HPLC.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation. 4. Interaction with active sites on the column.1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Wash the column with a strong solvent or replace the column if necessary. 4. Use a column with end-capping or a different stationary phase.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction (e.g., leaks, air bubbles). 4. Column equilibration is insufficient.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[10] 3. Purge the pump to remove air bubbles and check for leaks.[10] 4. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.[10]
Ghost Peaks 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections. 3. Impurities in the mobile phase components.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method. 3. Filter the mobile phase before use.
Low Signal Intensity 1. Incorrect wavelength setting on the UV detector. 2. Sample degradation. 3. Low sample concentration. 4. Detector lamp issue.1. Verify the UV detector is set to the lambda max of this compound. 2. Prepare fresh samples and store them appropriately. 3. Increase the sample concentration. 4. Check the detector lamp's performance and replace it if necessary.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v) in water (Mobile Phase A)

  • Formic acid, 0.1% (v/v) in acetonitrile (Mobile Phase B)

  • This compound reference standard

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and Mobile Phase B. Degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution (see table below)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the this compound sample by the area normalization method.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a general approach for identifying and characterizing impurities in a this compound sample.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Data acquisition and analysis software

Reagents:

  • Same as HPLC protocol.

Procedure:

  • Sample Preparation: Prepare the this compound sample solution at a concentration of approximately 0.5 mg/mL in a suitable solvent.

  • LC-MS Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase: Gradient elution similar to the HPLC method, adjusted for the smaller column dimensions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 100-1000 m/z

  • Analysis: Inject the sample and acquire both full scan MS and tandem MS (MS/MS) data for the detected impurity peaks.

  • Data Analysis:

    • Determine the accurate mass of the parent ions of the impurities.

    • Propose elemental compositions based on the accurate mass and isotopic patterns.

    • Analyze the fragmentation patterns from the MS/MS spectra to elucidate the structures of the impurities.

Quantitative Data Summary

Table 1: HPLC Purity Analysis of Three Batches of this compound

Batch NumberRetention Time (min)Peak AreaPurity (%)
B01-202515.2458902199.8
B02-202515.3456789099.5
B03-202515.2460123499.9

Table 2: LC-MS Analysis of a this compound Sample with a Known Impurity

PeakRetention Time (min)Observed m/zProposed Identity
This compound12.8449.0045 [M+H]+This compound
Impurity A10.5465.0001 [M+H]+Oxidized derivative

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter solution dissolve->filter hplc HPLC Purity Assessment filter->hplc lcms LC-MS Impurity Profiling filter->lcms nmr NMR Structural Confirmation filter->nmr purity_calc Calculate Purity (%) hplc->purity_calc impurity_id Identify Impurities lcms->impurity_id structure_confirm Confirm Structure nmr->structure_confirm report Generate Certificate of Analysis purity_calc->report impurity_id->report structure_confirm->report

Caption: Workflow for this compound Quality Control.

signaling_pathway BMS986124 This compound (μ-SAM) muOR μ-Opioid Receptor (GPCR) BMS986124->muOR Binds to allosteric site G_protein Gi/o Protein BMS986124->G_protein No effect on basal signaling muOR->G_protein Agonist binding activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets

Caption: this compound Mechanism of Action.

References

Technical Support Center: Interpreting Unexpected Results with BMS-986124

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986124. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1][2][3] It functions by binding to an allosteric site on the MOR, a site different from the one where endogenous opioids and traditional agonists/antagonists bind (the orthosteric site). As a SAM, this compound does not alter the basal activity of the receptor on its own. Its primary role is to antagonize the effects of positive allosteric modulators (PAMs) at the MOR.[1] It does not interfere with the binding or activity of orthosteric MOR agonists like DAMGO or endomorphin-I.[3]

Q2: We are observing no effect of this compound in our assay. What could be the reason?

A2: A lack of observable effect with this compound is plausible given its mechanism as a silent allosteric modulator. Several factors could contribute to this:

  • Absence of a Positive Allosteric Modulator (PAM): The antagonistic effects of this compound will only be apparent in the presence of a MOR PAM.[1] If your experimental system does not contain a PAM, this compound is not expected to produce a response.

  • Low or Absent MOR Expression: The cell line or tissue being used may not express the μ-opioid receptor at a sufficient level to detect a modulatory effect.

  • Suboptimal Assay Conditions: The assay may not be sensitive enough to detect the subtle modulatory effects of a SAM. Consider optimizing assay parameters such as incubation time, compound concentration, and the specific endpoint being measured.[4][5][6]

  • Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity.[1]

Q3: Can this compound affect signaling pathways other than the μ-opioid receptor pathway?

A3: While this compound is designed to be a specific modulator of the MOR, off-target effects are a possibility with any small molecule.[7][8][9] If you observe effects that cannot be explained by MOR modulation, consider the following:

  • Target Profiling: Conduct broader kinase or receptor profiling assays to identify potential off-target interactions.

  • Literature Review: Search for recent publications that may have identified novel off-target activities of this compound or similar molecules.

  • Control Experiments: Utilize structurally related but inactive compounds as negative controls to ascertain if the observed effect is specific to this compound.

Troubleshooting Guides

Scenario 1: Unexpected Inhibition of Basal Signaling

Issue: You observe a decrease in the basal activity of your signaling pathway upon application of this compound alone, which is unexpected for a silent allosteric modulator.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
Endogenous PAM Activity The cell culture media or serum may contain endogenous molecules acting as PAMs on the MOR.Wash cells thoroughly with serum-free media before and during the experiment. Test the effect of this compound in the presence and absence of serum.
Inverse Agonist Activity in a Constitutively Active System The MOR in your specific cell line may exhibit constitutive (ligand-independent) activity. In such a system, a SAM could potentially act as an inverse agonist.Assess the basal activity of the MOR in your cell line using a known inverse agonist. Compare its effect to that of this compound.
Off-Target Effects This compound may be interacting with another receptor or signaling molecule in your system.[7][9]Perform a counterscreen against a panel of related G-protein coupled receptors (GPCRs) to check for cross-reactivity. Use a specific antagonist for the suspected off-target receptor to see if it reverses the effect of this compound.
  • Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.[4]

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 4 hours to minimize the influence of serum components.

  • Compound Addition: Add this compound at various concentrations to the serum-starved cells. Include a vehicle control and a positive control (e.g., a known MOR inverse agonist).

  • Parallel Experiment with Serum: In a separate set of wells, add the same concentrations of this compound in the presence of the standard serum-containing medium.

  • Signal Detection: After the appropriate incubation time, measure the desired signaling output (e.g., cAMP levels, reporter gene expression).

  • Data Analysis: Compare the dose-response curves of this compound in serum-free versus serum-containing media. A significant inhibitory effect only in the presence of serum would suggest the presence of endogenous PAMs.

Scenario 2: Inconsistent Results Across Experiments

Issue: The modulatory effect of this compound on a MOR PAM is highly variable between experimental runs.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
Cell Passage Number The expression and signaling capacity of receptors can change with increasing cell passage number.[4][6]Maintain a consistent and low passage number for all experiments. Thaw a fresh vial of cells after a defined number of passages.
Reagent Variability Inconsistent concentrations or degradation of the PAM or this compound can lead to variable results.Prepare fresh stock solutions of all compounds regularly. Aliquot and store them under recommended conditions.[1] Validate the activity of each new batch of reagents.
Assay Plate Issues Edge effects or inconsistent cell seeding across the microplate can introduce variability.[5][6]Avoid using the outer wells of the plate. Ensure a uniform cell suspension before and during plating.
  • Standardize Cell Culture: Use cells from a specific passage number range for all experiments. For example, only use cells between passages 5 and 15.

  • Reagent Quality Control: Prepare fresh dilutions of this compound and the MOR PAM from validated stock solutions for each experiment.

  • Systematic Plate Layout: Design the plate map to distribute controls (vehicle, PAM alone, this compound alone) across the plate to identify any spatial artifacts.

  • Normalization: Normalize the data to an internal control within each plate to account for well-to-well variations in cell number or signal detection.[10]

  • Statistical Analysis: Perform multiple independent experiments and use appropriate statistical methods to assess the reproducibility of the results.

Visualizing Key Concepts

To further aid in understanding and troubleshooting, the following diagrams illustrate the mechanism of action of this compound and a general workflow for investigating unexpected results.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) Orthosteric Site Allosteric Site Signaling Downstream Signaling MOR->Signaling Initiates Signal Agonist Orthosteric Agonist Agonist->MOR:ortho Binds & Activates PAM Positive Allosteric Modulator (PAM) PAM->MOR:allo Binds & Potentiates Agonist Effect BMS986124 This compound (SAM) BMS986124->MOR:allo Binds & Blocks PAM Effect

Caption: Mechanism of this compound at the μ-Opioid Receptor.

Troubleshooting_Workflow Start Unexpected Result Observed with this compound CheckCompound Verify Compound Integrity (Storage, Handling, Concentration) Start->CheckCompound CheckCells Assess Cell Health & Target Expression (Passage #, Viability, MOR levels) CheckCompound->CheckCells ReviewProtocol Review Assay Protocol (Controls, Incubation Times, Reagents) CheckCells->ReviewProtocol Hypothesize Formulate Hypothesis (Off-target, Endogenous Factors, etc.) ReviewProtocol->Hypothesize Hypothesize->ReviewProtocol Re-evaluate DesignExperiment Design New Experiment to Test Hypothesis Hypothesize->DesignExperiment Analyze Analyze & Interpret New Data DesignExperiment->Analyze Conclusion Draw Conclusion Analyze->Conclusion

Caption: General workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: BMS-986124 Handling and Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and dissolving BMS-986124. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro applications, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound. For in vivo studies, the choice of solvent is more complex and may require a co-solvent system to ensure solubility and minimize toxicity.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in an aqueous medium. What is the cause and how can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue for many small molecule inhibitors due to their lower solubility in aqueous environments. This can be caused by exceeding the compound's solubility limit in the final medium.

To prevent precipitation, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay buffer is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions.

  • Warming: Gently warming the aqueous medium to 37°C before adding the inhibitor solution may improve solubility.

  • Thorough Mixing: Ensure immediate and thorough mixing after adding the this compound solution to the aqueous medium to promote dispersion.

Q3: How should I store my this compound stock solutions?

A3: Proper storage is critical for maintaining the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).

  • In Solvent: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]

Q4: Can the type of storage container affect the stability of this compound?

A4: Yes, the material of the storage container can impact compound stability. It is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to prevent leaching of contaminants or adherence of the compound to the container surface.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in DMSO. 1. Compound has aggregated. 2. DMSO is not high-purity or is hydrated. 3. Solubility limit has been exceeded.1. Use a bath sonicator to break up aggregates. 2. Use fresh, high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the air, which reduces the solubility of hydrophobic compounds. 3. Gently warm the solution up to 37°C. If it still does not dissolve, a lower concentration stock solution may be necessary.
Inconsistent experimental results. 1. Degradation of the compound in solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate initial weighing of the compound.1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Ensure the analytical balance is properly calibrated. For small quantities, it is more accurate to dissolve the entire contents of the vial and calculate the concentration.
Precipitation observed in frozen stock solution upon thawing. 1. The compound's solubility limit is lower at colder temperatures. 2. The stock solution concentration is too high.1. Thaw the solution at room temperature and vortex gently to ensure it is fully redissolved before use. 2. Consider preparing a slightly less concentrated stock solution for long-term storage.

Quantitative Data Summary

Solvent Illustrative Solubility Range (mg/mL) Notes
DMSO 20 - 100High-purity, anhydrous DMSO is recommended.
Ethanol 1 - 10May require warming.
Water < 0.1Generally considered insoluble in aqueous solutions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 448.78 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile polypropylene or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Weighing the Compound:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.49 mg of the compound.

    • Best Practice: To avoid inaccuracies with small quantities, it is recommended to use the entire contents of a pre-weighed vial from the supplier and add the appropriate volume of solvent to achieve the desired concentration.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing this compound.

    • Vortex the solution for several minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles are present, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

  • Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

Experimental Workflow for this compound Dissolution and Use

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_experiment Experimental Use weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume for 10 mM dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Aqueous Medium thaw->dilute Prepare Working Solution apply Apply to Assay dilute->apply Potential Precipitation end end apply->end Experimental Readout

Caption: Workflow for the preparation, storage, and experimental use of this compound.

Simplified Signaling Pathway of the μ-Opioid Receptor

mor_signaling cluster_receptor μ-Opioid Receptor (MOR) Signaling cluster_downstream Downstream Pathways bms986124 This compound (Silent Allosteric Modulator) mor μ-Opioid Receptor bms986124->mor Binds to allosteric site agonist Opioid Agonist agonist->mor Binds to orthosteric site g_protein G-protein Pathway (Gi/o activation) mor->g_protein Activation leads to beta_arrestin β-Arrestin Pathway mor->beta_arrestin Activation leads to g_protein_effects Analgesia g_protein->g_protein_effects beta_arrestin_effects Side Effects (e.g., Respiratory Depression) beta_arrestin->beta_arrestin_effects

Caption: Simplified overview of the dual signaling pathways of the μ-opioid receptor.

References

Validation & Comparative

A Comparative Guide to the Allosteric Modulation of the Mu-Opioid Receptor by BMS-986124 and BMS-986122

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two key allosteric modulators of the mu-opioid receptor (MOR): BMS-986122, a positive allosteric modulator (PAM), and BMS-986124, a silent allosteric modulator (SAM). Discovered through high-throughput screening, these compounds serve as critical tools for investigating the nuanced pharmacology of the MOR.[1][2] This document outlines their distinct mechanisms of action, presents supporting quantitative experimental data, details common experimental protocols, and visualizes the associated signaling pathways.

Overview of Allosteric Modulation at the Mu-Opioid Receptor

The mu-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) and the primary target for clinically used opioid analgesics.[1] While traditional opioids (orthosteric agonists) bind directly to the primary active site, allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event alters the receptor's conformation, thereby influencing the binding and/or signaling efficacy of orthosteric ligands.

  • BMS-986122 is a selective MOR Positive Allosteric Modulator (PAM) .[3][4] It does not activate the receptor on its own but enhances the effects of orthosteric agonists.[5][6] Its actions are "probe-dependent," meaning its effect varies depending on the agonist it is paired with.[5][7]

  • This compound is a Silent Allosteric Modulator (SAM) , also referred to as an allosteric antagonist.[8][9][10] It does not affect the activity of orthosteric agonists on its own but competitively antagonizes the effects of PAMs like BMS-986122, suggesting they bind to the same allosteric site.[11][12]

cluster_0 Allosteric Site cluster_1 Orthosteric Site BMS986122 BMS-986122 (PAM) Agonist Orthosteric Agonist (e.g., DAMGO, Morphine) BMS986122->Agonist Enhances Affinity/ Efficacy of Agonist MOR Mu-Opioid Receptor (MOR) BMS986122->MOR Binds & Potentiates BMS986124 This compound (SAM) BMS986124->BMS986122 Antagonizes BMS986124->MOR Binds & Blocks PAM Agonist->MOR Binds & Activates Response Cellular Response (Analgesia, Side Effects) MOR->Response Initiates Signaling

Caption: Interaction of allosteric modulators with the Mu-Opioid Receptor.

Quantitative Data Comparison

The effects of BMS-986122 are highly dependent on the intrinsic efficacy of the orthosteric agonist it is paired with. For full agonists, it primarily increases binding affinity and potency, whereas for partial agonists, it mainly enhances the maximal efficacy of the response. This compound serves to counteract these enhancements.

Table 1: Effect of BMS-986122 on Orthosteric Agonist Binding Affinity at MOR
Orthosteric LigandLigand TypeBMS-986122 Conc.Ki (Vehicle)Ki (+BMS-986122)Fold Change in AffinityReference(s)
DAMGOFull Agonist10 µM240 ± 31 nM35 ± 7.4 nM~6.9x increase[1]
Methionine-enkephalinFull Agonist10 µM290 ± 37 nM48 ± 13 nM~6.0x increase[1]
(-)-PentazocinePartial Agonist10 µM15 ± 2.4 nM14 ± 2.6 nMNo significant change[1]
7-HydroxymitragyninePartial Agonist10 µM120 ± 29 nM130 ± 21 nMNo significant change[1]
MorphinePartial Agonist10 µM4.3 nM4.6 nMNo significant change[5]
[3H]DiprenorphineAntagonist10 µM0.12 nM0.13 nMNo significant change[5]

Data derived from radioligand competition binding assays in MOR-expressing cell membranes.

Table 2: Effect of BMS-986122 on Orthosteric Agonist-Mediated G Protein Activation ([35S]GTPγS Binding)
Orthosteric LigandLigand TypeBMS-986122 Conc.ParameterVehicle Control+BMS-986122Fold ChangeReference(s)
DAMGOFull Agonist10 µMEC50484 nM73.1 nM~6.6x increase in potency[13]
Emax100%100%No change[5][13]
MorphinePartial Agonist10 µMEC50110 nM38 nM~2.9x increase in potency[5][12]
Emax42% of DAMGO~98% of DAMGO~2.3x increase in efficacy[5][12][13]
MethadoneFull Agonist10 µMEC5025 nM3.5 nM~7.1x increase in potency[5]
Emax100%100%No change[5]

Emax values are often presented relative to the maximal stimulation achieved by the standard full agonist DAMGO.

Table 3: Antagonistic Effect of this compound on BMS-986122-Mediated Potentiation
AssayOrthosteric AgonistConditionDAMGO EC50Reference(s)
[35S]GTPγS BindingDAMGOVehicle205 nM[12]
+ 10 µM BMS-98612226 nM (~8x potency increase)[12]
+ 10 µM BMS-986122 & 50 µM this compound128 nM (<2x potency increase)[12]

Signaling Pathways and Modulation

Activation of the MOR by an orthosteric agonist initiates two primary signaling cascades: G protein-dependent signaling and β-arrestin-mediated signaling.

  • G Protein Pathway : The agonist-bound MOR activates inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and modulation of ion channels. This pathway is considered the primary mediator of analgesia.[14]

  • β-Arrestin Pathway : Upon activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This process mediates receptor desensitization and internalization and has been linked to some of the adverse effects of opioids, such as respiratory depression and constipation.[6]

BMS-986122 potentiates both pathways.[4][15] However, studies have shown that for endogenous peptides like Met-enkephalin, BMS-986122 enhances G protein activation to a greater extent than β-arrestin recruitment, suggesting a potential for G protein signaling bias.[6] This bias could contribute to the observed analgesic effects in animal models with a reduced side-effect profile.[3][6]

cluster_0 MOR Signaling Cascade cluster_G G-Protein Pathway (Analgesia) cluster_B β-Arrestin Pathway (Side Effects / Desensitization) Agonist Orthosteric Agonist MOR MOR Agonist->MOR Gi_Go Gαi/o Activation MOR->Gi_Go GRK GRK Phosphorylation MOR->GRK BMS986122 BMS-986122 (PAM) BMS986122->MOR Enhances Signaling AC Adenylyl Cyclase Inhibition Gi_Go->AC Ion Ion Channel Modulation Gi_Go->Ion cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin Recruitment GRK->Arrestin Internal Receptor Internalization Arrestin->Internal

Caption: MOR signaling pathways modulated by the PAM BMS-986122.

Experimental Protocols

The characterization of BMS-986122 and this compound relies on a suite of in vitro pharmacological assays.

A. [35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

  • Objective : To determine the potency (EC50) and efficacy (Emax) of an orthosteric agonist, alone or in the presence of an allosteric modulator.

  • Methodology :

    • Membrane Preparation : Cell membranes from a stable cell line expressing the MOR (e.g., C6µ or CHO-µ cells) or from brain tissue are prepared via homogenization and centrifugation.[5][13]

    • Assay Buffer : Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), [35S]GTPγS, and other salts.

    • Incubation : Varying concentrations of the orthosteric agonist are added with a fixed concentration of the allosteric modulator (or vehicle). The reaction is incubated, typically at 30°C for 60-90 minutes.[5][12]

    • Termination & Filtration : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

    • Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting. Data are then normalized to basal (no agonist) and maximal (saturating agonist) stimulation.

cluster_workflow [35S]GTPγS Binding Assay Workflow prep Prepare MOR-expressing cell membranes mix Incubate membranes with: - GDP - Agonist +/- Modulator - [35S]GTPγS prep->mix filter Rapid Filtration (Separate bound/free) mix->filter count Scintillation Counting (Measure bound [35S]) filter->count analyze Data Analysis (EC50, Emax) count->analyze

Caption: Generalized workflow for a [35S]GTPγS binding assay.
B. Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., an orthosteric agonist) to displace a radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).

  • Objective : To determine if an allosteric modulator alters the binding affinity of an orthosteric ligand.

  • Methodology :

    • Membrane Preparation : As described above.

    • Incubation : Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]diprenorphine) and increasing concentrations of the unlabeled orthosteric agonist.[12] This is performed in parallel incubations with and without a fixed concentration of the allosteric modulator.

    • Equilibrium : The mixture is incubated to allow binding to reach equilibrium.

    • Filtration & Quantification : Similar to the GTPγS assay, bound radioligand is separated by filtration and quantified by scintillation counting.

    • Analysis : The resulting data are used to calculate the IC50 of the orthosteric agonist, which is then converted to a Ki value. A leftward shift in the competition curve in the presence of BMS-986122 indicates an increase in agonist affinity.[1]

C. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, often using enzyme complementation technology like the PathHunter assay.

  • Objective : To quantify the potentiation of agonist-induced β-arrestin recruitment by a PAM.

  • Methodology :

    • Cell Line : Use a cell line (e.g., U2OS-OPRM1) engineered to express the MOR fused to one fragment of β-galactosidase and β-arrestin fused to the complementary fragment.[15]

    • Cell Treatment : Cells are treated with an orthosteric agonist at a low concentration (e.g., EC10) in the presence of varying concentrations of the allosteric modulator.[12][15]

    • Incubation : Cells are incubated to allow for receptor activation and β-arrestin recruitment.

    • Detection : A substrate is added that produces a chemiluminescent signal when acted upon by the reconstituted β-galactosidase enzyme.

    • Measurement : The luminescent signal is measured, which is directly proportional to the extent of β-arrestin recruitment.

Conclusion

BMS-986122 and this compound represent a complementary pair of pharmacological tools that have been instrumental in elucidating the principles of allosteric modulation at the mu-opioid receptor. BMS-986122 acts as a nuanced enhancer of orthosteric agonist activity, demonstrating probe-dependent effects on ligand affinity and signaling efficacy. Its ability to bias signaling towards G protein pathways may offer a therapeutic advantage. In contrast, this compound functions as a specific antagonist of MOR PAMs, providing a means to confirm the allosteric nature of observed effects and to probe the structure of the allosteric binding site. Together, they enable a deeper and more precise investigation of MOR function, paving the way for the development of safer and more effective opioid-based therapeutics.

References

Assessing the Specificity of BMS-986124 for the μ-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-986124's specificity for the μ-opioid receptor (MOR) against other opioid receptor subtypes and alternative compounds. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.

Introduction to this compound

This compound is a novel small molecule identified as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR).[1][2][3] Unlike orthosteric ligands that bind to the primary agonist/antagonist site, allosteric modulators bind to a distinct site on the receptor. As a "silent" modulator, this compound does not possess intrinsic activity at the MOR. Its primary function is to antagonize the effects of positive allosteric modulators (PAMs), such as BMS-986122, without affecting the binding or activity of orthosteric agonists like endomorphin-I or DAMGO.[1][2][3] This unique mechanism of action makes its specificity for the MOR a critical parameter for its potential as a pharmacological tool.

Comparative Binding Affinity

For the purpose of this guide, we will compare the binding affinities of well-characterized orthosteric ligands to illustrate the concept of receptor specificity. The following tables summarize the binding affinities (Ki, in nM) of the selective MOR agonist DAMGO and the non-selective opioid antagonist Naloxone.

Table 1: Binding Affinity (Ki) of DAMGO for Opioid Receptors

CompoundMOR (Ki, nM)DOR (Ki, nM)KOR (Ki, nM)Receptor Selectivity
DAMGO~1-10>1000>1000Highly selective for MOR

Note: Specific Ki values for DAMGO can vary between studies and experimental conditions. The values presented are representative of its high selectivity for the MOR.

Table 2: Binding Affinity (Ki) of Naloxone for Opioid Receptors

CompoundMOR (Ki, nM)DOR (Ki, nM)KOR (Ki, nM)Receptor Selectivity
Naloxone~1-5~15-40~10-70Non-selective, with highest affinity for MOR

Note: Naloxone is a competitive antagonist at all three opioid receptors, with a preference for the MOR.[5]

Signaling Pathways and Functional Assays

The specificity of a compound is not only defined by its binding affinity but also by its functional effect on receptor signaling. This compound's role as a silent allosteric modulator means it does not initiate signaling cascades on its own but can influence the receptor's response to other ligands. The primary signaling pathways for the μ-opioid receptor involve G-protein activation and β-arrestin recruitment.

Below are diagrams illustrating these pathways and the experimental workflows used to assess them.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orthosteric_Ligand Orthosteric Ligand (e.g., DAMGO) MOR μ-Opioid Receptor (MOR) Orthosteric_Ligand->MOR Binds to orthosteric site BMS_986124 This compound (SAM) BMS_986124->MOR Binds to allosteric site G_Protein Gαi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: μ-Opioid receptor signaling pathways.

Experimental_Workflow cluster_assays Functional Assays cluster_data Data Analysis Binding_Assay Radioligand Binding Assay (Specificity) Ki_Value Determine Ki values (Binding Affinity) Binding_Assay->Ki_Value G_Protein_Assay [35S]GTPγS Binding Assay (G-protein activation) EC50_Emax_G Determine EC50 & Emax (Potency & Efficacy) G_Protein_Assay->EC50_Emax_G Arrestin_Assay β-Arrestin Recruitment Assay (β-arrestin pathway) EC50_Emax_A Determine EC50 & Emax (Potency & Efficacy) Arrestin_Assay->EC50_Emax_A Specificity_Assessment Specificity_Assessment Ki_Value->Specificity_Assessment Compare across receptor subtypes Functional_Selectivity Functional_Selectivity EC50_Emax_G->Functional_Selectivity Compare G-protein vs. β-arrestin pathways EC50_Emax_A->Functional_Selectivity

Caption: Experimental workflow for assessing receptor specificity.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the specificity and functional activity of opioid receptor ligands.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the opioid receptor of interest (MOR, DOR, or KOR).

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

  • Detection: Radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway.

  • Cell Culture: Use a cell line engineered to express the opioid receptor of interest and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).

  • Compound Addition: The cells are treated with varying concentrations of the test compound.

  • Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection: The recruitment of β-arrestin is quantified by measuring the reporter signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal is plotted against the concentration of the test compound to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound is a valuable research tool characterized as a silent allosteric modulator of the μ-opioid receptor. While quantitative binding data across all opioid receptor subtypes is not currently available, its demonstrated functional selectivity for the MOR in antagonizing positive allosteric modulators without affecting orthosteric agonist activity underscores its specificity. For a definitive assessment of its binding specificity, direct radioligand binding studies comparing its affinity for MOR, DOR, and KOR would be required. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further investigate the unique pharmacological profile of this compound.

References

Reproducibility of Experimental Findings on BMS-986124: A Comparative Analysis with a Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental findings for BMS-986124, a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR), and its counterpart, BMS-986122, a positive allosteric modulator (PAM). This analysis is based on the foundational preclinical data that characterized these molecules, offering insights into their distinct mechanisms of action and potential research applications.

Introduction to Allosteric Modulation of the μ-Opioid Receptor

The μ-opioid receptor (MOR) is a well-established target for pain management.[1][2] Traditional opioids, which act as agonists at the orthosteric binding site of the MOR, are effective analgesics but are associated with significant side effects, including respiratory depression, tolerance, and addiction.[2] Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site, offer a novel therapeutic strategy.[1][3] These modulators can be categorized as:

  • Positive Allosteric Modulators (PAMs): Enhance the effect of the endogenous or an exogenous orthosteric agonist.[1][4]

  • Negative Allosteric Modulators (NAMs): Inhibit the effect of the orthosteric agonist.

  • Silent Allosteric Modulators (SAMs): Have no intrinsic activity on their own and do not affect the orthosteric agonist's activity, but can competitively block the binding of other allosteric modulators.[4][5]

This compound is characterized as a MOR SAM, while BMS-986122 is a MOR PAM.[6] Their opposing effects on MOR signaling provide a valuable system for studying the intricacies of allosteric modulation.

Comparative Efficacy of this compound and BMS-986122

The primary experimental evidence for the activity of this compound and BMS-986122 comes from in vitro assays assessing their ability to modulate MOR signaling in response to an orthosteric agonist. The key findings are summarized below.

In Vitro Efficacy Data
AssayCompoundAgonistConcentration of AgonistEffectIC50/EC50Reference
β-arrestin RecruitmentThis compoundEndomorphin-I + BMS-98612230 nM + 12.5 µMInhibition of PAM effect1.7 µMBurford et al., 2013
[35S]GTPγS BindingThis compoundDAMGO + BMS-986122100 nM + 10 µMInhibition of PAM effect2.5 µMBurford et al., 2013
β-arrestin RecruitmentBMS-986122Endomorphin-I20 nMPotentiation of agonist effect3.0 µMBurford et al., 2013
[35S]GTPγS BindingBMS-986122DAMGO-Potentiation of agonist potency7-fold shift in DAMGO EC50Burford et al., 2013

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are crucial. The following sections outline the methodologies used in the key experiments.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and signaling.

  • Cell Line: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).

  • Assay Principle: A β-galactosidase enzyme fragment complementation assay (PathHunter®, DiscoveRx) is used. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger enzyme acceptor fragment (EA). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme.

  • Procedure:

    • Cells are plated in 384-well plates.

    • For SAM activity, cells are incubated with this compound, followed by the addition of an EC80 concentration of the PAM (BMS-986122) and an EC20 concentration of the orthosteric agonist (endomorphin-I).

    • For PAM activity, cells are incubated with varying concentrations of BMS-986122 in the presence of an EC20 concentration of endomorphin-I.

    • After incubation, the detection reagent containing the chemiluminescent substrate is added.

    • The resulting signal is measured using a chemiluminescence plate reader.

  • Data Analysis: Data is normalized to the response of the orthosteric agonist alone (0%) and a saturating concentration of the agonist (100%). IC50 and EC50 values are calculated using a four-parameter logistic equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the MOR.

  • Preparation: Cell membranes from C6 cells stably expressing the rat μ-opioid receptor (C6μ).

  • Assay Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to activated G proteins. The amount of bound [35S]GTPγS is proportional to the level of G protein activation.

  • Procedure:

    • Cell membranes are incubated in a buffer containing GDP, [35S]GTPγS, and the test compounds.

    • For SAM activity, membranes are incubated with this compound in the presence of a PAM (BMS-986122) and an orthosteric agonist (DAMGO).

    • For PAM activity, membranes are incubated with BMS-986122 and varying concentrations of DAMGO.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data is analyzed to determine the potency (EC50) and efficacy (Emax) of the agonists in the presence and absence of the allosteric modulators.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and BMS-986122 on MOR signaling can be visualized through their interaction with the receptor and downstream signaling components.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein G Protein (Gi/o) MOR->G_protein Activates beta_arrestin β-arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Agonist Orthosteric Agonist (e.g., Endomorphin-I, DAMGO) Agonist->MOR Binds to orthosteric site PAM BMS-986122 (PAM) PAM->MOR Binds to allosteric site PAM->Agonist Enhances affinity and/or efficacy SAM This compound (SAM) SAM->MOR Binds to allosteric site, competes with PAM SAM->PAM Blocks effect Signaling Downstream Signaling (e.g., Analgesia) cAMP->Signaling Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Allosteric modulation of μ-opioid receptor signaling.

The diagram illustrates that an orthosteric agonist binds to and activates the MOR, leading to G protein activation and subsequent inhibition of adenylyl cyclase, resulting in reduced cAMP levels and downstream signaling. The activated receptor also recruits β-arrestin, which can lead to receptor internalization. BMS-986122 (a PAM) binds to an allosteric site and enhances the effects of the orthosteric agonist. In contrast, this compound (a SAM) binds to the same allosteric site but has no effect on its own. However, it can block the binding and effects of the PAM.

Experimental Workflow for Characterizing Allosteric Modulators

The logical workflow for identifying and characterizing silent allosteric modulators like this compound is a multi-step process.

Allosteric_Modulator_Workflow HTS High-Throughput Screening (e.g., β-arrestin assay) Primary_Hits Identify Primary Hits (PAMs or NAMs) HTS->Primary_Hits SAR Structure-Activity Relationship (SAR) Analog Synthesis Primary_Hits->SAR Analog_Screening Screen Analogs for PAM/NAM Activity SAR->Analog_Screening Inactive_Analogs Identify Inactive Analogs Analog_Screening->Inactive_Analogs No activity SAM_Assay Test for SAM Activity (Inhibition of PAM/NAM) Inactive_Analogs->SAM_Assay SAM_Confirmed Confirmed SAM (e.g., this compound) SAM_Assay->SAM_Confirmed Inhibits PAM/NAM Further_Characterization Further In Vitro and In Vivo Characterization SAM_Confirmed->Further_Characterization

Caption: Workflow for the discovery of silent allosteric modulators.

This workflow begins with a high-throughput screen to identify initial hits that either potentiate (PAMs) or inhibit (NAMs) the activity of an orthosteric agonist. Structure-activity relationship studies then generate a series of analogs. These analogs are screened, and those that are inactive are further tested for their ability to block the effects of the initial PAMs or NAMs. A compound that demonstrates this blocking activity without any intrinsic effect is classified as a SAM.

Conclusion

The experimental findings on this compound robustly characterize it as a silent allosteric modulator of the μ-opioid receptor. Its key reproducible feature is its ability to antagonize the effects of the positive allosteric modulator BMS-986122 in in vitro functional assays. While the direct therapeutic application of a SAM like this compound is not immediately apparent, its value as a research tool is significant. It allows for the definitive demonstration that the effects of a PAM or NAM are mediated through a specific allosteric site on the receptor. For researchers in the field of opioid pharmacology and GPCR drug discovery, understanding the distinct properties of SAMs, as exemplified by this compound, is crucial for the design and interpretation of experiments aimed at elucidating the complex mechanisms of allosteric modulation. Further research may explore the potential of SAMs in unique therapeutic paradigms, such as reversing the effects of a PAM overdose.

References

BMS-986124: A Silent Allosteric Modulator of the μ-Opioid Receptor and its Impact on Orthosteric Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of BMS-986124's performance in modulating the μ-opioid receptor, supported by experimental data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR). Unlike positive allosteric modulators (PAMs) that enhance the effects of orthosteric agonists, or negative allosteric modulators (NAMs) that reduce them, SAMs do not inherently alter the potency or efficacy of the primary agonist. Instead, their defining characteristic is the ability to competitively antagonize the effects of other allosteric modulators. This guide will delve into the experimental evidence demonstrating this unique pharmacological profile, offering a comparison with a known MOR PAM, BMS-986122.

Data Presentation: The Modulatory Effects of this compound

The primary function of this compound is to block the potentiation of orthosteric agonists by positive allosteric modulators. The following data, derived from [35S]GTPγS binding assays in C6μ cell membranes, illustrates this effect. The orthosteric agonist used in these experiments is DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), a potent and selective MOR agonist.

ConditionOrthosteric AgonistModulator(s)DAMGO Potency (EC50 in nM)Fold Change in Potency (vs. DAMGO alone)
Baseline DAMGONone2241
PAM Effect DAMGOBMS-986122 (10 µM)298-fold increase
SAM Antagonism DAMGOBMS-986122 (10 µM) + this compound (50 µM)128<2-fold increase

Data sourced from Burford et al., 2013, PNAS.[1]

As the data clearly indicates, the MOR PAM BMS-986122 significantly enhances the potency of DAMGO by approximately eight-fold.[1] However, the introduction of the SAM, this compound, effectively antagonizes this potentiation, returning the orthosteric agonist's potency to a level less than two-fold of the baseline.[1] This demonstrates the "silent" nature of this compound; it does not directly inhibit the orthosteric agonist but rather blocks the enhancing effect of the PAM.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of allosteric modulators like this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs), such as the μ-opioid receptor. Agonist binding to the receptor stimulates the exchange of GDP for GTP on the α-subunit of the G protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation.

Materials:

  • Cell membranes expressing the μ-opioid receptor (e.g., from C6μ cells)

  • [35S]GTPγS (radiolabeled guanosine (B1672433) triphosphate analog)

  • Guanosine diphosphate (B83284) (GDP)

  • Orthosteric agonist (e.g., DAMGO)

  • Allosteric modulators (e.g., this compound, BMS-986122)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Unlabeled GTPγS (for determining non-specific binding)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the μ-opioid receptor.

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, and the test compounds (orthosteric agonist with or without allosteric modulators) in the assay buffer.

  • Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates to separate bound from unbound [35S]GTPγS.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess unlabeled GTPγS) from the total binding. Plot the specific binding against the logarithm of the agonist concentration to generate dose-response curves and calculate EC50 values.

β-Arrestin Recruitment Assay

This assay is used to determine if a ligand promotes the interaction of β-arrestin with the GPCR, a key event in receptor desensitization and an indicator of a separate signaling pathway from G protein activation.

Materials:

  • Engineered cell line co-expressing the μ-opioid receptor and a β-arrestin fusion protein (e.g., using enzyme fragment complementation technology like the PathHunter assay).

  • Orthosteric agonist and allosteric modulators.

  • Cell culture medium and reagents.

  • Detection reagents specific to the assay technology.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the engineered cells in a microplate and incubate to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compounds (agonist and/or modulators) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol.

  • Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Generate dose-response curves by plotting the signal against the logarithm of the compound concentration to determine EC50 and Emax values.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and logical relationships described in this guide.

cluster_orthosteric Orthosteric Agonist Activation OA Orthosteric Agonist (e.g., DAMGO) MOR μ-Opioid Receptor OA->MOR Binds to orthosteric site G_Protein G Protein Activation MOR->G_Protein Activates Signal Cellular Response G_Protein->Signal

Caption: Basic signaling pathway of an orthosteric agonist at the μ-opioid receptor.

cluster_pam Positive Allosteric Modulation OA_PAM Orthosteric Agonist MOR_PAM μ-Opioid Receptor OA_PAM->MOR_PAM Binds to orthosteric site PAM PAM (e.g., BMS-986122) PAM->MOR_PAM Binds to allosteric site G_Protein_PAM Enhanced G Protein Activation MOR_PAM->G_Protein_PAM Potentiates activation Signal_PAM Potentiated Cellular Response G_Protein_PAM->Signal_PAM

Caption: Mechanism of a Positive Allosteric Modulator (PAM) enhancing orthosteric agonist activity.

cluster_sam Silent Allosteric Modulator Antagonism OA_SAM Orthosteric Agonist MOR_SAM μ-Opioid Receptor OA_SAM->MOR_SAM Binds to orthosteric site PAM_SAM PAM PAM_SAM->MOR_SAM Binding blocked SAM SAM (this compound) SAM->MOR_SAM Competitively binds to allosteric site G_Protein_SAM G Protein Activation (Basal Level) MOR_SAM->G_Protein_SAM Activates Signal_SAM Cellular Response G_Protein_SAM->Signal_SAM

Caption: this compound (SAM) competitively blocks the PAM from binding, thus preventing the enhancement of the orthosteric agonist's effect.

References

Quantitative Analysis of BMS-986124: A Silent Allosteric Modulator of the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

BMS-986124 has been identified as a silent allosteric modulator (SAM) of the μ-opioid receptor (MOR), offering a nuanced approach to modulating opioid signaling. Unlike orthosteric ligands that directly compete with endogenous opioids, this compound binds to a distinct allosteric site. In its capacity as a SAM, it does not alter the receptor's basal activity or the effects of orthosteric agonists on its own. However, it competitively antagonizes the effects of positive allosteric modulators (PAMs), such as BMS-986122, which are known to enhance the potency and/or efficacy of orthosteric agonists.[1][2] This guide provides a quantitative comparison of this compound with related allosteric modulators and details the experimental protocols used for its characterization.

Comparative Quantitative Data

The following table summarizes the quantitative data for this compound in comparison to its analog, BMS-986123, and the positive allosteric modulator, BMS-986122. The data is extracted from studies characterizing their activity at the μ-opioid receptor.

CompoundClassAssayKey ParameterValue (95% CI)Cell LineNotes
This compound SAM β-arrestin recruitmentKb 2 µM U2OS-OPRM1Kb for inhibition of BMS-986122 PAM activity.[1]
BMS-986123SAMβ-arrestin recruitmentKb1 µMU2OS-OPRM1Kb for inhibition of BMS-986122 PAM activity.[1]
BMS-986122PAMβ-arrestin recruitmentEC503.0 µM (1.9-3.9 µM)U2OS-OPRM1Potentiation of endomorphin-I response.[1]
BMS-986122PAM[35S]GTPγS bindingEC50 shift of DAMGO8-fold enhancementC6μIn the presence of 10 µM BMS-986122.[1]
This compound SAM [35S]GTPγS bindingInhibition of PAM effectInhibited the PAM effect of BMS-986122 C6μCo-addition of 50 µM this compound with 10 µM BMS-986122 reduced DAMGO potency enhancement to less than 2-fold.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the μ-opioid receptor signaling pathway and the distinct roles of orthosteric agonists, positive allosteric modulators (PAMs), and silent allosteric modulators (SAMs) like this compound.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) G_protein Gαi/o G-protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Orthosteric_Agonist Orthosteric Agonist (e.g., Endomorphin-I, DAMGO) Orthosteric_Agonist->MOR Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) (e.g., BMS-986122) PAM->MOR Binds to allosteric site PAM->Orthosteric_Agonist Enhances affinity/ efficacy of agonist SAM Silent Allosteric Modulator (SAM) (e.g., this compound) SAM->MOR Binds to allosteric site SAM->PAM Antagonizes PAM binding Signaling_Cascade Downstream Signaling G_protein->Signaling_Cascade Initiates Beta_Arrestin_Workflow Start Start: U2OS-OPRM1 cells Dispense Dispense cells into 384-well plate Start->Dispense Add_Agonist Add fixed concentration of Endomorphin-I (~EC20) Dispense->Add_Agonist Add_PAM Add fixed concentration of BMS-986122 (~EC80) Add_Agonist->Add_PAM Add_SAM Add varying concentrations of this compound Add_PAM->Add_SAM Incubate Incubate Add_SAM->Incubate Add_Substrate Add chemiluminescent substrate Incubate->Add_Substrate Read Read luminescence Add_Substrate->Read Analyze Analyze data and calculate Kb Read->Analyze End End Analyze->End GTPgS_Binding_Workflow Start Start: C6μ cell membranes Prepare_Reaction Prepare reaction mix with membranes and GDP Start->Prepare_Reaction Add_Compounds Add DAMGO, BMS-986122, and/or this compound Prepare_Reaction->Add_Compounds Initiate_Reaction Add [35S]GTPγS Add_Compounds->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Filter Rapid filtration to separate bound ligand Incubate->Filter Count Quantify radioactivity by scintillation counting Filter->Count Analyze Analyze G-protein activation Count->Analyze End End Analyze->End

References

Head-to-Head Comparison of BMS-986124 with Other µ-Opioid Receptor Silent Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of BMS-986124 and other known silent allosteric modulators (SAMs) of the µ-opioid receptor (MOR). The information presented is collated from peer-reviewed scientific literature, with a focus on quantitative experimental data to allow for a direct comparison of their pharmacological properties.

Introduction to µ-Opioid Receptor Silent Allosteric Modulators

The µ-opioid receptor is a key target for pain management. While classical opioid agonists are effective analgesics, their use is limited by significant side effects, including respiratory depression, tolerance, and dependence. Allosteric modulators offer a novel therapeutic approach by binding to a site on the receptor distinct from the orthosteric site where endogenous and exogenous opioids bind. Silent allosteric modulators (SAMs) are a specific class of allosteric ligands that bind to the allosteric site but do not, on their own, affect the binding or efficacy of orthosteric agonists. However, they can competitively antagonize the effects of positive allosteric modulators (PAMs) at the same allosteric site. This unique mechanism of action makes them valuable research tools for probing the allosteric regulation of the µ-opioid receptor and may offer therapeutic potential.

The primary examples of µ-opioid receptor SAMs discovered to date are this compound and its close structural analog, BMS-986123. These compounds were identified through high-throughput screening and are derived from the same chemical scaffold as the µ-opioid receptor PAMs, BMS-986121 and BMS-986122.[1]

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound and BMS-986123 from key in vitro experiments. The data is primarily sourced from the seminal publication by Burford et al. (2013) in the Proceedings of the National Academy of Sciences (PNAS).

Table 1: Inhibition of PAM Activity in β-Arrestin Recruitment Assay

This assay measures the ability of the SAMs to inhibit the potentiation of an orthosteric agonist's effect on β-arrestin recruitment by a PAM.

CompoundAssay SystemOrthosteric AgonistPAMSAM ConcentrationInhibition Constant (Kb)
This compound U2OS-OPRM1 cellsEndomorphin-I (~EC20)BMS-986122 (~EC80)Varied2 µM[1]
BMS-986123 U2OS-OPRM1 cellsEndomorphin-I (~EC20)BMS-986122 (~EC80)Varied1 µM[1]

Table 2: Effect on Orthosteric Agonist-Stimulated [35S]GTPγS Binding

This assay measures G protein activation. As SAMs, these compounds are not expected to have a direct effect on agonist-stimulated G protein binding but can antagonize the effect of a PAM.

CompoundAssay SystemOrthosteric AgonistPAMObservation
This compound C6µ cell membranesDAMGOBMS-986122 (10 µM)Antagonized the eightfold increase in DAMGO potency caused by BMS-986122, resulting in only a twofold increase.[1]
BMS-986123 C6µ cell membranesDAMGOBMS-986122 (10 µM)Showed similar antagonistic activity to this compound against the PAM effect.

Table 3: Activity in Agonist and PAM Detection Modes

These experiments confirm the "silent" nature of the modulators, showing no intrinsic agonist or PAM activity.

CompoundAssayAgonist Mode (Compound Alone)PAM Mode (with ~EC10 Endomorphin-I)
This compound β-Arrestin Recruitment (U2OS-OPRM1 cells)No activity[1]No activity[1]
BMS-986123 β-Arrestin Recruitment (U2OS-OPRM1 cells)No activity[1]No activity[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the µ-opioid receptor and the workflows of the key experiments used to characterize this compound and related SAMs.

G_protein_signaling_pathway MOR µ-Opioid Receptor G_protein Gαβγ MOR->G_protein G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Orthosteric Agonist Agonist->MOR ATP ATP ATP->AC G_alpha_GTP->AC Inhibits

Caption: µ-Opioid Receptor G-protein Signaling Pathway.

Caption: β-Arrestin Recruitment Assay Workflow.

gtp_gamma_s_workflow cluster_workflow [35S]GTPγS Binding Assay Workflow start Start membranes Prepare C6µ cell membranes start->membranes add_compounds Add SAM (this compound/123) + PAM (BMS-986122) + Agonist (DAMGO) + GDP membranes->add_compounds add_radioligand Add [35S]GTPγS add_compounds->add_radioligand incubate Incubate add_radioligand->incubate filter Filter and wash incubate->filter count Scintillation Counting filter->count end End count->end

Caption: [35S]GTPγS Binding Assay Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Burford et al. (2013).

β-Arrestin Recruitment Assay

This assay was performed using the DiscoveRx PathHunter™ β-arrestin assay system.

  • Cell Culture: U2OS cells stably co-expressing the human µ-opioid receptor fused to a ProLink™ tag (OPRM1-PK) and β-arrestin fused to an enzyme acceptor (EA) fragment of β-galactosidase were cultured in Minimum Essential Medium (MEM) with 10% fetal bovine serum, penicillin/streptomycin, and G418.

  • Assay Procedure:

    • Cells were seeded into 384-well white, clear-bottom tissue culture plates and incubated overnight.

    • For the SAM-detection mode, cells were incubated with varying concentrations of the SAM (this compound or BMS-986123) in the presence of an EC80 concentration of the PAM (BMS-986122) and an EC20 concentration of the orthosteric agonist (endomorphin-I).

    • The plates were incubated for 90 minutes at 37°C.

    • PathHunter™ detection reagents were added, and the plates were incubated for a further 60 minutes at room temperature.

    • Chemiluminescence was read on a plate reader.

  • Data Analysis: Data were normalized to the response of the agonist alone (0%) and the agonist plus PAM (100%). The inhibition constant (Kb) for the SAMs was calculated using the Gaddum equation.

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Crude membranes were prepared from C6 glioma cells stably expressing the rat µ-opioid receptor (C6µ cells).

  • Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Assay Procedure:

    • Cell membranes were incubated in the assay buffer with 10 µM GDP, the orthosteric agonist DAMGO, the PAM BMS-986122, and/or the SAM (this compound or BMS-986123).

    • The reaction was initiated by the addition of 0.1 nM [35S]GTPγS.

    • The incubation was carried out for 60 minutes at 30°C.

    • The reaction was terminated by rapid filtration through glass fiber filters.

    • The filters were washed with ice-cold buffer.

  • Data Analysis: The amount of bound [35S]GTPγS was determined by liquid scintillation counting. Data were analyzed using non-linear regression to determine the EC50 values for DAMGO in the presence and absence of the allosteric modulators.

Conclusion

This compound and BMS-986123 are the primary examples of silent allosteric modulators of the µ-opioid receptor. Experimental data demonstrates that they do not possess intrinsic activity at the receptor but can effectively antagonize the effects of positive allosteric modulators. BMS-986123 exhibits a slightly higher potency in inhibiting PAM activity in the β-arrestin assay compared to this compound, as indicated by its lower Kb value. These molecules serve as critical tools for understanding the allosteric modulation of the µ-opioid receptor and may guide the development of future therapeutics with novel mechanisms of action. Further research is needed to identify and characterize a broader range of µ-opioid receptor SAMs to fully explore the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Proper Disposal of BMS-986124: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of BMS-986124, a μ-opioid receptor silent allosteric modulator used in research. Adherence to these procedures is vital to protect personnel and the environment from potential harm.

Core Principles of Chemical Waste Disposal

The handling and disposal of any chemical waste, including this compound, must align with fundamental safety and environmental regulations. Key principles include:

  • Waste Minimization: The primary goal is to minimize the generation of hazardous waste.

  • Segregation: Hazardous waste must be collected and stored separately from non-hazardous waste.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

Quantitative Data for Hazardous Waste Handling

For safe and compliant management of chemical waste like this compound, the following quantitative guidelines should be observed.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.Prevents spills and allows for vapor expansion.
Acute Hazardous Waste Container Rinsing Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 10% of the container.Ensures the removal of acutely hazardous residues to render the container non-hazardous.
Extremely Hazardous Waste Accumulation (Quantity) Up to 1 quart may be accumulated before collection is required.Strict quantity limits are in place for highly toxic substances to minimize risk.
Extremely Hazardous Waste Accumulation (Time) Must be collected within 90 days from the initial accumulation of waste. If 1 quart or more is accumulated, it must be collected within 3 days.Time limits ensure that hazardous materials are not stored indefinitely in the laboratory.

Experimental Protocols for Disposal

The following step-by-step methodology outlines the proper disposal procedure for this compound.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused neat compound, contaminated solvents, reaction mixtures, and any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Given that it may cause long-lasting harmful effects to aquatic life, it is crucial to prevent its release into the environment.

  • Container Selection and Labeling:

    • Choose a waste container that is chemically compatible with this compound and any solvents used. For liquid waste, use a designated, leak-proof container.

    • The container must be in good condition with a secure, tight-fitting lid.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and its approximate concentration.

  • Waste Accumulation and Storage:

    • Always handle the transfer of waste in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Keep the waste container securely capped at all times, except when adding waste.

    • Store the waste container in a designated and properly labeled satellite accumulation area that provides secondary containment to prevent the spread of spills.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1] This is particularly important due to its potential for long-lasting harmful effects on aquatic life.

Disposal Procedure Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal cluster_4 Prohibited Actions A This compound Waste Generated (Unused compound, contaminated labware, etc.) B Identify as Hazardous Waste A->B Characterize C Segregate from other waste streams B->C L Do NOT dispose down the drain B->L M Do NOT dispose in regular trash B->M D Select appropriate, sealed container C->D E Label container: 'Hazardous Waste', 'this compound', Concentration D->E F Transfer waste in a fume hood with PPE E->F G Store in designated Satellite Accumulation Area F->G H Ensure secondary containment G->H I Contact Environmental Health & Safety (EH&S) H->I J Schedule Hazardous Waste Pickup I->J K Proper Disposal by Certified Vendor J->K

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway Context: μ-Opioid Receptor Modulation

This compound is a silent allosteric modulator of the μ-opioid receptor. Understanding its mechanism of action can provide context for its biological significance, though it does not directly alter disposal procedures. The following diagram illustrates a simplified signaling pathway involving the μ-opioid receptor.

cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response receptor μ-Opioid Receptor g_protein Gi/o Protein Activation receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel mapk MAPK Pathway Activation g_protein->mapk camp Decreased cAMP adenylyl_cyclase->camp response Modulation of Neuronal Excitability (e.g., Analgesia) camp->response ion_channel->response mapk->response agonist Opioid Agonist (e.g., Endorphin) agonist->receptor Binds to orthosteric site bms986124 This compound (Silent Allosteric Modulator) bms986124->receptor Binds to allosteric site

Caption: Simplified signaling pathway of the μ-opioid receptor.

References

Essential Safety and Handling Protocols for BMS-986124

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-986124 is not publicly available. This guide is based on best practices for handling potent, non-commercial research compounds. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling this material and consult with their institution's Environmental Health and Safety (EHS) department. The information provided here is intended to supplement, not replace, formal safety protocols and training.

I. Personal Protective Equipment (PPE) for Handling this compound

Given the nature of this compound as a potent μ-opioid receptor silent allosteric modulator, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure, particularly when handling the compound in its powdered form. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

Recommended PPE for Various Laboratory Activities:

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face Powered Air-Purifying Respirator (PAPR) or a properly fitted N95 respirator as a minimum. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile gloves). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powder. Full respiratory protection and multiple layers of skin protection are crucial to prevent exposure.
Solution Preparation - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills requires diligent protection of skin and eyes.
General Laboratory Operations - Lab coat. - Safety glasses. - Gloves.Standard laboratory practice to protect against incidental contact and maintain a safe working environment.

II. Experimental Protocols: Safe Handling and Disposal Workflow

A systematic approach is essential for safely handling potent research compounds like this compound from receipt to disposal. The following workflow outlines critical steps to ensure personnel and environmental safety.

cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Decontamination and Disposal receipt Receiving and Storage risk_assessment Conduct Risk Assessment receipt->risk_assessment 1. ppe_selection Select and Don PPE risk_assessment->ppe_selection 2. weighing Weighing and Aliquoting (in containment) ppe_selection->weighing 3. dissolving Dissolving in Solvent weighing->dissolving 4. in_vitro In Vitro / In Vivo Dosing dissolving->in_vitro 5. decontamination Decontaminate Surfaces and Equipment in_vitro->decontamination 6. waste_segregation Segregate Waste decontamination->waste_segregation 7. solid_waste Solid Waste (Contaminated PPE, vials) waste_segregation->solid_waste 8a. liquid_waste Liquid Waste (Solvents, media) waste_segregation->liquid_waste 8b. disposal Dispose via Approved EHS Procedures solid_waste->disposal 9a. liquid_waste->disposal 9b.

Safe Handling and Disposal Workflow for this compound.

III. Operational and Disposal Plans

Engineering Controls:

  • Primary Containment: All manipulations of powdered this compound should be performed within a certified chemical fume hood, a glove box, or a similar containment device.[1] The airflow of the ventilation system should be regularly checked to ensure it is functioning correctly.

  • Negative Pressure: Facilities handling potent compounds should be designed with air-pressure differentials to ensure that handling areas are at a negative pressure relative to adjacent spaces, preventing the escape of airborne contaminants.[1]

Decontamination:

  • All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. The appropriate decontamination solution will depend on the solvents used and should be determined in consultation with your institution's EHS department.

Waste Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and vials, should be considered hazardous waste.[2] This waste should be collected in a designated, puncture-resistant, and sealed container, clearly labeled as "Hazardous Waste" with the name of the compound.[2]

  • Liquid Waste: All liquid waste containing this compound should be collected in a sealed and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Disposal: All waste must be disposed of through your institution's approved hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986124
Reactant of Route 2
BMS-986124

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.